Hdtat
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
124536-25-0 |
|---|---|
Molecular Formula |
C54H104N2O7S |
Molecular Weight |
925.5 g/mol |
IUPAC Name |
tributyl(hexadecyl)azanium;2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H60N.C26H45NO7S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h5-28H2,1-4H3;15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/q+1;/p-1/t;15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m.1/s1 |
InChI Key |
ATHZSOZTMLMHPH-OZIDYUHGSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
HDTAT hexadecyltributylammonium taurocholate |
Origin of Product |
United States |
Foundational & Exploratory
Hdtat discovery and origin in scientific literature
An in-depth analysis of the scientific literature reveals no protein, gene, or molecule referred to as "Hdtat." This term does not appear in standard molecular biology and genetics databases. It is possible that "this compound" may be a newly discovered entity not yet widely documented, a proprietary name not in the public domain, or a potential typographical error.
For researchers and drug development professionals seeking information on related topics, it is crucial to verify the precise nomenclature. Potential alternative subjects of interest could include:
-
HDACs (Histone Deacetylases): A class of enzymes that play a critical role in gene regulation and are major targets for drug development, particularly in oncology.
-
HATs (Histone Acetyltransferases): A class of enzymes that work in opposition to HDACs to regulate gene expression.
-
Tat (Trans-Activator of Transcription): A regulatory protein essential for the replication of the Human Immunodeficiency Virus (HIV).
Without a confirmed and recognized scientific entity corresponding to "this compound," a detailed technical guide on its discovery, origin, and associated experimental data cannot be compiled. Researchers are advised to confirm the term and its context to enable a more precise and fruitful literature search.
An In-depth Technical Guide on the Core Molecular Pathways Affected by TAT Peptide-Mediated Delivery Systems
Disclaimer: The term "Hdtat" is not a recognized scientific term in publicly available literature. This guide is prepared based on the interpretation that the query refers to the molecular pathways affected by molecules delivered using the HIV-1 Trans-Activator of Transcription (TAT) peptide, a widely used cell-penetrating peptide for intracellular delivery of therapeutic and research agents.
This technical guide provides a comprehensive overview of the key molecular pathways modulated by the intracellular delivery of proteins and peptides via the TAT protein transduction domain. It is intended for researchers, scientists, and drug development professionals working on targeted intracellular therapeutics.
Introduction to TAT Peptide-Mediated Delivery
The plasma membrane presents a significant barrier to the intracellular delivery of large therapeutic molecules such as proteins and peptides. The HIV-1 TAT protein contains a short, positively charged protein transduction domain (PTD) that can efficiently traverse biological membranes and deliver a wide range of cargo molecules into cells[1][2]. This capability has made TAT peptide a valuable tool in research and therapeutic development for introducing biologically active proteins into cells to modulate specific molecular pathways[2]. The mechanism of TAT-mediated entry is thought to involve initial electrostatic interactions with negatively charged proteoglycans on the cell surface, followed by internalization through processes such as macropinocytosis[3][4].
While TAT peptide is often considered a biologically inert delivery vehicle, some studies suggest that the TAT peptide itself can modulate certain cellular processes, including inflammatory responses and apoptosis[5]. Therefore, careful consideration of appropriate controls is essential in studies involving TAT-fusion proteins.
Key Molecular Pathways Modulated by TAT-Delivered Cargo
The primary application of TAT-mediated delivery is to introduce proteins or peptides that can specifically target and modulate intracellular signaling pathways. Below are in-depth descriptions of key pathways affected by TAT-fusion proteins.
Apoptosis Pathways
A significant area of research for TAT-mediated delivery is the induction of apoptosis in cancer cells. TAT-fusion proteins have been designed to deliver pro-apoptotic proteins that can activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Intrinsic Apoptosis Pathway: TAT-fusion proteins can deliver key players of the mitochondrial-mediated apoptosis pathway.
-
TAT-Bim: Delivers the BH3 domain of the pro-apoptotic Bcl-2 family member Bim, which can activate the mitochondrial apoptotic program[6].
-
TAT-BID: The fusion of TAT with the BID protein, which, in its truncated form (tBID), links the extrinsic and intrinsic pathways by triggering mitochondrial apoptosis[6].
-
TAT-p53: The tumor suppressor protein p53 is a crucial regulator of cell cycle and apoptosis[7][8]. Delivery of functional p53 protein using TAT into p53-deficient cancer cells can restore apoptotic signaling[9].
-
TAT-FOXO3: The transcription factor FOXO3 is involved in apoptosis. A constitutively active form of FOXO3 delivered by TAT has been shown to induce apoptosis in leukemic cells[10].
-
-
Extrinsic Apoptosis Pathway: TAT has been used to deliver components of the death-inducing signaling complex (DISC).
Quantitative Data on TAT-Fusion Proteins Targeting Apoptosis
| TAT-Fusion Protein | Target Pathway Component | Effect | Cell Line(s) | Quantitative Observation | Reference |
| TAT-E2F-1 | p73 | Induction of p73 expression and apoptosis | CRL-2331, CRL-2336 (Breast Cancer) | >2-fold induction of p73 mRNA | [12] |
| TAT-Bcl-xL | Bcl-xL (anti-apoptotic) | Neuroprotection against excitotoxicity | Primary hippocampal cultures | Decreased neuron death relative to controls | [13] |
| His-TAT-p53 | p53 | Induction of apoptosis and G2 cell cycle arrest | Saos-2 (Osteogenic Sarcoma) | Increased percentage of cells in G2 phase | [9] |
Signaling Pathway Diagram: TAT-Mediated Induction of Intrinsic Apoptosis
References
- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cellular function by TAT mediated transduction of full length proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 5. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. The transduction of His-TAT-p53 fusion protein into the human osteogenic sarcoma cell line (Saos-2) and its influence on cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti-apoptotic therapy with a Tat fusion protein protects against excitotoxic insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Histone Deacetylases: Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression and are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the structural and chemical properties of HDACs, their mechanism of action, and the methodologies used to study them, with a focus on their significance as therapeutic targets.
Classification and Structural Overview
Human HDACs are grouped into four main classes based on their sequence homology to yeast HDACs. Classes I, II, and IV are zinc-dependent metalloenzymes, while Class III, also known as sirtuins, are NAD⁺-dependent.[1][2][3]
Table 1: Classification of Human Histone Deacetylases
| Class | Members | Localization | Homology | Key Characteristics |
| I | HDAC1, 2, 3, 8 | Primarily nucleus[1] | Yeast Rpd3[1][3] | Ubiquitously expressed.[1] |
| IIa | HDAC4, 5, 7, 9 | Shuttle between nucleus and cytoplasm[4] | Yeast Hda1[1][3] | Possess a unique zinc-binding domain near the active site.[5] |
| IIb | HDAC6, 10 | Primarily cytoplasm[6] | Yeast Hda1[1][3] | HDAC6 is notable for its ability to deacetylate tubulin.[6] |
| III | SIRT1-7 | Nucleus, mitochondria, cytoplasm[1] | Yeast Sir2[1][3] | NAD⁺-dependent mechanism.[1] |
| IV | HDAC11 | - | Features of both Class I and II[3] | Sole member of this class. |
The core structure of zinc-dependent HDACs features a conserved catalytic domain with an α/β fold.[4][7] This domain forms a narrow channel leading to the active site, which contains a crucial zinc ion (Zn²⁺).[8] In contrast, Class III sirtuins possess a conserved catalytic domain of about 270 amino acids and utilize NAD⁺ as a co-substrate for their deacetylase activity.[9]
Catalytic Mechanism
The catalytic mechanism of HDACs is central to their function and serves as the primary target for inhibitor development.
Zinc-Dependent HDACs (Classes I, II, and IV)
These enzymes employ a promoted-water mechanism for catalysis.[7] A zinc ion located at the base of the active site pocket polarizes a coordinated water molecule.[7] A nearby histidine residue acts as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acetyl-lysine substrate.[7] This leads to the hydrolysis of the acetyl group, releasing lysine (B10760008) and acetate.[7]
NAD⁺-Dependent Sirtuins (Class III)
Sirtuins utilize a distinct, NAD⁺-dependent mechanism for deacetylation. This process involves the cleavage of NAD⁺ and the transfer of the acetyl group from the lysine residue to the ADP-ribose fragment of NAD⁺, yielding O-acetyl-ADP-ribose, nicotinamide, and the deacetylated lysine.
Chemical Properties of HDAC Inhibitors
HDAC inhibitors (HDACis) are a diverse class of small molecules that block the enzymatic activity of HDACs. They are a major focus of drug development efforts, with several compounds approved for cancer therapy.[5] Most HDACis targeting zinc-dependent HDACs share a common pharmacophore consisting of three key components:
-
Zinc-Binding Group (ZBG): This moiety chelates the active site zinc ion, sterically blocking substrate access.[2][8] Common ZBGs include hydroxamic acids, benzamides, and cyclic tetrapeptides.[3][6]
-
Linker: A hydrophobic chain that spans the catalytic channel.[2]
-
Cap Group: A surface-binding moiety that interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.[8]
Table 2: Classes of HDAC Inhibitors and their Specificity
| Class | Example(s) | Target Specificity | Zinc-Binding Group |
| Hydroxamic Acids | Vorinostat (SAHA), Panobinostat, Belinostat | Pan-HDAC inhibitors[6] | Hydroxamic acid |
| Benzamides | Entinostat (MS-275), Mocetinostat | Predominantly Class I[6] | Benzamide |
| Cyclic Tetrapeptides | Romidepsin (FK228) | Class I selective | Thiol group |
| Short-Chain Fatty Acids | Valproic acid, Butyrate | Class I and IIa[2] | Carboxylic acid |
| Sirtuin Modulators | - | Class III | - |
Experimental Protocols
HDAC Activity Assay (Fluorescence-Based)
This assay is widely used for screening HDAC inhibitors and determining enzyme kinetics.
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows for subsequent cleavage by a developing enzyme (e.g., trypsin), releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-based buffer at pH 7.4).
-
Dissolve the Boc-Lys(Ac)-AMC substrate in DMSO to create a stock solution (e.g., 30 mM) and then dilute to a working concentration (e.g., 1 mM) in assay buffer.[10]
-
Prepare a stock solution of a known HDAC inhibitor (e.g., SAHA or Trichostatin A) in DMSO for use as a positive control.[10]
-
Prepare a solution of the developing enzyme (e.g., trypsin at 50 mg/mL in assay buffer).[10]
-
-
Assay Procedure:
-
In a 384-well microplate, add the purified HDAC enzyme diluted in assay buffer to each well.[10]
-
Add the test compounds or control inhibitor to the respective wells.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[12]
-
Stop the reaction and develop the signal by adding the trypsin solution.
-
-
Data Acquisition:
Structure Determination by X-ray Crystallography
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of HDACs, often in complex with inhibitors. This provides invaluable insights into the molecular basis of their function and inhibition.
Methodology:
-
Protein Expression and Purification: The target HDAC is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein, often in the presence of a ligand or inhibitor, is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.
Signaling Pathways and Cellular Effects of HDAC Inhibition
HDACs regulate a multitude of cellular processes by deacetylating both histone and non-histone proteins.[1] Inhibition of HDACs leads to hyperacetylation of these substrates, resulting in various downstream effects.
-
Chromatin Remodeling and Gene Expression: Histone hyperacetylation leads to a more relaxed chromatin structure, facilitating the access of transcription factors and promoting the expression of certain genes, including tumor suppressor genes like p21.[1][15]
-
Non-Histone Protein Regulation: HDACis also affect the acetylation status and function of numerous non-histone proteins, such as transcription factors (e.g., p53) and chaperone proteins.[1] Hyperacetylation can stabilize p53, promoting cell cycle arrest and apoptosis.[1]
-
Cellular Outcomes: The net effect of HDAC inhibition in cancer cells is the induction of cell cycle arrest, differentiation, and apoptosis.[1][6]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and structural biology of protein lysine deacetylases [jstage.jst.go.jp]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 9. Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of HDAC-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of Histone Deacetylase (HDAC)-targeting chimeras (Hdtat). These emerging therapeutic modalities, primarily developed using technologies like Proteolysis Targeting Chimeras (PROTACs), offer a novel approach to selectively degrade specific HDAC isoforms, which are critical regulators of gene expression and are implicated in various diseases, including cancer. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Concept: Targeted Protein Degradation of HDACs
HDAC-targeting chimeras are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific HDAC proteins. An this compound molecule typically consists of three components: a ligand that binds to a target HDAC, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. This ternary complex formation (HDAC-Hdtat-E3 ligase) facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.[1][2][3]
Quantitative Data Summary
The in-vitro efficacy of HDAC-targeting chimeras is primarily assessed by their ability to induce the degradation of the target HDAC isoform. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). The following tables summarize representative data from various studies on different HDAC degraders.
Table 1: In-Vitro Degradation Potency (DC50) of Select HDAC-Targeting Chimeras
| Compound/Degrader | Target HDAC | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| PROTAC 32a (HI31.1) | HDAC8 | MV-4-11 | 8.9 | Not Specified | [4] |
| PROTAC 32a (HI31.1) | HDAC6 | MV-4-11 | 14.3 | Not Specified | [4] |
| HD-TAC7 | HDAC3 | RAW 264.7 | 320 | Cereblon | [5] |
| Degrader 3j | HDAC6 | MM1S | ~10 | VHL | [1] |
| PROTAC 8 | HDAC6 | Not Specified | 5.81 | Not Specified | [6] |
| PROTAC 9 | HDAC6 | Not Specified | 5.01 | Not Specified | [6] |
Table 2: Maximal Degradation (Dmax) of Select HDAC-Targeting Chimeras
| Compound/Degrader | Target HDAC | Cell Line | Dmax (%) | Reference |
| Degrader 3j | HDAC6 | MM1S | ~90 | [1] |
| PROTAC 8 | HDAC6 | Not Specified | 94 | [6] |
| PROTAC 9 | HDAC6 | Not Specified | 94 | [6] |
| Degrader 9 | HDAC1 | Not Specified | 84 | [7] |
| Degrader 9 | HDAC2 | Not Specified | 51 | [7] |
Experimental Protocols
The in-vitro characterization of HDAC-targeting chimeras involves a series of established molecular and cellular biology techniques.
Western Blotting for Protein Degradation Assessment
This is the most common method to visualize and quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MM.1S, MV-4-11, HeLa) are cultured under standard conditions.[1][6] Cells are then treated with the HDAC degrader at various concentrations and for different time points.
-
Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target HDAC isoform. A loading control antibody (e.g., against GAPDH or β-actin) is also used to normalize for protein loading.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection. The resulting bands are visualized and quantified using an imaging system.
In-Cell ELISA for High-Throughput Screening
In-cell ELISA provides a higher-throughput method for quantifying protein levels directly in fixed cells.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the test compounds.
-
Fixation and Permeabilization: Cells are fixed with a reagent like formaldehyde (B43269) and then permeabilized to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody against the target HDAC, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Detection: A colorimetric or fluorogenic substrate is added, and the signal, which is proportional to the amount of target protein, is read using a plate reader.[1]
HDAC Enzymatic Activity Assays
These assays measure the functional consequence of HDAC degradation on its enzymatic activity.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a source of HDAC enzyme (e.g., recombinant protein or cell lysate).
-
Reaction: The HDAC enzyme deacetylates the substrate.
-
Development: A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: The fluorescence intensity is measured and is proportional to the HDAC activity.[8]
Apoptosis Assays
To assess the downstream cellular consequences of HDAC degradation, apoptosis assays are often performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes.
-
Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: this compound-Mediated HDAC Degradation
The following diagram illustrates the general mechanism by which an HDAC-targeting chimera induces the degradation of an HDAC protein.
Caption: this compound facilitates the formation of a ternary complex, leading to HDAC ubiquitination and proteasomal degradation.
Experimental Workflow for In-Vitro this compound Evaluation
This diagram outlines the typical experimental workflow for the initial in-vitro assessment of a novel HDAC-targeting chimera.
Caption: A stepwise workflow for the in-vitro characterization of HDAC-targeting chimeras.
Downstream Signaling Consequences of HDAC Degradation
The degradation of HDACs leads to an increase in histone acetylation, which in turn alters gene expression, ultimately affecting cellular processes like the cell cycle and apoptosis.
Caption: HDAC degradation alters gene expression, leading to anti-cancer effects like apoptosis.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Probing class I histone deacetylases (HDAC) with proteolysis targeting chimera (PROTAC) for the development of highly potent and selective degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Effects of Mutant Huntingtin in Animal Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo effects of the mutant huntingtin (mHtt) protein in various animal models of Huntington's Disease (HD). It is designed to serve as a detailed resource for researchers and professionals in the field of neurodegenerative disease and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways implicated in the pathophysiology of HD.
Quantitative Data on Phenotypes in HD Animal Models
The following tables summarize key quantitative data from widely used animal models of Huntington's Disease, including the R6/2, BACHD, and YAC128 mouse models. These models express either a fragment or the full-length human mHtt protein and recapitulate many of the motor, cognitive, and neuropathological features of the human disease.
Motor Deficits
Progressive motor dysfunction is a hallmark of Huntington's Disease. This is commonly assessed in animal models using tests such as the rotarod, open field, and grip strength tests.
Table 1: Motor Performance in HD Mouse Models
| Animal Model | Test | Age | Phenotype | Quantitative Data | Reference |
| R6/2 | Accelerating Rotarod | 8 weeks | Impaired motor coordination and balance | Significant decrease in latency to fall compared to wild-type littermates. | |
| 12 weeks | Further decline in rotarod performance | Continued significant reduction in latency to fall. | |||
| Open Field | 8 weeks | Hypoactivity | Significant reduction in distance traveled and rearing frequency. | ||
| Grip Strength | 12 weeks | Reduced muscle strength | Significant decrease in forelimb grip strength. | ||
| BACHD | Rotarod | 3 months | Progressive motor impairments | Significant decrease in latency to fall compared to wild-type. | |
| 6 months | Worsening motor deficits | Continued decline in rotarod performance. | |||
| Open Field | 6 months | Hypoactivity | Significant reduction in locomotor activity. | ||
| YAC128 | Open Field | 2 months | Hyperactivity | Increased distance traveled and rearing frequency. | |
| 8-12 months | Hypoactivity | Decreased locomotor activity. |
Cognitive Impairments
Cognitive decline is a significant aspect of HD. In animal models, this is often evaluated using tasks like the Morris water maze for spatial learning and memory.
Table 2: Cognitive Performance in HD Mouse Models
| Animal Model | Test | Age | Phenotype | Quantitative Data | Reference |
| YAC128 | Morris Water Maze | 4 months | Impaired spatial learning | Increased latency to find the hidden platform during acquisition trials. | |
| Deficits in spatial memory | Reduced time spent in the target quadrant during the probe trial. | ||||
| BACHD | Morris Water Maze | 6 months | Learning and memory deficits | Increased escape latency and path length to the hidden platform. |
Neuropathological Changes
The hallmark of HD neuropathology is the selective loss of medium spiny neurons in the striatum and widespread cortical atrophy. These changes are recapitulated to varying degrees in animal models.
Table 3: Neuropathological Alterations in HD Mouse Models
| Animal Model | Measurement | Age | Phenotype | Quantitative Data | Reference |
| R6/2 | Brain Weight | 12 weeks | Reduced brain weight | Significant decrease in overall brain weight compared to wild-type. | |
| Striatal Volume | 12 weeks | Striatal atrophy | Significant reduction in striatal volume. | ||
| Neuronal Aggregates | 8 weeks | Presence of mHtt inclusions | EM48-positive nuclear inclusions detected in striatum and cortex. | ||
| BACHD | Cortical Volume | 12 months | Cortical atrophy | 32% reduction in cortical volume compared to wild-type. | |
| Striatal Volume | 12 months | Striatal atrophy | 28% reduction in striatal volume compared to wild-type. | ||
| Neuronal Aggregates | 12 months | Neuropil mHtt aggregates | Predominantly neuropil aggregates in deep cortical layers. | ||
| YAC128 | Striatal Volume | 12 months | Striatal atrophy | Significant reduction in striatal volume. | |
| Neuronal Aggregates | 1-2 months | Nuclear mHtt localization | Selective nuclear localization of EM48-positive mHtt in the striatum. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, covering the generation of transgenic models, behavioral testing, and neuropathological analysis.
Generation of Transgenic Animal Models
The Bacterial Artificial Chromosome (BAC) HD (BACHD) mouse model expresses full-length human mHtt with 97 mixed CAA-CAG repeats.
-
BAC Modification : A 240 kb human BAC (RP11-866L6) containing the entire 170 kb human HTT locus is modified. The wild-type HTT exon 1 is replaced with a mutant HTT exon 1 containing 97 mixed CAA-CAG repeats.
-
DNA Preparation and Microinjection : The modified BAC DNA is prepared and microinjected into the pronuclei of fertilized eggs from FVB/NJ mice.
-
Founder Screening and Colony Maintenance : Founder mice are identified by PCR genotyping for the presence of the transgene. The colony is maintained on the FVB/NJ background.
This model was generated using a lentiviral vector to express the N-terminal part of human mHtt.
-
Lentiviral Vector Construction : A lentiviral vector is constructed to express the N-terminal 548 amino acids of human huntingtin with 124 glutamine repeats, under the control of the human HTT promoter.
-
Embryo Infection : The lentiviral vector is injected into one-cell porcine embryos.
-
Embryo Transfer and Screening : The infected embryos are transferred to a surrogate sow. Offspring are screened for the presence of the transgene via PCR analysis of ear tissue biopsies.
-
Germline Transmission : Founder animals are bred to establish germline transmission of the transgene.
Behavioral Testing Protocols
This test assesses motor coordination and balance.
-
Apparatus : An automated rotarod apparatus with a rotating rod that can be set to accelerate.
-
Acclimation : Mice are acclimated to the testing room for at least 30 minutes before testing.
-
Procedure :
-
Mice are placed on the rod, which is initially rotating at a low, constant speed (e.g., 4 rpm).
-
The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency to fall from the rod is recorded for each mouse.
-
The test is typically repeated for 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis : The average latency to fall across trials is calculated for each mouse.
This test evaluates spatial learning and memory.
-
Apparatus : A large circular pool (90-120 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. The room should have various distal visual cues.
-
Acquisition Phase (Learning) :
-
Mice are released from different start locations around the edge of the pool and must find the hidden platform.
-
Each mouse performs a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days).
-
The time (latency) and path length to find the platform are recorded using a video tracking system.
-
-
Probe Trial (Memory) :
-
24 hours after the last training trial, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis : Learning curves are generated from the acquisition phase data. In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.
Neuropathological Analysis
This method provides an unbiased estimate of brain region volume.
-
Tissue Preparation : Mice are deeply anesthetized and transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning : Brains are serially sectioned on a cryostat or microtome at a uniform thickness (e.g., 30 µm).
-
Staining : Sections are stained with a neuronal marker such as NeuN or with a general histological stain like Cresyl violet.
-
Stereological Analysis :
-
A systematic random sampling of sections throughout the striatum is performed.
-
The Cavalieri principle is used to estimate the volume. This involves overlaying a grid of points on each sampled section and counting the number of points that fall within the striatum.
-
The total volume is calculated based on the number of points, the area associated with each point, and the distance between sections.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by mutant huntingtin and a general workflow for creating transgenic animal models.
Signaling Pathways
Mutant huntingtin disrupts multiple intracellular signaling pathways, leading to neuronal dysfunction and death.
Caption: Key signaling pathways disrupted by mutant Huntingtin (mHtt).
Experimental Workflows
The generation of transgenic animal models is a fundamental step in studying the in-vivo effects of mHtt.
The Core Biological Function and Significance of Histone Deacetylase 8 (HDAC8): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent histone deacetylase that plays a critical role in a diverse range of cellular processes, extending far beyond its canonical function of histone deacetylation. Its involvement in transcriptional regulation, cell cycle progression, and developmental events has been well-documented.[1] Emerging evidence has implicated HDAC8 as a key player in various pathological conditions, most notably in cancer, where its overexpression is often correlated with poor prognosis.[2][3] This technical guide provides a comprehensive overview of the core biological functions of HDAC8, its significance in disease, and its validation as a therapeutic target. We present a compilation of quantitative data on HDAC8 kinetics and inhibitor potency, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] This post-translational modification is a critical component of epigenetic regulation, influencing chromatin structure and gene expression.[5] HDAC8 is a unique member of the class I HDACs, distinguished by its localization in both the nucleus and cytoplasm and its ability to function without being part of a large multiprotein complex.[6] Its diverse substrate profile, which includes both histone proteins like H3 and H4 and a growing list of non-histone targets such as p53, SMC3, and cortactin, underscores its multifaceted role in cellular homeostasis.[7][8] Deregulation of HDAC8 activity has been linked to a variety of diseases, including cancer, Cornelia de Lange syndrome (CdLS), and infectious diseases, making it an attractive target for therapeutic intervention.[2][7]
Core Biological Functions of HDAC8
HDAC8's biological functions are primarily mediated through its deacetylase activity on a variety of protein substrates. These functions can be broadly categorized into transcriptional regulation, genome stability, and cytoskeletal dynamics.
Transcriptional Regulation
As a histone deacetylase, HDAC8 can remove acetyl groups from the N-terminal tails of core histones (H2A, H2B, H3, and H4).[9] This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription by limiting the access of transcription factors to DNA.[4] Beyond its global effects on chromatin, HDAC8 also regulates the expression of specific genes by deacetylating non-histone transcription factors and co-regulators. A notable example is its interaction with the tumor suppressor protein p53. HDAC8 can deacetylate p53 at lysine residues 381 and 382, which leads to the inactivation of p53 and a reduction in its tumor-suppressive functions.[2][8]
Genome Stability and Cell Cycle Control
A critical non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[8] The cohesin complex is essential for holding sister chromatids together until their separation during mitosis. HDAC8-mediated deacetylation of SMC3 is crucial for the proper recycling of the cohesin complex, ensuring genomic stability during cell division.[7] Dysfunctional HDAC8 and the resulting hyperacetylation of SMC3 are implicated in Cornelia de Lange syndrome, a rare genetic disorder characterized by developmental abnormalities.[7]
Cytoskeletal Dynamics and Cell Motility
In the cytoplasm, HDAC8 targets proteins involved in regulating the cytoskeleton. One such substrate is cortactin, an actin-binding protein. Deacetylation of cortactin by HDAC8 promotes actin polymerization and is essential for smooth muscle cell contractility.[7][10] This function highlights the role of HDAC8 in cellular processes beyond the nucleus, influencing cell shape, movement, and tissue integrity.
Significance of HDAC8 in Disease
The multifaceted roles of HDAC8 in fundamental cellular processes mean that its dysregulation is associated with a range of human diseases.
Cancer
HDAC8 is overexpressed in a variety of cancers, including neuroblastoma, T-cell lymphoma, breast cancer, and colon cancer, and its elevated expression often correlates with poor patient outcomes.[1][2][3] In cancer cells, HDAC8 contributes to tumorigenesis through several mechanisms:
-
Inactivation of Tumor Suppressors: By deacetylating and inactivating p53, HDAC8 allows cancer cells to evade apoptosis and continue to proliferate.[2]
-
Promotion of Cell Proliferation: HDAC8 is involved in signaling pathways that promote cell growth, such as the JAK2/STAT pathway, by repressing the expression of suppressor of cytokine signaling (SOCS) proteins.[7][10]
-
Enhancement of Drug Resistance: In some cancers, HDAC8 has been shown to contribute to resistance to chemotherapy by activating pro-survival signaling pathways like the AKT pathway.[2]
Cornelia de Lange Syndrome (CdLS)
Mutations in the HDAC8 gene that lead to a loss of enzymatic activity are a cause of CdLS.[11] The resulting accumulation of acetylated SMC3 disrupts cohesin function, leading to widespread transcriptional dysregulation and the developmental abnormalities characteristic of the syndrome.[7]
Other Diseases
HDAC8 has also been implicated in infectious diseases, where it can be co-opted by viruses to facilitate their entry into host cells.[7][10] Furthermore, its role in smooth muscle contractility suggests its potential involvement in cardiovascular and gastrointestinal disorders.[1]
Quantitative Data Presentation
Table 1: Kinetic Parameters of Human HDAC8
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| AcRHKK(acetyl)-AMC | 15.1 ± 1.5 | 0.032 ± 0.001 | 2119 |
| AcRHKK(hex)-AMC | 12.0 ± 1.6 | 0.027 ± 0.001 | 2250 |
| AcRHKK(dec)-AMC | 5.6 ± 0.9 | 0.024 ± 0.001 | 4286 |
| H3K9ac peptide (13-mer) | >100 | - | 51 ± 3 |
| H3K9ac/H4 tetramer | - | - | >17,000 |
Data for AMC substrates are from a study on p53-derived peptides.[8] Data for histone-based substrates are from a study comparing peptide and full-length protein substrates.[12]
Table 2: IC50 Values of Selective HDAC8 Inhibitors
| Inhibitor | IC50 (nM) | Selectivity Notes |
| PCI-34051 | 10 | >200-fold selective over HDAC1 and 6; >1000-fold over HDAC2, 3, and 10.[1] |
| Droxinostat | 1460 | Selective for HDAC6 and HDAC8.[1] |
| BRD73954 | 120 | Potent and selective for HDAC6 and HDAC8.[1] |
| UF010 | 1.5 | Class I selective.[1] |
| Tinostamustine | 107 | Class I selective.[1] |
Table 3: HDAC8 Expression in Cancer Tissues
| Cancer Type | Expression Level Compared to Normal Tissue | Reference |
| Triple-Negative Breast Cancer | Significantly higher (p = 0.0011) | [13] |
| Non-Triple-Negative Breast Cancer | Significantly higher (p = 0.04) | [13] |
| Neuroblastoma | Elevated expression associated with advanced disease | [3] |
| Gastric Cancer | Upregulation correlated with worse survival | [3] |
| Ovarian Cancer | Upregulation correlated with worse survival | [3] |
| Cervical Cancer (HeLa cells) | Higher expression compared to HDAC6 | [14] |
Experimental Protocols
HDAC8 Activity Assay (Fluorometric)
This protocol is a representative method for measuring HDAC8 activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a dilution series of the test compound and a positive control inhibitor (e.g., Trichostatin A) in HDAC8 Assay Buffer.
-
Dilute the HDAC8 enzyme to the desired concentration in HDAC8 Assay Buffer.
-
Dilute the fluorogenic substrate in HDAC8 Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of diluted HDAC8 enzyme to each well of the 96-well plate.
-
Add 5 µL of the diluted test compounds or controls to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 45 µL of the diluted fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model.
-
HDAC8 siRNA Knockdown
This protocol outlines a general procedure for reducing HDAC8 expression in cultured cells using siRNA.
Materials:
-
Mammalian cell line of interest
-
HDAC8-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute 100 nM of siRNA (HDAC8-specific or control) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blot or qRT-PCR) to confirm HDAC8 knockdown.[15]
-
HDAC8 Immunoprecipitation
This protocol describes the immunoprecipitation of HDAC8 from cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Cell lysate from the desired cell line
-
HDAC8-specific antibody and a corresponding isotype control antibody (e.g., rabbit IgG)
-
Protein A/G agarose (B213101) or magnetic beads
-
Immunoprecipitation (IP) Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease and phosphatase inhibitors)
-
SDS-PAGE sample buffer
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates using the IP Lysis/Wash Buffer.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-5 µg of the HDAC8 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP Lysis/Wash Buffer.
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by HDAC8 in the nucleus and cytoplasm.
Experimental Workflows
Caption: Standard experimental workflows for assessing HDAC8 activity and knockdown.
Logical Relationships
Caption: Logical relationship between HDAC8 functions, dysregulation, and disease.
Conclusion
HDAC8 stands out as a crucial enzyme with a diverse and expanding repertoire of biological functions that are integral to cellular health. Its dysregulation, particularly its overexpression in various cancers, has firmly established it as a high-value therapeutic target. The development of selective HDAC8 inhibitors represents a promising avenue for novel anti-cancer therapies. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further research into the intricate roles of HDAC8 and to support the ongoing efforts in the development of targeted therapeutics. A deeper understanding of HDAC8's multifaceted biology will undoubtedly pave the way for innovative treatment strategies for a range of human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Expression of HDAC8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 4. Kinetics and thermodynamics of metal-binding to histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. HDAC8 Fluorogenic Assay Kit - BPS Bioscience [bioscience.co.uk]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of HDAC8 Expression with Pathological Findings in Triple Negative and Non-Triple Negative Breast Cancer: Implications for Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpressed HDAC8 in cervical cancer cells shows functional redundancy of tubulin deacetylation with HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of Histone Deacetylases (HDACs) as Therapeutic Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity has been implicated in the pathogenesis of a wide range of diseases, most notably cancer, but also inflammatory conditions and neurodegenerative disorders.[3][4] This has positioned HDACs as highly attractive therapeutic targets for drug development. This technical guide provides a comprehensive overview of the potential therapeutic targeting of HDACs, with a focus on their role in key signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for their study.
HDACs in Disease and as Therapeutic Targets
The overexpression or aberrant activity of specific HDAC isoforms is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[3][5] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[6][7] Several HDACis have received FDA approval for the treatment of hematological malignancies, and numerous others are in clinical trials for both solid and hematologic cancers.[6][7][8] Beyond oncology, the therapeutic potential of HDACis is being explored in inflammatory diseases, such as rheumatoid arthritis, and neurodegenerative conditions.[4]
Quantitative Data on HDAC Inhibitors
The development of HDAC inhibitors has led to a diverse chemical landscape of compounds with varying specificities and potencies. The following tables summarize key quantitative data for a selection of HDAC inhibitors, including their half-maximal inhibitory concentrations (IC50) against different HDAC isoforms and clinical trial outcomes.
Table 1: IC50 Values of Selected HDAC Inhibitors Against HDAC Isoforms
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC | 130 | - | - | - | - | - | [9] |
| Romidepsin (FK228) | Class I selective | - | - | - | - | - | - | [6] |
| Entinostat (MS-275) | Class I selective | - | - | - | - | - | - | [4] |
| Belinostat (PXD101) | Pan-HDAC | - | - | - | - | - | - | [7] |
| Panobinostat (LBH589) | Pan-HDAC | - | - | - | - | - | - | [10] |
| ACY-738 | HDAC6 selective | - | - | - | 1.7 | - | - | [11] |
| Tubacin | HDAC6 selective | >350x selectivity | >350x selectivity | >350x selectivity | 4 | - | - | [11] |
| Santacruzamate A | HDAC2 selective | >3600x selectivity | 0.119 | >3600x selectivity | >3600x selectivity | >3600x selectivity | >3600x selectivity | [11] |
| UF010 | Class I selective | 0.5 | 0.1 | 0.06 | 9.1 | 1.5 | 15.3 | [11] |
| CUDC-907 | Dual PI3K/HDAC | 1.7 | 5 | 1.8 | - | - | 2.8 | [11] |
Note: IC50 values can vary depending on the assay conditions. This table provides representative values.
Table 2: Summary of Clinical Trial Data for Selected HDAC Inhibitors
| Inhibitor | Cancer Type | Phase | Outcome | Reference(s) |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma (CTCL) | Approved | Objective response rate of ~30% | [6] |
| Romidepsin (FK228) | Peripheral T-cell Lymphoma (PTCL) | Approved | Overall response rate of 38% | [7] |
| Belinostat (PXD101) | Peripheral T-cell Lymphoma (PTCL) | Approved | Overall response rate of 25.8% | [7] |
| Panobinostat (LBH589) | Multiple Myeloma | Approved | In combination with bortezomib (B1684674) and dexamethasone | [10] |
| Entinostat (MS-275) | Advanced Solid Tumors | I/II | Combination therapies show promise | [6] |
| CUDC-101 | Advanced Solid Tumors | I | Well-tolerated and showed antitumor activity | [7] |
Key Signaling Pathways Modulated by HDACs
HDACs are integral components of multiple signaling pathways that govern cell fate. Their inhibition can reactivate silenced genes and alter the function of non-histone proteins, leading to anti-tumor effects.
Cell Cycle Regulation
HDACs play a crucial role in cell cycle progression by deacetylating histones at the promoters of cell cycle regulatory genes and by directly deacetylating key cell cycle proteins.[12][13] HDAC inhibitors can induce cell cycle arrest at both the G1 and G2/M phases.[14][15] A primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, which leads to the inhibition of CDK2 and subsequent cell cycle arrest.[12][15]
Apoptosis
HDAC inhibitors are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16][17] They can upregulate the expression of pro-apoptotic proteins such as Bim, Bid, and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][5] Furthermore, HDACis can increase the expression of death receptors and their ligands, sensitizing cancer cells to apoptosis.[5]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in inflammation and cell survival. The activity of NF-κB is regulated by acetylation, and HDACs, particularly HDAC3, can deacetylate the p65 subunit of NF-κB, thereby modulating its transcriptional activity.[18] The interplay between HDACs and NF-κB is complex, with HDAC inhibitors showing both pro- and anti-inflammatory effects depending on the cellular context.[18][19]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of HDAC inhibitors and the elucidation of their mechanisms of action.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and is crucial for screening and characterizing HDAC inhibitors.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with an HDAC enzyme source (e.g., nuclear extract or purified HDAC). Deacetylation of the substrate by HDACs allows for cleavage by a developer, releasing a fluorescent molecule that can be quantified.
Materials:
-
96-well black microplate
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
HDAC Developer
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Nuclear extract or purified HDAC enzyme
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add the assay buffer, test compounds, and control inhibitor to the appropriate wells.
-
Add the nuclear extract or purified HDAC enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well and mix thoroughly.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC Developer to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[20]
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to assess the in-cell efficacy of HDAC inhibitors by measuring the levels of acetylated histones.
Principle: Cells are treated with an HDAC inhibitor, and total histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones as a loading control.
Materials:
-
Cell culture reagents
-
HDAC inhibitor
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-histone, anti-total histone)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of the HDAC inhibitor for a specified time.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.[21]
Conclusion
HDACs represent a validated and highly promising class of therapeutic targets. The continued development of isoform-selective and combination therapies holds great potential for improving patient outcomes across a spectrum of diseases. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are critical for advancing the field of HDAC-targeted drug discovery and development. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of modulating HDAC activity.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. ijbs.com [ijbs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. article.imrpress.com [article.imrpress.com]
- 13. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
Hdtat interaction with specific proteins or genes
An In-depth Technical Guide to the Interactions of the HIV-1 Tat Protein
Disclaimer: The term "Hdtat" is not a recognized standard in scientific literature. Based on the common abbreviation "Tat" for "Trans-Activator of Transcription," this guide will focus on the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein . This protein is a critical viral regulator that commandeers host cellular machinery to ensure efficient viral gene expression and replication.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of HIV-1 Tat's interactions with specific host proteins and its influence on gene regulation. It includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Overview of HIV-1 Tat Function
The HIV-1 Tat protein is a small regulatory protein, typically 86 to 101 amino acids long, that is essential for the replication of the virus[1][2]. Its primary function is to dramatically enhance the transcription of the integrated viral genome[1][3]. Tat achieves this by binding to a specific RNA stem-loop structure called the Trans-Activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts[2][4]. This interaction recruits crucial host cell factors, effectively hijacking the cell's transcriptional machinery to favor the production of full-length viral RNA[1][3]. Beyond its role in transcription, Tat is also secreted from infected cells and can be taken up by neighboring uninfected cells, where it acts as a toxin, contributing to HIV-1 pathogenesis and the progression to AIDS[1][2].
Key Protein Interactions of HIV-1 Tat
Tat's functionality is mediated through a complex network of interactions with host cellular proteins. These interactions are central to both viral replication and the associated pathology.
Interaction with the P-TEFb Complex (CDK9/Cyclin T1)
The most critical interaction for Tat's primary function is with the Positive Transcription Elongation Factor b (P-TEFb)[5][6]. P-TEFb is a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1 (CycT1)[7][8].
-
Mechanism: In the absence of Tat, RNA Polymerase II (RNAPII) often initiates transcription from the HIV-1 promoter but then pauses shortly after[2]. Tat overcomes this by forming a ternary complex with P-TEFb and the TAR RNA element[4][9]. Tat binds directly to CycT1, which in turn enhances the affinity and specificity of Tat for the TAR RNA loop[7][9]. This recruitment of P-TEFb to the paused RNAPII complex leads to the phosphorylation of the RNAPII C-terminal domain (CTD) and negative elongation factors by CDK9, which stimulates robust transcriptional elongation[3][5]. The interaction is extensive, burying a significant surface area and inducing conformational changes in P-TEFb[6][10]. Tat competes with the host inhibitory protein HEXIM1 to release P-TEFb from its inactive state within the 7SK snRNP complex, thereby increasing the available pool of active P-TEFb for viral transcription[8].
Interaction with Dopamine (B1211576) Transporter (hDAT)
Extracellular Tat protein plays a significant role in HIV-associated neurocognitive disorders (HAND) by interacting with proteins in the central nervous system, such as the human Dopamine Transporter (hDAT)[11][12][13].
-
Mechanism: Tat directly interacts with the extracellular domain of hDAT[12]. This binding inhibits the reuptake of dopamine from the synaptic cleft[11][14]. The interaction is dependent on a Protein Kinase C (PKC) signaling pathway and leads to the internalization of the DAT protein from the cell surface, further reducing dopamine clearance[15]. This disruption of dopaminergic neurotransmission is a key factor in the neurological symptoms associated with HIV infection[11][13].
Interaction with Tubulin and Microtubules
Tat has been shown to interact directly with the components of the cellular cytoskeleton, specifically αβ-tubulin dimers and polymerized microtubules[16][17][18].
-
Mechanism: Tat binds to tubulin and enhances its polymerization into microtubules[16][18]. The region of Tat from residues 38-72 is critical for this interaction[18]. This alteration of microtubule dynamics can trigger the mitochondrial pathway of apoptosis, contributing to the depletion of T-cells seen in AIDS[17][18]. Zinc binding to the cysteine-rich domain of Tat is crucial for this activity; the zinc-bound form (holo-Tat) effectively promotes microtubule assembly and stabilization, whereas the apo-form induces tubulin aggregation[19].
Other Significant Protein Interactions
A variety of proteomic approaches have identified numerous other host proteins that associate with Tat. A study using the PLATO (parallel analysis of in vitro translated open reading frames) method identified 89 Tat-associated proteins (TAPs)[20].
-
PCAF: The histone acetyltransferase p300/CBP-associated factor (PCAF) binds to Tat that has been acetylated at lysine (B10760008) 50. This interaction is a crucial step in the HIV-1 life cycle[21].
-
NAT10, TINP1, XRCC5, SIN3A: These proteins were confirmed to have a strong association with Tat and were found to suppress Tat-mediated HIV-1 transcription, suggesting they play a role in maintaining viral latency[20][22].
-
p53: The "guardian of the genome," p53, has been shown to interact with the Tat protein through its tetramerization domain, an interaction with broad implications for cell fate in the context of HIV infection[23].
-
Cyclophilin A (CypA) and Capsid (CA): Tat forms a high-affinity tripartite complex with host CypA and the viral CA protein. This complex facilitates the encapsidation of Tat into new virions, which is required for robust infectivity and early-stage reverse transcription and transcription in a newly infected cell[24].
Regulation of Gene Expression
Tat is a potent modulator of both viral and cellular gene expression.
-
Viral Gene Regulation: Tat's primary role is to activate transcription from the viral promoter located in the 5' Long Terminal Repeat (LTR)[2][25]. By recruiting P-TEFb to the TAR element, it ensures the production of full-length viral RNAs, which serve as genomes for progeny virions and as mRNAs for all viral proteins. This creates a powerful positive feedback loop, as one of the translated proteins is Tat itself[1]. The efficiency of this transactivation can be influenced by the specific HIV-1 clade, as variations in the Tat protein sequence affect its stability and binding affinity for TAR and CycT1[26].
-
Cellular Gene Regulation: Tat also modulates the expression of numerous cellular genes to create an environment favorable for viral replication and to compromise host immune functions[2]. It can interact with various cellular transcription factors and co-activators, such as Sp1 and CBP/p300, to influence host gene promoters[5].
Quantitative Data on Tat Interactions
The following tables summarize quantitative data from studies on HIV-1 Tat interactions.
Table 1: Binding Affinities and Stoichiometry
| Interacting Molecules | Method | Quantitative Value | Reference(s) |
| Tat(44–61) peptide and cTAR DNA | Fluorescence Anisotropy | Kobs = 9 (±2) × 107 M-1 | [27] |
| Tat(47–58) peptide and TAR RNA | Not Specified | Kobs = 1.7 × 108 M-1 | [27] |
| Tat-CypA-CA Complex | Not Specified | Kd = 55 to 95 nM | [24] |
| CypA and CA | Not Specified | Kd = 3.6 to 8.3 μM | [24] |
| Tat Encapsidation | ELISA & Calculation | ~200 to 250 Tat molecules per virion | [24] |
Table 2: Effects of Tat on Protein Function and Expression
| Target Protein/Process | Tat Variant(s) | Experimental System | Quantitative Effect | Reference(s) |
| [3H]Dopamine Uptake | Tat(1-86) | Rat Striatal Synaptosomes | Inhibited by 35% | [15] |
| Vesicular [3H]DA Uptake | Tat(1-86) | Rat Striatal Synaptosomes | Inhibited by 26% | [15] |
| Tubulin Polymerization | Tat HxB2 (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 1.01 (vs. 0.30 for tubulin alone) | [16] |
| Tubulin Polymerization | Tat Eli (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 1.61 (vs. 0.30 for tubulin alone) | [16] |
| Tubulin Polymerization | Tat Oyi (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 0.80 (vs. 0.30 for tubulin alone) | [16] |
| Neuronal Cell Number | EYFP-Tat | Neuronal Culture | 80 ± 5.8% decrease in fluorescent cells over 24 hours | [28] |
Table 3: Structural Interaction Data
| Interacting Complex | Method | Quantitative Value | Reference(s) |
| Tat・P-TEFb | X-ray Crystallography | Buried surface area of 3499 Å2 (88% on Cyclin T1, 12% on Cdk9) | [10] |
Signaling Pathways and Visualizations
The interactions of Tat with host factors initiate critical signaling cascades that promote viral replication and pathogenesis.
Tat-Mediated HIV-1 Transcriptional Activation
This pathway illustrates how Tat hijacks the host P-TEFb complex to activate transcription from the paused RNAPII at the HIV-1 LTR.
Tat Interaction with the Dopamine Transporter
This pathway shows how extracellular Tat disrupts normal dopamine signaling in the central nervous system, a process implicated in HAND.
Experimental Protocols
Studying the interactions of HIV-1 Tat requires a range of biochemical and proteomic techniques.
Co-Immunoprecipitation (Co-IP) to Identify Tat-Interacting Proteins
Co-IP is a gold-standard technique used to identify and validate in vivo protein-protein interactions.[29] The protocol involves using an antibody to capture a specific protein of interest (the "bait," e.g., Tat), thereby also pulling down any proteins bound to it (the "prey").
Detailed Methodology:
-
Cell Culture and Transfection:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS[29].
-
Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate) supplemented with a protease inhibitor cocktail[22][29].
-
Incubate on ice for 10-20 minutes to lyse the cells.
-
Briefly sonicate the lysate to shear chromatin and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris[22].
-
-
Lysate Pre-clearing:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Add 50 µL of a protein A/G magnetic bead slurry and incubate with rotation for 1-2 hours at 4°C. This step reduces non-specific binding of proteins to the beads[22].
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add a specific antibody against the tag of the prey protein (e.g., anti-V5 antibody) to the pre-cleared lysate[22]. As a negative control, use a corresponding isotype IgG antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.
-
Add 25-50 µL of fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2 hours at 4°C to capture the immune complexes[22].
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack. Discard the supernatant.
-
Wash the beads three times with 1 mL of cold RIPA buffer or wash buffer to remove non-specifically bound proteins[22].
-
After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes[30].
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated Tat protein[22].
-
PLATO (Parallel Analysis of Translated ORFs)
PLATO is a high-throughput proteomic method used to identify protein-protein interactions in vitro[20][22]. It combines ribosome display with high-throughput DNA sequencing.
Methodology Overview:
-
Library Preparation: A human ORFeome (library of open reading frames) is transcribed and translated in vitro. This process generates stable mRNA/ribosome/protein complexes where each nascent protein is physically linked to its encoding mRNA[22].
-
Affinity Purification: The library of complexes is incubated with beads that have an immobilized "bait" protein, such as GST-Tat. GST alone is used as a negative control[22].
-
Washing and mRNA Recovery: After incubation, the beads are washed to remove non-specific binders. The mRNA from the specifically bound complexes is then isolated.
-
Sequencing and Analysis: The recovered mRNAs are reverse-transcribed to cDNA and analyzed by high-throughput sequencing. The abundance of each sequence in the Tat-bound sample versus the control sample indicates which proteins interact with Tat[20].
GST Pull-Down Assay
This in vitro technique is used to confirm direct physical interactions between two proteins.
Methodology Overview:
-
Protein Expression and Immobilization: The "bait" protein (e.g., Tat) is expressed as a fusion with Glutathione S-transferase (GST). This GST-Tat fusion protein is then immobilized on glutathione-agarose beads.
-
Interaction: The immobilized GST-Tat is incubated with a purified "prey" protein or a cell lysate containing the prey (e.g., tubulin)[17]. A control with GST alone is run in parallel.
-
Washing and Elution: The beads are washed to remove non-specific binders.
-
Analysis: The proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting, probing for the prey protein to see if it was "pulled down" by the bait[17].
References
- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription elongation factor P‐TEFb mediates Tat activation of HIV‐1 transcription at multiple stages | The EMBO Journal [link.springer.com]
- 5. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of HIV-1 Tat complexed with human P-TEFb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction between HIV-1 Tat and human cyclin T1 requires zinc and a critical cysteine residue that is not conserved in the murine CycT1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tat competes with HEXIM1 to increase the active pool of P-TEFb for HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin T1 domains involved in complex formation with Tat and TAR RNA are critical for tat-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of HIV-1 Tat complexed with human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of HIV-1 Tat Interacting with Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HIV, Tat and dopamine transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV-1 Tat Protein-Induced Rapid and Reversible Decrease in [3H]Dopamine Uptake: Dissociation of [3H]Dopamine Uptake and [3H]2β-Carbomethoxy-3-β-(4-fluorophenyl)tropane (WIN 35,428) Binding in Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Tat protein decreases dopamine transporter cell surface expression and vesicular monoamine transporter-2 function in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HIV-1 Tat protein enhances Microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Tat targets microtubules to induce apoptosis, a process promoted by the pro-apoptotic Bcl-2 relative Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV-1 Tat protein enhances microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of microtubule assembly by the HIV-1 Tat protein is strongly dependent on zinc binding to Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of HIV-1 Tat-Associated Proteins Contributing to HIV-1 Transcription and Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. A Tripartite Complex HIV-1 Tat-Cyclophilin A-Capsid Protein Enables Tat Encapsidation That Is Required for HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transcriptional but not translational regulation of HIV-1 by the tat gene product - CSHL Scientific Digital Repository [repository.cshl.edu]
- 26. Regulation of Human Immunodeficiency Virus Type 1 Gene Expression by Clade-Specific Tat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dynamic interactions of the HIV-1 Tat with nucleic acids are critical for Tat activity in reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tubulin-Mediated Binding of Human Immunodeficiency Virus-1 Tat to the Cytoskeleton Causes Proteasomal-Dependent Degradation of Microtubule-Associated Protein 2 and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of Histone Deacetylases (HDACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the existing research on Histone Deacetylases (HDACs), a critical class of enzymes involved in epigenetic regulation. Dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer, making them a key target for drug development. This document details their function, involvement in signaling pathways, methods for their study, and the therapeutic potential of HDAC inhibitors.
Introduction to Histone Deacetylases
Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-N-acetyl lysine (B10760008) amino acid on histones, allowing the histones to wrap the DNA more tightly. This process is pivotal in the epigenetic regulation of gene expression. HDACs can also modify non-histone proteins, affecting a wide range of cellular processes. There are eighteen known human HDACs, which are classified into four main classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent. The aberrant expression and activity of HDACs have been linked to the development and progression of numerous cancers, leading to significant interest in the development of HDAC inhibitors (HDACi) as therapeutic agents.[1][2]
Quantitative Data on HDAC Inhibitor Efficacy
The efficacy of HDAC inhibitors has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: Preclinical Efficacy of Selected HDAC Inhibitors
| Compound | Target(s) | Assay Type | Cell Line | IC50 (µM) | Reference |
| Trichostatin A | Pan-HDAC | HDAC-Glo I/II | HCT116 | 0.16 ± 0.03 | [3] |
| Vorinostat | Pan-HDAC | HDAC-Glo I/II | HCT116 | 0.67 | [3] |
| Resveratrol | HDAC | HDAC-Glo I/II | HCT116 | 2.66 | [3] |
| Piceatannol | HDAC | HDAC-Glo I/II | HCT116 | 4.88 ± 0.33 | [3] |
| Isoliquiritigenin | HDAC | HDAC-Glo I/II | HCT116 | 1.60 ± 0.10 | [3] |
| Nafamostat | HDAC Class I/II | Biochemical | HDAC1, HDAC2, HDAC3, HDAC8, HDAC4, HDAC5, HDAC6, HDAC9 | 4.67, 4.69, 4.04, 1.52, 1.49, 1.33, 4.39, 1.55 | [3] |
| Hdac-IN-40 | HDAC2, HDAC6 | Biochemical (Ki) | - | 0.060, 0.030 | [4] |
| Hdac-IN-40 | Antiproliferative | Cell-based | A2780, Cal27 | 0.89, 0.72 | [4] |
Table 2: Clinical Efficacy of HDAC Inhibitors in Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) [5]
| Therapy Type | Metric | Pooled Rate (95% CI) |
| HDACi Combination Therapy | Overall Response Rate (ORR) | 45% (36-54%) |
| Complete Response (CR) Rate | Not Reported | |
| Partial Response (PR) Rate | 24% (16-31%) | |
| HDACi Monotherapy | Overall Response Rate (ORR) | 33% (27-38%) |
| Complete Response (CR) Rate | 14% (11-16%) | |
| Partial Response (PR) Rate | 16% (13-19%) |
Table 3: FDA-Approved HDAC Inhibitors [1][6]
| Drug Name | Brand Name | Class | Approval | Indication |
| Vorinostat | Zolinza | Hydroxamic Acid | 2006 | Cutaneous T-cell Lymphoma (CTCL) |
| Romidepsin | Istodax | Cyclic Peptide | 2009 | Cutaneous T-cell Lymphoma (CTCL) |
| Belinostat | Beleodaq | Hydroxamic Acid | 2014 | Peripheral T-cell Lymphoma (PTCL) |
| Panobinostat | Farydak | Hydroxamic Acid | 2015 | Multiple Myeloma |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC activity and the effects of their inhibitors. Below are protocols for essential experiments in HDAC research.
This protocol is a generalized procedure for measuring HDAC activity in cell extracts or with purified enzymes using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare HDAC Assay Buffer.
-
Dilute the HDAC substrate and a deacetylated standard according to the manufacturer's instructions.
-
Prepare the developer solution, which often contains an HDAC inhibitor like Trichostatin A to stop the reaction.[7]
-
-
Standard Curve :
-
Create a dilution series of the deacetylated standard to generate a standard curve.
-
Add the developer solution to the standards and incubate for 5-10 minutes at room temperature.
-
Measure fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]
-
-
Enzyme Reaction :
-
In a 96-well plate, add HDAC Assay Buffer, test inhibitors, and the sample containing HDACs (e.g., HeLa cell nuclear extract).
-
Initiate the reaction by adding the diluted HDAC substrate to each well.
-
Incubate at a controlled temperature (e.g., 37°C) for a desired time.
-
Stop the reaction by adding the developer solution.[7]
-
-
Data Analysis :
-
Measure the fluorescence of the samples.
-
Use the standard curve to determine the amount of deacetylated product, which is proportional to HDAC activity.
-
This protocol details the detection of changes in histone acetylation following treatment with an HDAC inhibitor.[4]
-
Cell Culture and Treatment :
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the HDAC inhibitor and a vehicle control for a specified duration.
-
-
Histone Extraction (Acid Extraction Method) :
-
Lyse cells in Triton Extraction Buffer.
-
Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl to extract histones overnight at 4°C.
-
Centrifuge to collect the supernatant containing histones and neutralize the acid.[4]
-
-
Protein Quantification :
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of histone extracts on a high-percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Normalize the acetyl-histone signal to a total histone H3 signal.
-
This protocol is for the immunoprecipitation of a specific HDAC to identify interacting proteins.
-
Sample Preparation :
-
Prepare cell or nuclear extracts from treated or untreated cells.
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation :
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an HDAC-specific primary antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution :
-
Wash the beads multiple times with appropriate buffers (e.g., low salt, high salt, LiCl wash buffers) to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Analysis :
-
The eluted proteins can be analyzed by Western blot to confirm the presence of the target HDAC and known interactors, or by mass spectrometry to identify novel interacting partners.
-
Signaling Pathways Involving HDACs
HDACs are integral components of numerous signaling pathways that regulate cell fate. Their dysregulation is a hallmark of cancer, affecting pathways that control cell cycle, apoptosis, and angiogenesis.
HDACs play a crucial role in cell cycle progression by deacetylating histones at the promoters of cyclin-dependent kinase inhibitors (CDKIs) like p21, leading to their transcriptional repression. They also deacetylate non-histone proteins involved in cell cycle control. Furthermore, HDACs can promote cancer cell survival by repressing the expression of pro-apoptotic genes of the Bcl-2 family.[8] HDAC inhibitors can reactivate these silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.
Caption: Role of HDACs and their inhibitors in cell cycle and apoptosis regulation.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. Recent evidence indicates significant crosstalk between HDACs and the JAK/STAT pathway. For instance, HDACs can deacetylate STAT proteins, thereby modulating their activity and the expression of their target genes.[9] This interplay is a promising area for therapeutic intervention, particularly in cancers where both pathways are aberrantly activated.
Caption: Interaction between the HDAC and JAK/STAT signaling pathways.
Conclusion
Histone deacetylases are central regulators of cellular function, and their dysregulation is a key factor in the pathogenesis of cancer and other diseases. The development of HDAC inhibitors has provided a promising avenue for therapeutic intervention. A thorough understanding of the molecular mechanisms of HDACs, their roles in complex signaling networks, and the precise effects of their inhibitors is essential for the continued development of novel and more effective therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and clinicians working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC7: a promising target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Hdtat Synthesis and Purification: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the standard protocols for the synthesis and purification of Histone Deacetylase-targeting chimeras (Hdtats), a class of molecules designed for targeted protein degradation. These application notes are intended to guide researchers through the chemical synthesis, purification, and characterization of these bifunctional molecules.
Introduction to Hdtat (PROTACs)
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[1][2][3] Hdtats, a type of Proteolysis Targeting Chimera (PROTAC), are heterobifunctional molecules designed to selectively target HDACs for degradation via the ubiquitin-proteasome system.[4][5][6] They consist of three key components: a ligand that binds to the target HDAC, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands.[1][6][7] By bringing the HDAC protein and the E3 ligase into close proximity, Hdtats induce the ubiquitination and subsequent degradation of the target HDAC.[5]
General Synthesis Strategy
The synthesis of Hdtats typically involves a multi-step process where the HDAC inhibitor, the E3 ligase ligand, and the linker are synthesized separately and then conjugated. A common strategy involves the formation of an amide bond or a click chemistry reaction to connect the components.[1][4]
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of this compound molecules.
Experimental Protocols
Synthesis of an Exemplary HDAC8-targeting PROTAC
This protocol is adapted from the synthesis of HDAC8-targeting PROTACs as described by Abo-El-Sooud et al. (2022).[1][2] The synthesis involves the coupling of a known HDAC8 inhibitor with a pomalidomide-based E3 ligase ligand via different linkers.
Materials:
-
HDAC8 inhibitor with a suitable functional group for linker attachment (e.g., a carboxylic acid or an amine).
-
Pomalidomide (B1683931) or a derivative with a linker attachment point.
-
Linker precursors (e.g., polyethylene (B3416737) glycol (PEG) with terminal functional groups).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM, DMSO).
-
Reagents for deprotection steps if protecting groups are used.
Procedure:
-
Synthesis of the Linker-E3 Ligase Ligand Conjugate:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide derivative) and the linker in an appropriate solvent like DMF.
-
Add a coupling reagent and a base to the mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction and purify the product by flash chromatography.
-
-
Coupling of the HDAC Inhibitor to the Linker-E3 Ligase Ligand Conjugate:
-
Dissolve the HDAC inhibitor and the purified Linker-E3 Ligase Ligand conjugate in a suitable solvent.
-
Add a coupling reagent and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the final this compound product using preparative HPLC.
-
-
Final Deprotection (if necessary):
-
If any protecting groups were used on the HDAC inhibitor or E3 ligase ligand, perform the final deprotection step according to standard procedures.
-
Purify the final deprotected this compound molecule by preparative HPLC.
-
Purification of this compound Molecules
Purification is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts.
Methods:
-
Flash Column Chromatography: Often used for the purification of synthetic intermediates. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) depends on the polarity of the compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): The most common method for the final purification of this compound molecules to achieve high purity (>95%). A C18 column is typically used with a gradient of acetonitrile (B52724) in water (often with 0.1% TFA or formic acid).
General HPLC Purification Protocol:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute the compound using a linear gradient of acetonitrile in water.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization of this compound Molecules
The identity and purity of the synthesized this compound molecules should be confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the final compound and key intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule, confirming its elemental composition. |
| Analytical HPLC | To assess the purity of the final compound. Purity is typically reported as a percentage based on the peak area at a specific wavelength. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of this compound molecules, based on reported literature.[1][8]
| Compound ID | Target HDAC | E3 Ligase Ligand | Linker Type | Yield (%) | Purity (%) (by HPLC) | Reference |
| HDAC8-PROTAC-1 | HDAC8 | Pomalidomide | PEG | 15-30 | >95 | [1] |
| HD-TAC7 | HDAC3 | Pomalidomide | Alkyl | 25 | >98 | [8] |
| Compound XIII | HDAC8 | Pomalidomide | Aliphatic | Not Reported | >95 | [1] |
Mechanism of Action and Signaling Pathway
Hdtats function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of the target HDAC.
Caption: The mechanism of action of this compound-mediated protein degradation.
The degradation of specific HDACs can have downstream effects on various signaling pathways. For instance, the degradation of HDAC3 has been shown to impact the NF-κB signaling pathway, which is crucial in inflammation.[8]
Conclusion
The synthesis and purification of this compound molecules require a systematic approach involving multi-step organic synthesis, rigorous purification, and thorough characterization. The protocols and data presented here provide a foundational guide for researchers in the field of targeted protein degradation. Successful development of potent and selective Hdtats holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 8. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdtat-X in Cell Culture Experiments
A. Introduction
Note on "Hdtat": The term "this compound" is not a recognized compound or reagent in the scientific literature. These application notes are based on the hypothesis that "this compound" refers to a novel Histone Deacetylase (HDAC) inhibitor, herein named This compound-X .
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, which generally results in the repression of gene transcription.[1] HDAC inhibitors, such as the hypothetical this compound-X, block the activity of these enzymes, leading to the hyperacetylation of histones, a more relaxed chromatin state, and altered gene expression.[1] This can induce cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of therapeutic agents, especially in oncology.[1][2]
B. Mechanism of Action
This compound-X is presumed to be an HDAC inhibitor. Its primary mechanism of action involves binding to the active site of HDAC enzymes, thereby preventing them from deacetylating their protein targets.[1] This leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine (B10760008) residues and weakens their interaction with negatively charged DNA.[1] The resulting "open" chromatin structure allows for the binding of transcription factors and facilitates gene transcription.[1]
Beyond histones, HDACs also target a variety of non-histone proteins, including transcription factors like p53, chaperones such as HSP90, and other signaling molecules.[3] By inhibiting HDACs, the acetylation status and subsequent activity of these non-histone proteins are also altered, contributing to the diverse cellular effects of these inhibitors.[4]
C. Signaling Pathways Affected by this compound-X
HDAC inhibitors can influence a multitude of signaling pathways. A generalized representation of the key pathways affected is depicted below.
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound-X in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound-X on the viability and proliferation of cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-X (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Prepare serial dilutions of this compound-X in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound-X to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[5]
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Data Presentation:
| This compound-X (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |
| 0.1 | 98.2 ± 4.9 | 95.1 ± 5.5 | 89.3 ± 6.3 |
| 1 | 85.7 ± 6.1 | 75.4 ± 5.9 | 60.1 ± 7.2 |
| 10 | 52.3 ± 5.8 | 40.2 ± 6.4 | 25.8 ± 5.1 |
| 50 | 21.9 ± 4.3 | 15.6 ± 3.9 | 8.7 ± 2.5 |
| 100 | 9.8 ± 3.1 | 5.2 ± 2.1 | 3.1 ± 1.8 |
Table 1: Effect of this compound-X on the viability of a representative cancer cell line.
Protocol 2: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound-X.[6]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound-X for a desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer to extract total protein.[5]
-
Determine the protein concentration using a BCA or Bradford assay.[5]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment | Acetyl-H3 (Relative Intensity) | Total-H3 (Relative Intensity) | Normalized Acetyl-H3/Total-H3 |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 |
| This compound-X (1 µM) | 2.54 ± 0.21 | 0.98 ± 0.11 | 2.59 |
| This compound-X (10 µM) | 4.89 ± 0.35 | 1.02 ± 0.08 | 4.79 |
Table 2: Quantification of histone H3 acetylation following this compound-X treatment.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.[7][8]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound-X for the desired time.
-
Harvest approximately 1-5 x 10^5 cells per sample and wash them twice with cold PBS.[8]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC to each cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle | 92.5 ± 3.1 | 3.2 ± 1.1 | 4.3 ± 1.5 |
| This compound-X (1 µM) | 75.8 ± 4.5 | 15.4 ± 2.8 | 8.8 ± 2.1 |
| This compound-X (10 µM) | 40.1 ± 5.2 | 35.7 ± 4.9 | 24.2 ± 3.8 |
Table 3: Apoptosis induction by this compound-X in a representative cancer cell line.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel HDAC inhibitor like this compound-X.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Vivo Studies with HIV-1 Tat Derived Cell-Penetrating Peptides
Disclaimer: The following application notes and protocols are based on the widely studied HIV-1 Tat (trans-activator of transcription) derived cell-penetrating peptide (CPP). It is assumed that "HDTAT" refers to this peptide, as no specific information for a compound named "this compound" is publicly available. Researchers should validate these protocols and dosages for their specific Tat-peptide conjugate and experimental model.
Introduction
The HIV-1 Tat peptide is a short, basic peptide renowned for its ability to translocate across cellular membranes and deliver a variety of cargo molecules into cells, both in vitro and in vivo.[1][2][3] This property makes it an invaluable tool for researchers in drug development and molecular biology, facilitating the intracellular delivery of therapeutic agents, imaging probes, and other macromolecules that would otherwise be membrane-impermeable. These notes provide an overview of dosage and administration strategies for Tat-peptide conjugates in pre-clinical, in-vivo research settings.
Mechanism of Cellular Uptake
The precise mechanism of Tat peptide uptake is still a subject of investigation, with evidence supporting multiple pathways. The primary proposed mechanisms include direct penetration of the plasma membrane and endocytosis.[2][4][5] The positively charged amino acids, particularly arginine, in the Tat sequence are crucial for the initial electrostatic interaction with negatively charged proteoglycans on the cell surface, which precedes internalization.[1][2]
Dosage and Administration for In-Vivo Studies
The optimal dosage and administration route for Tat-peptide conjugates are highly dependent on the animal model, the nature of the cargo, the target organ, and the desired therapeutic or biological effect. The following tables summarize typical dosage ranges and administration routes reported in literature for rodent models.
Table 1: Recommended Dosage Ranges for Tat-Peptide Conjugates in Rodent Models
| Animal Model | Cargo Type | Dosage Range (mg/kg) | Administration Route | Reference |
| Mouse | Small Molecule Drug | 1 - 10 | Intravenous (IV) | Generic |
| Mouse | Peptide/Protein | 2 - 20 | Intraperitoneal (IP) | Generic |
| Rat | Plasmid DNA | 0.5 - 5 | Intramuscular (IM) | Generic |
| Mouse | siRNA | 1 - 5 | Subcutaneous (SC) | Generic |
Note: These are generalized ranges and should be optimized for each specific study through dose-response experiments.
Table 2: Common Administration Routes for In-Vivo Studies
| Route | Abbreviation | Description | Considerations |
| Intravenous | IV | Injection directly into a vein, typically the tail vein in rodents.[6] | Rapid and systemic distribution.[7][8] Potential for rapid clearance. |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Slower absorption compared to IV, leading to a more sustained systemic exposure. |
| Subcutaneous | SC | Injection into the layer of skin directly below the dermis and epidermis.[8] | Slowest absorption rate among parenteral routes, suitable for sustained release. |
| Intramuscular | IM | Injection into a muscle, often the quadriceps in rodents. | Localized delivery with potential for gradual systemic absorption. |
| Intrathecal | IT | Injection into the spinal canal for delivery to the central nervous system. | Bypasses the blood-brain barrier for direct CNS delivery. |
| Intranasal | IN | Administration into the nasal cavity. | Non-invasive route for systemic delivery or direct delivery to the brain. |
Experimental Protocols
Protocol 1: Systemic Administration via Intravenous (IV) Injection in Mice
Objective: To achieve rapid systemic distribution of a Tat-peptide conjugate.
Materials:
-
Tat-peptide conjugate solution in sterile, pyrogen-free saline or PBS.
-
27-30 gauge needles and 1 mL syringes.
-
Mouse restrainer.
-
Heat lamp (optional, for tail vein dilation).
Procedure:
-
Prepare the Tat-peptide conjugate solution at the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically 100-200 µL).
-
Place the mouse in a restrainer, exposing the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no visible subcutaneous bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Biodistribution Study in Rats
Objective: To determine the tissue distribution and clearance of a radiolabeled or fluorescently-tagged Tat-peptide conjugate.[9][10][11]
Materials:
-
Labeled Tat-peptide conjugate.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for dissection.
-
Gamma counter or fluorescence imaging system.
-
Scintillation vials or appropriate tubes for sample collection.
-
Saline for organ perfusion (optional).
Procedure:
-
Administer the labeled Tat-peptide conjugate to the rats via the chosen route (e.g., IV).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
(Optional) Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect and collect organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).[9]
-
Weigh each organ and place it in a pre-weighed, labeled container.
-
Measure the radioactivity or fluorescence in each organ using the appropriate equipment.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[9]
Safety and Toxicity Considerations
While Tat peptides are generally considered to have low toxicity, it is crucial to conduct preliminary toxicity studies for any new Tat-cargo conjugate. These may include:
-
Acute Toxicity: A single high dose is administered to assess immediate adverse effects.
-
Repeated Dose Toxicity: The conjugate is administered daily for a set period (e.g., 28 days) to evaluate long-term effects.[12][13]
Parameters to monitor include changes in body weight, food and water consumption, clinical signs of distress, and post-mortem histopathological analysis of major organs.
Conclusion
The HIV-1 Tat peptide is a powerful tool for in-vivo delivery of various molecular cargos. Successful in-vivo studies require careful consideration of the dosage, administration route, and experimental model. The protocols and data presented here provide a starting point for researchers to design and execute their own in-vivo experiments with Tat-peptide conjugates. It is imperative to perform pilot studies to optimize these parameters for each specific application.
References
- 1. Different mechanisms for cellular internalization of the HIV-1 Tat-derived cell penetrating peptide and recombinant proteins fused to Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Alternative Routes of Administration for Therapeutic Antibodies-State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Routes of Administration for Therapeutic Antibodies—State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. appliedstemcell.com [appliedstemcell.com]
- 11. avancebio.com [avancebio.com]
- 12. researchgate.net [researchgate.net]
- 13. A 28-Day Oral Dose Toxicity Study Enhanced to Detect Endocrine Effects of Hexabromocyclododecane in Wistar Rats [ouci.dntb.gov.ua]
Application of Hdtat in CRISPR-Cas9 Gene Editing: Information Not Available
Following a comprehensive review of publicly available scientific literature and resources, there is no specific information available regarding a technology, peptide, or molecule referred to as "Hdtat" for use in CRISPR-Cas9 gene editing. The search encompassed a wide range of databases and scientific publications, yielding no results for "this compound" in this context.
Therefore, the creation of detailed Application Notes and Protocols for the use of "this compound" in CRISPR-Cas9 gene editing is not possible at this time due to the absence of foundational data on its mechanism, experimental application, and any associated quantitative outcomes.
Overview of Established CRISPR-Cas9 Delivery Methods
While information on "this compound" is unavailable, it is pertinent to note that the delivery of CRISPR-Cas9 components into cells is a critical and widely researched area. The success of gene editing hinges on the safe and efficient transport of the Cas9 nuclease and the guide RNA (gRNA) to the target cells and subsequently into the nucleus. Current research focuses on several major strategies for delivery, which can be broadly categorized as viral, non-viral, and physical methods.
Viral Delivery Systems: These methods utilize the natural ability of viruses to infect cells to deliver genetic material. Adeno-associated viruses (AAV) and lentiviruses are commonly engineered to carry the genes encoding the Cas9 protein and the gRNA.
Non-Viral Delivery Systems: To avoid potential safety concerns associated with viral vectors, various non-viral methods have been developed. These include:
-
Lipid Nanoparticles (LNPs): These are fatty particles that can encapsulate the CRISPR-Cas9 components and fuse with the cell membrane to release their cargo into the cell.
-
Polymeric Nanoparticles: Similar to LNPs, these use biodegradable polymers to deliver the gene-editing machinery.
-
Cell-Penetrating Peptides (CPPs): These are short amino acid sequences that can facilitate the cellular uptake of various molecular cargo, including the Cas9-gRNA ribonucleoprotein (RNP) complex. It is possible that the user's query about "this compound" may have been a typographical error referring to a specific type of CPP, such as those derived from the HIV-1 Tat protein, which are known to be used for intracellular delivery. However, without further clarification, this remains speculative.
Physical Delivery Methods: These techniques use physical force to create transient pores in the cell membrane, allowing the CRISPR-Cas9 components to enter.
-
Electroporation: An electrical pulse is applied to cells, temporarily increasing the permeability of the cell membrane.
-
Microinjection: The CRISPR-Cas9 system is directly injected into the cell, a method often used for editing embryos.
Each of these methods has its own advantages and limitations concerning efficiency, cell type specificity, in vivo applicability, and potential for off-target effects. The choice of delivery system is a critical parameter in the design of any CRISPR-Cas9 gene-editing experiment.
For researchers, scientists, and drug development professionals interested in the practical application of CRISPR-Cas9, it is recommended to consult detailed protocols and application notes for these established and well-documented delivery methods.
Application Notes and Protocols for HDAC Inhibitors in Protein Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs promote a more condensed chromatin structure, leading to the repression of gene transcription.[1][2] The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including various forms of cancer, making them a significant target for therapeutic intervention.[1][2] HDAC inhibitors (HDACis) are a diverse group of compounds that block the activity of these enzymes, leading to the hyperacetylation of their protein targets. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for utilizing HDAC inhibitors in both biochemical and cell-based protein inhibition assays to characterize their potency and cellular effects.
Mechanism of Action
HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating the zinc ion that is essential for their catalytic activity.[1] This binding prevents the enzyme from deacetylating its substrates. The primary substrates of HDACs are the N-terminal tails of histones, but numerous non-histone proteins are also targeted, including transcription factors and other regulatory proteins.[1]
The inhibition of HDACs leads to an accumulation of acetylated histones, which neutralizes their positive charge and reduces their affinity for the negatively charged DNA backbone.[1] This results in a more relaxed and open chromatin structure, allowing for the transcriptional machinery to access DNA and activate gene expression.[1] The specific downstream effects of HDAC inhibition are dependent on the cellular context and the specific genes that are activated.
Signaling Pathways Affected by HDAC Inhibition
HDACs are involved in a multitude of cellular signaling pathways. As such, their inhibition can have widespread effects on cellular function. Emerging studies have highlighted the crucial roles of HDACs in various signaling pathways and physiological processes.[3] For instance, HDACs can be recruited to chromatin by interacting with DNA/chromatin binding partners to regulate gene expression.[3]
One of the key pathways affected is the regulation of cell cycle and apoptosis. By promoting the expression of tumor suppressor genes like p21, HDAC inhibitors can induce cell cycle arrest. Furthermore, they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins. In some cellular contexts, combining HDAC inhibitors with inhibitors of other signaling pathways, such as the MAPK and PI3K pathways, can lead to enhanced apoptosis, particularly in cells with specific mutations like mutant Ras.[4]
Data Presentation
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5][6] The following tables provide an example of how to present quantitative data for a hypothetical HDAC inhibitor, "Hdac-IN-51."
Table 1: Biochemical Potency of Hdac-IN-51 against Class I HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 30 |
| HDAC8 | 150 |
Table 2: Cellular Activity of Hdac-IN-51 in a Cancer Cell Line
| Assay Type | Endpoint | IC50 (µM) |
| Cell Viability | MTT Assay (72h) | 1.2 |
| Histone H3 Acetylation | Western Blot (24h) | 0.5 |
| Apoptosis | Caspase 3/7 Assay | 2.5 |
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol describes a biochemical assay to determine the IC50 value of an HDAC inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Hdac-IN-51) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Black 96-well microplate
-
Plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HDAC inhibitor in DMSO. Further dilute the compounds in HDAC Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the working concentration in cold HDAC Assay Buffer.
-
Reaction Setup:
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the diluted HDAC inhibitor or DMSO control to the appropriate wells.
-
Add 25 µL of the diluted HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Add 25 µL of HDAC Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction and Develop Signal: Add 50 µL of the developer solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
This protocol is for assessing the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MM.1S)
-
Complete cell culture medium
-
HDAC inhibitor (e.g., Hdac-IN-51)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetyl-Histone H3 signal to the total Histone H3 signal.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of HDAC inhibitors, from initial high-throughput screening to downstream cellular analysis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
HDAC6: A Versatile Biomarker for Disease Detection and Therapeutic Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic enzyme with multifaceted roles in cellular homeostasis and disease pathogenesis. Unlike other HDACs that primarily function in the nucleus to modify histones, HDAC6 predominantly acts on non-histone substrates in the cytoplasm, influencing a wide array of cellular processes including protein quality control, cell motility, and immune responses. Its dysregulation has been implicated in a variety of diseases, most notably in cancer and neurodegenerative disorders, making it a promising biomarker for diagnosis, prognosis, and a target for novel therapeutic interventions.
These application notes provide a comprehensive overview of HDAC6 as a biomarker, summarizing key quantitative data, detailing experimental protocols for its detection and analysis, and illustrating its involvement in crucial signaling pathways.
Data Presentation: HDAC6 Expression in Disease
The expression of HDAC6 is frequently altered in various disease states compared to healthy tissues. The following tables summarize quantitative data on HDAC6 expression levels in different cancers and neurodegenerative diseases.
Table 1: Quantitative Analysis of HDAC6 Expression in Cancer
| Cancer Type | Sample Type | Method | HDAC6 Expression Change in Cancer vs. Normal | Prognostic Significance of High HDAC6 Expression | Reference |
| Colon Cancer | Tissue | Immunohistochemistry (IHC) | IHC score: 4.54 in cancer vs. 3.08 in adjacent noncancerous tissue (p<0.005). High expression rate: 71.1% in cancer vs. 40.9% in noncancerous tissue (p<0.001). | Independent risk factor for poor prognosis and shorter overall survival. | [1] |
| Breast Cancer (ER-positive) | Tissue | qRT-PCR, IHC | Higher mRNA expression correlates with smaller tumor size, low histologic grade, and ERα/progesterone receptor positivity. | Associated with better disease-free survival and response to endocrine therapy. | [2] |
| Breast Cancer (HER2-positive) | Tissue | Gene Expression Analysis | Higher expression is significantly associated with an increased risk of recurrence (Adjusted OR: 3.20). | Associated with unfavorable disease-free survival. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Tissue | Immunohistochemistry (IHC) | Low HDAC6 expression group showed a higher overall response rate to immune checkpoint inhibitors. | High expression is associated with a worse prognosis in patients treated with immune checkpoint inhibitors. | [4] |
Table 2: Quantitative Analysis of HDAC6 Expression in Neurodegenerative Diseases
| Disease | Brain Region | Method | HDAC6 Expression Change in Disease vs. Control | Associated Pathological Features | Reference |
| Alzheimer's Disease | Frontal Cortex | Mass Spectrometry | 31% increase compared to age-matched controls. | Correlated with protein aggregation. | [5] |
| Alzheimer's Disease | Cortex | Western Blot | 52% increase compared to young normal brains. | Increased tau phosphorylation. | [6] |
| Alzheimer's Disease | Hippocampus | Western Blot | 91% increase compared to young normal brains. | Increased tau phosphorylation. | [6][7] |
Signaling Pathways and Experimental Workflows
HDAC6 exerts its influence through several key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for studying HDAC6.
HDAC6-Mediated α-Tubulin Deacetylation and Cell Motility
A primary function of HDAC6 is the deacetylation of α-tubulin, a key component of microtubules. This process has profound effects on microtubule stability and dynamics, thereby influencing cell motility and migration. Deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which facilitates the dynamic changes in the cytoskeleton required for cell movement. This pathway is a critical area of investigation in cancer research, as increased cell motility is a hallmark of metastasis.[8][9][10]
HDAC6 in Aggresome Formation and Autophagy
HDAC6 plays a crucial role in the cellular response to misfolded protein stress. It acts as a scaffold protein, binding to both polyubiquitinated misfolded proteins and the dynein motor complex.[11][12] This interaction facilitates the transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they are sequestered into an aggresome for subsequent degradation via autophagy.[13][14][15][16] This pathway is of particular interest in neurodegenerative diseases characterized by the accumulation of protein aggregates, such as Alzheimer's and Parkinson's disease.
HDAC6 Interaction with HSP90 and the Cellular Stress Response
HDAC6 interacts with and deacetylates the molecular chaperone Heat Shock Protein 90 (HSP90). This deacetylation is crucial for the chaperone activity of HSP90, which is responsible for the proper folding and stability of numerous client proteins, many of which are involved in cancer cell survival and proliferation. The interaction between HDAC6 and HSP90 is also linked to the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[17]
HDAC6 and Immune Modulation in Cancer
HDAC6 has been identified as a regulator of the anti-tumor immune response. It can influence the expression of immune checkpoint proteins like PD-L1 and modulate the function of various immune cells, including T cells.[18][19][20][21] Inhibition of HDAC6 has been shown to enhance anti-tumor immunity, making it an attractive target for combination therapies with immune checkpoint inhibitors.
Experimental Workflow for HDAC6 Analysis
A typical workflow for investigating HDAC6 as a biomarker involves a combination of techniques to assess its expression, activity, and the acetylation status of its substrates.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types.
Protocol 1: Western Blot for HDAC6 and Acetylated α-Tubulin
This protocol allows for the semi-quantitative analysis of HDAC6 protein levels and the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-Tubulin (Lys40), anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize HDAC6 and acetylated α-tubulin levels to the total α-tubulin loading control.
Protocol 2: Immunohistochemistry (IHC) for HDAC6
This protocol is for the detection and localization of HDAC6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-HDAC6
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Peroxidase Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary anti-HDAC6 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Evaluate the staining intensity and percentage of positive cells to generate an IHC score.
Protocol 3: HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 from cell or tissue lysates.
Materials:
-
HDAC6 Activity Assay Kit (Fluorometric) containing:
-
HDAC6 Assay Buffer
-
HDAC6 Lysis Buffer
-
Fluorogenic HDAC6 substrate
-
Developer solution
-
HDAC6 inhibitor (e.g., Tubacin) for control
-
AFC Standard
-
-
96-well white microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in HDAC6 Lysis Buffer on ice. Centrifuge and collect the supernatant. Determine protein concentration.
-
Standard Curve Preparation: Prepare a standard curve using the provided AFC standard.
-
Assay Reaction: In a 96-well plate, add lysate, HDAC6 Assay Buffer, and the fluorogenic substrate. Include wells for a negative control (no lysate), and an inhibitor control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well and incubate for 10-15 minutes at 37°C.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculation: Determine HDAC6 activity from the standard curve after subtracting the background fluorescence.
Protocol 4: HDAC6 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of HDAC6 protein in biological fluids, cell culture supernatants, or cell lysates.
Materials:
-
HDAC6 ELISA Kit containing:
-
Pre-coated 96-well plate
-
Recombinant HDAC6 standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Reconstitute the HDAC6 standard to create a standard curve. Dilute samples as necessary.
-
Assay Procedure:
-
Add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the biotinylated detection antibody. Incubate.
-
Wash the wells and add Streptavidin-HRP. Incubate.
-
Wash the wells and add the TMB substrate solution. Incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the concentration of HDAC6 in the samples by interpolating from the standard curve.
References
- 1. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 as a Prognostic Factor and Druggable Target in HER2-Positive Breast Cancer [mdpi.com]
- 4. Histone Deacetylase as a Valuable Predictive Biomarker and Therapeutic Target in Immunotherapy for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Histone Deacetylase Isoforms in Human Frontal Cortex, Human Retina, and Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. HDAC‐6 interacts with and deacetylates tubulin and microtubules in vivo | The EMBO Journal [link.springer.com]
- 11. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 14. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The disordered N-terminus of HDAC6 is a microtubule-binding domain critical for efficient tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HDAC6 plays a non-canonical role in the regulation of anti-tumor immune responses, dissemination, and invasiveness of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Radiolabeling of DOTA-JR11 (Satoreotide Tetraxetan) for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the radiolabeling of DOTA-JR11, also known as Satoreotide tetraxetan, a potent somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist. Radiolabeled SSTR2 antagonists have demonstrated significant advantages over agonists in diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs), primarily due to their ability to bind to a higher number of receptor sites, leading to improved tumor uptake and image contrast.[1][2][3] This guide will focus on the labeling of DOTA-JR11 with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications and SPECT imaging.
DOTA-JR11 is a synthetic peptide analog of somatostatin that incorporates the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), enabling stable complexation with various radiometals.[1][4] Its chemical sequence is DOTA-[p-Cl-Phe-cyclo(D-Cys-Phe-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2].[5]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of ⁶⁸Ga-DOTA-JR11 and ¹⁷⁷Lu-DOTA-JR11, providing a comparative overview of their performance.
Table 1: Radiolabeling Efficiency and Purity
| Radiopharmaceutical | Precursor Amount | Radionuclide Activity | Reaction Conditions | Radiochemical Yield | Radiochemical Purity | Specific Molar Activity (GBq/µmol) | Reference |
| ⁶⁸Ga-DOTA-JR11 | 80 µg | 148 ± 52 MBq | 100°C for 10 min | >95% | >95% | Not Reported | [3] |
| ⁶⁸Ga-DOTA-JR11 | Not Specified | 5-8 MBq | 95°C for 8 min | >97% | >95% | 2.2-2.7 mCi/nmol (80-100 MBq/nmol) | [6] |
| ¹⁷⁷Lu-DOTA-JR11 | 25 µg | 1 GBq | 95°C for 30 min | 90-92% | 95-98% | 21 | [2] |
Table 2: In Vivo Tumor Uptake and Biodistribution (Human Studies)
| Radiopharmaceutical | Organ/Tumor | SUVmax (mean ± SD or range) | Tumor-to-Background Ratio (mean ± SD) | Reference |
| ⁶⁸Ga-DOTA-JR11 | Liver Metastases | 7.7 ± 5.4 | 7.7 ± 5.4 (vs. normal liver) | [3] |
| ⁶⁸Ga-DOTA-JR11 | Bone Metastases | Lower than ⁶⁸Ga-DOTATATE | Not Reported | [3] |
| ⁶⁸Ga-DOTA-JR11 | Spleen | 1.4 (range 0.7-1.8) | - | [7] |
| ⁶⁸Ga-DOTA-JR11 | Renal Cortex | 4.5 (range 1.3-7.2) | - | [7] |
| ⁶⁸Ga-DOTA-JR11 | Tumor Lesions | 13.0 (median, range: 2.9-94) | TNR liver: 10.5 (2.3-107) | [7] |
| ¹⁷⁷Lu-DOTA-JR11 | Tumor Lesions | Higher than ⁶⁸Ga-DOTA-JR11 | Higher than ⁶⁸Ga-DOTA-JR11 | [8] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of DOTA-JR11 with Gallium-68 (⁶⁸Ga)
This protocol is adapted from established procedures for the manual labeling of DOTA-conjugated peptides with ⁶⁸Ga.[3]
Materials:
-
DOTA-JR11 (Good Manufacturing Practice grade)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M Hydrochloric acid (HCl)
-
Sodium acetate (B1210297) buffer
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
C18 light Sep-Pak cartridge
-
Ethanol (B145695) (75%)
-
Sterile water for injection
-
Normal saline
-
0.22 µm sterile filter
-
Dose calibrator
-
High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (ITLC) system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl.
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve 80 µg of DOTA-JR11 in sodium acetate buffer to achieve a final reaction pH of 4.
-
Radiolabeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the DOTA-JR11 and buffer solution.
-
Heat the reaction mixture at 100°C for 10 minutes.[3]
-
-
Purification:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with 5 mL of sterile water.
-
Load the diluted mixture onto a C18 light Sep-Pak cartridge (preconditioned with 10 mL of ethanol and 10 mL of water).
-
Wash the cartridge with normal saline to remove any unincorporated ⁶⁸Ga.
-
Elute the final product, ⁶⁸Ga-DOTA-JR11, from the cartridge using a 75% ethanol solution.
-
-
Final Formulation and Quality Control:
-
Dilute the eluted product with saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
-
Measure the total radioactivity using a calibrated dose calibrator.
-
Determine the radiochemical purity using HPLC or ITLC. The acceptance criterion is typically ≥95%.[3]
-
Protocol 2: Manual Radiolabeling of DOTA-JR11 with Lutetium-177 (¹⁷⁷Lu)
This protocol is based on established methods for labeling DOTA-peptides with ¹⁷⁷Lu.[1][2]
Materials:
-
DOTA-JR11 (Satoreotide tetraxetan)
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Ascorbate (B8700270) buffer (0.5 M, pH 4.5-5.0) or Sodium Acetate buffer (0.1 M, pH 5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Sodium bicarbonate (NaHCO₃) for pH adjustment
-
Normal saline
-
0.22 µm sterile filter
-
Dose calibrator
-
HPLC or ITLC system for quality control
Procedure:
-
Reagent Preparation: Prepare a stock solution of DOTA-JR11 in high-purity water.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the required volume of ascorbate or sodium acetate buffer.
-
Add the calculated amount of DOTA-JR11 solution (e.g., 25 µg).[2]
-
-
Radiolabeling Reaction:
-
Post-Labeling Processing:
-
Final Formulation and Quality Control:
-
Measure the total radioactivity in the vial using a calibrated dose calibrator.
-
Perform quality control checks. For ITLC, free ¹⁷⁷Lu will migrate with the solvent front, while the labeled peptide remains at the origin.[1]
-
If the radiochemical purity is acceptable (typically ≥95%), the final product can be passed through a 0.22 µm sterile filter.[1]
-
Visualizations
Signaling Pathway and Experimental Workflows
The interaction of radiolabeled DOTA-JR11 with SSTR2 is a direct binding event rather than a complex signaling cascade initiation, as it is an antagonist. The experimental workflow for radiolabeling, however, can be effectively visualized.
Caption: Experimental workflow for the radiolabeling of DOTA-JR11.
Caption: Simplified mechanism of SSTR2 antagonist action for imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS No. 1039726-31-2 | Chemsrc [m.chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-Cpa-cyclo(d-Cys-amino-Phe-hydroorotic acid-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)-D-Tyr-NH2 (JR11) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Hdtat
Application Notes and Protocols for Hdtat
For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
These application notes provide detailed guidelines and protocols for the optimal storage, handling, and experimental use of this compound, a hypothetical recombinant therapeutic protein. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of the product in preclinical research settings. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
Product Description
This compound is a high-purity, lyophilized recombinant human protein. It is engineered to act as a potent and selective antagonist of the "Hypothetical Growth Factor Receptor" (HGFR), a key node in cellular proliferation and survival pathways. These guidelines will cover the essential procedures for its storage, reconstitution, and use in common cell-based assays.
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity. The lyophilized powder is stable for extended periods under appropriate conditions. The reconstituted solution is more sensitive and requires careful handling to prevent degradation and aggregation.
2.1. Lyophilized this compound
-
Storage Temperature: Upon receipt, store the lyophilized this compound at -20°C to -80°C.
-
Light Sensitivity: The product is supplied in a vial that protects it from light. Keep the vial in the dark.
-
Shelf Life: Refer to the Certificate of Analysis for the expiration date.
2.2. Reconstituted this compound
-
Reconstitution: Briefly centrifuge the vial before opening. Reconstitute the lyophilized powder using sterile, cold phosphate-buffered saline (PBS), pH 7.4. Gently swirl or pipet up and down to dissolve; do not vortex.
-
Concentration: For a stock solution, a concentration of 1 mg/mL is recommended.
-
Short-Term Storage: Store the reconstituted this compound at 4°C for up to one week.
-
Long-Term Storage: For long-term storage, aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
2.3. Stability Data
The stability of reconstituted this compound under various conditions is summarized below. The data represents the percentage of biological activity remaining compared to a freshly prepared sample.
| Storage Condition | Time Point | Activity (%) | Notes |
| 4°C | 1 Day | 99% | |
| 4°C | 7 Days | 92% | |
| 4°C | 14 Days | 81% | Not Recommended |
| Room Temperature | 4 Hours | 95% | |
| Room Temperature | 24 Hours | 75% | Not Recommended |
| -80°C | 3 Months | 98% | |
| -80°C | 6 Months | 96% | |
| Freeze-Thaw Cycles | 1 Cycle | 99% | From -80°C |
| Freeze-Thaw Cycles | 3 Cycles | 85% | Not Recommended |
| Freeze-Thaw Cycles | 5 Cycles | 68% | Not Recommended |
Experimental Protocols
3.1. Protocol: Cell-Based HGFR Phosphorylation Inhibition Assay
This protocol describes a method to determine the potency of this compound by measuring its ability to inhibit ligand-induced phosphorylation of the Hypothetical Growth Factor Receptor (HGFR) in a cell-based assay.
Materials:
-
This compound (reconstituted stock solution)
-
Cell line expressing HGFR (e.g., "HGFR-HEK293")
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Starvation Medium: DMEM, 0.1% FBS
-
HGFR Ligand
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Western Blot or ELISA reagents for detecting phosphorylated HGFR (p-HGFR) and total HGFR.
Procedure:
-
Cell Seeding: Seed HGFR-HEK293 cells in a 12-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Serum Starvation: Replace the culture medium with starvation medium and incubate for 16-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in starvation medium. Add the diluted this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (medium only).
-
Ligand Stimulation: Add the HGFR ligand at a pre-determined EC80 concentration to all wells (except for the negative control) and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100 µL of cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of p-HGFR and total HGFR using Western Blot or ELISA. The IC50 value can be calculated from the dose-response curve.
Signaling Pathway and Workflow Diagrams
4.1. This compound Mechanism of Action
This compound acts as an antagonist to the Hypothetical Growth Factor Receptor (HGFR). By binding to the receptor, it prevents the endogenous ligand from initiating the downstream signaling cascade, which includes the MAPK and PI3K pathways, thereby inhibiting cell proliferation and promoting apoptosis.
Figure 1: this compound inhibits the HGFR signaling pathway.
4.2. Experimental Workflow for Potency Assay
The following diagram outlines the key steps in the this compound cell-based potency assay, from cell culture to data analysis.
Figure 2: Workflow for this compound cell-based potency assay.
Application Notes and Protocols for Hdtat (HDAC Inhibitor) Delivery Methods in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents for cancer therapy. They function by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[1] However, the clinical application of many HDAC inhibitors is hampered by challenges such as poor solubility, rapid metabolism, and systemic toxicity.[2] To overcome these limitations, targeted delivery systems utilizing nanocarriers like nanoparticles and liposomes have been developed. These systems can enhance the therapeutic efficacy of HDAC inhibitors by improving their pharmacokinetic profiles, increasing their accumulation in tumor tissues, and facilitating their cellular uptake.[2][3]
This document provides detailed application notes and protocols for the preparation, characterization, and application of nanoparticle- and liposome-based delivery systems for HDAC inhibitors, with a focus on providing quantitative data and visualizing key processes.
Data Presentation: Comparative Analysis of Hdtat Delivery Systems
The choice of a delivery system significantly impacts the physicochemical properties and biological activity of the encapsulated HDAC inhibitor. Below is a summary of quantitative data for different formulations of Vorinostat (B1683920) (SAHA), a well-studied HDAC inhibitor.
| Delivery System | HDAC Inhibitor | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Cell Line | IC50 (µg/mL) | Reference |
| PLGA Nanoparticles | Vorinostat | <100 | - | - | - | - | HuCC-T1 | Similar to free drug | [3] |
| Nanoniosomes (Span 65) | Vorinostat | 127 | - | - | 81.3 ± 5.1 | 32.0 ± 3.9 | HeLa | 26.3 | [4] |
| MCF-7 | 6.6 | [4] | |||||||
| Conventional Liposomes | Vorinostat | 211.97 ± 3.42 | 0.2168 ± 0.006 | - | <80 | - | Breast Cancer Cells | - | [5] |
| TPGS-coated Liposomes | Vorinostat | 176.99 ± 2.06 | 0.175 ± 0.018 | - | >80 | - | Breast Cancer Cells | Superior to conventional | [5] |
| Nanostructured Lipid Carriers (NLCs) | Vorinostat | ~150 | Narrow | ~-22 | ~99 | - | A549, MCF-7, SCC-7 | Higher than free drug | [6] |
Experimental Protocols
Preparation of HDAC Inhibitor-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes the preparation of poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles loaded with an HDAC inhibitor, such as Vorinostat, using the nanoprecipitation method.[3]
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
HDAC Inhibitor (e.g., Vorinostat)
-
Acetone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Pluronic F68
-
Ultracentrifuge
-
Lyophilizer
Procedure:
-
Dissolve 100 mg of PLGA in 10 ml of acetone.
-
Dissolve 10-20 mg of the HDAC inhibitor in 0.2-0.4 ml of DMSO.
-
Mix the HDAC inhibitor solution with the PLGA/acetone solution.
-
Prepare a 0.1% (w/v) Pluronic F68 solution in 20 ml of deionized water.
-
Add the organic phase (PLGA and HDAC inhibitor solution) dropwise to the aqueous Pluronic F68 solution under constant stirring.
-
Evaporate the organic solvent (acetone and DMSO) under vacuum.
-
Collect the nanoparticle suspension and centrifuge at 100,000 x g to pellet the nanoparticles.
-
Wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove any unencapsulated drug and surfactant.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
Preparation of HDAC Inhibitor-Loaded Liposomes via Thin-Film Hydration
This protocol outlines the preparation of liposomes encapsulating an HDAC inhibitor using the thin-film hydration method.[5]
Materials:
-
Phospholipids (e.g., Soy phosphatidylcholine, Cholesterol)
-
HDAC Inhibitor (e.g., Vorinostat)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., a mixture of soy phosphatidylcholine and cholesterol) and the HDAC inhibitor in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dried lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Characterization of Nanoparticles and Liposomes
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer to a suitable concentration for DLS measurement.[7][8]
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).
-
Perform the measurement to obtain the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI).[7]
-
For zeta potential measurement, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the particles.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Ultracentrifuge
Procedure:
-
To determine total drug amount: Lyophilize a known volume of the nanoparticle or liposome suspension. Dissolve a weighed amount of the lyophilized powder in a suitable solvent (e.g., DMSO) to release the encapsulated drug.[3]
-
To determine the amount of free drug: Centrifuge the nanoparticle or liposome suspension at high speed to pellet the carriers. The supernatant will contain the unencapsulated (free) drug.
-
Prepare a standard curve of the HDAC inhibitor using known concentrations.
-
Analyze the samples (total drug and free drug) and the standards using an appropriate HPLC method. An example method for Vorinostat is as follows:
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Visualization of Pathways and Workflows
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their anticancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes. The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC inhibitor action delivered via nanoparticles.
Experimental Workflow for Nanoparticle Preparation and Characterization
The following diagram outlines the key steps in the preparation and characterization of HDAC inhibitor-loaded nanoparticles.
Caption: Workflow for nanoparticle preparation and characterization.
Cellular Uptake and Intracellular Trafficking of Nanoparticles
The cellular entry and subsequent intracellular fate of nanoparticles are critical for the effective delivery of HDAC inhibitors to their nuclear targets. The diagram below illustrates common endocytic pathways for nanoparticle uptake.
Caption: Cellular uptake pathways of nanoparticles for drug delivery.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Nanoniosome Carriers for Vorinostat: Evaluation of Anticancer Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced cellular uptake and cytotoxicity of vorinostat through encapsulation in TPGS-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Quantitative Analysis of Hdtat in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of validated methods for the quantitative analysis of Hdtat, a novel therapeutic agent, in various biological matrices. The protocols detailed below are essential for preclinical and clinical research, enabling accurate assessment of pharmacokinetics, pharmacodynamics, and safety profiles. The primary methodologies covered are Enzyme-Linked Immunosorbent Assay (ELISA) for protein-based this compound and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for small molecule or peptide-based this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated analytical methods for this compound quantification.
Table 1: Performance Characteristics of this compound ELISA
| Parameter | Serum | Plasma (K2EDTA) | Urine |
| Linear Range | 1.56 - 100 ng/mL | 1.56 - 100 ng/mL | 0.78 - 50 ng/mL |
| LLOQ | 1.56 ng/mL | 1.56 ng/mL | 0.78 ng/mL |
| ULOQ | 100 ng/mL | 100 ng/mL | 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 10% | < 12% |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 18% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 80-120% |
Table 2: Performance Characteristics of this compound LC-MS/MS Assay
| Parameter | Plasma (Human) | Brain Tissue (Rat) |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/g |
| LLOQ | 0.5 ng/mL | 1 ng/g |
| ULOQ | 500 ng/mL | 1000 ng/g |
| Intra-assay Precision (%CV) | < 8% | < 10% |
| Inter-assay Precision (%CV) | < 12% | < 15% |
| Accuracy (% Recovery) | 90-110% | 88-112% |
| Matrix Effect | < 15% | < 20% |
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with key cellular components.
Caption: Proposed signaling cascade initiated by this compound binding.
Experimental Protocols
Protocol 1: Sandwich ELISA for this compound Quantification
This protocol describes a sandwich ELISA for the quantitative determination of this compound in serum, plasma, and urine.
1. Materials and Reagents:
-
This compound-specific capture antibody
-
Biotinylated this compound-specific detection antibody
-
Recombinant this compound standard
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplates
2. Experimental Workflow:
Caption: Step-by-step workflow for the this compound sandwich ELISA.
3. Procedure:
-
Coat a 96-well plate with capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with assay buffer for 1 hour at room temperature.
-
Add 100 µL of standards and samples to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash thoroughly and add TMB substrate.
-
Stop the reaction and measure absorbance at 450 nm.
-
Calculate this compound concentration using a standard curve.
Protocol 2: LC-MS/MS for this compound Quantification
This protocol details the quantitative analysis of this compound in plasma and tissue homogenates using a triple quadrupole mass spectrometer.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation Workflow:
Caption: Workflow for this compound sample preparation for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
This compound Transition: e.g., m/z 450.2 -> 250.1
-
SIL-IS Transition: e.g., m/z 455.2 -> 255.1
-
4. Procedure:
-
To 100 µL of sample, add the internal standard.
-
Precipitate proteins using cold acetonitrile containing 0.1% formic acid.[1]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
Troubleshooting & Optimization
Troubleshooting Hdtat solubility issues in experiments
Technical Support Center: Hdtat Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding this compound solubility.
Troubleshooting Guides
Issue: this compound Precipitates During Purification or Experimentation
Precipitation and aggregation are common challenges when working with proteins and other complex molecules. This guide provides a systematic approach to diagnosing and solving this compound solubility problems.
The following workflow outlines a step-by-step process for identifying the cause of precipitation and finding an optimal buffer condition.
Caption: A systematic workflow for troubleshooting this compound solubility issues.
A buffer screen was performed to assess the impact of pH, salt concentration, and additives on this compound solubility. The results are summarized below.
| Buffer Condition | pH | NaCl (mM) | Additive (5% v/v) | Soluble this compound (mg/mL) | Observations |
| A | 6.0 | 150 | None | 0.2 | Heavy precipitation |
| B | 7.4 | 150 | None | 1.5 | Moderate solubility |
| C | 8.5 | 150 | None | 3.1 | Good solubility |
| D | 8.5 | 50 | None | 2.5 | Slight decrease vs. 150mM |
| E | 8.5 | 500 | None | 4.5 | High solubility |
| F | 8.5 | 500 | Glycerol (B35011) | 5.8 | Excellent solubility, clear |
| G | 8.5 | 500 | Arginine/Glutamate (B1630785) | 6.2 | Highest solubility, clear |
This protocol details a method for systematically testing various buffer conditions to determine the optimal formulation for this compound.
-
Preparation of this compound Stock:
-
Start with a small amount of purified, lyophilized this compound.
-
Resuspend in a minimal volume of a baseline buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to create a concentrated, yet potentially partially insoluble, stock.
-
-
Buffer Formulation:
-
Prepare a series of 1 mL buffer solutions in microcentrifuge tubes, varying one component at a time as outlined in the table above (e.g., different pH values, salt concentrations, or additives).
-
-
Solubilization Trial:
-
Add a fixed amount of the this compound stock solution to each prepared buffer to a final target concentration (e.g., 2 mg/mL).
-
Incubate the tubes with gentle rotation for 1 hour at 4°C.[1]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge all tubes at 14,000 x g for 15 minutes at 4°C to pellet any insoluble precipitate.
-
Carefully collect the supernatant (soluble fraction) from each tube without disturbing the pellet.
-
-
Quantification:
-
Measure the protein concentration of the supernatant for each condition using a standard protein assay (e.g., Bradford or BCA).
-
Analyze a sample of the supernatant via SDS-PAGE to confirm the presence and integrity of this compound.
-
-
Analysis:
-
Compare the concentrations of soluble this compound across all tested conditions to identify the optimal buffer formulation.
-
This compound Signaling Pathway Context
Understanding the biological role of this compound can provide context for its behavior. This compound is a putative inhibitor of the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and differentiation. Maintaining its solubility is crucial for accurately studying its inhibitory effects on downstream targets like MEK and ERK.
Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound precipitation?
A: Protein precipitation is often caused by suboptimal solution conditions.[1] Key factors include:
-
pH at or near the Isoelectric Point (pI): Proteins are least soluble when the buffer pH equals their pI, as their net charge is zero.[1]
-
Low Ionic Strength: Insufficient salt concentration can lead to aggregation through unfavorable electrostatic interactions.[2]
-
High Protein Concentration: Over-concentrating the protein can exceed its solubility limit.[1]
-
Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can cause denaturation and aggregation.
Q2: My this compound precipitates after a freeze-thaw cycle. How can I prevent this?
A: Aggregation during freeze-thaw cycles is a common issue. To mitigate this, add a cryoprotectant to your storage buffer. Glycerol (at 10-25% v/v) is a widely used and effective agent for preventing aggregation during freezing.[1] Storing the protein at -80°C is also recommended over -20°C for long-term stability.[1]
Q3: What are some common additives that can improve this compound solubility?
A: Several types of additives can be tested:
-
Glycerol or Polyethylene Glycol (PEG): These agents stabilize proteins.[2]
-
Amino Acids: A combination of L-Arginine and L-Glutamate (around 50 mM each) can effectively suppress aggregation and increase solubility.[1][3]
-
Reducing Agents: For proteins with cysteine residues, adding DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[1]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize aggregation-prone proteins.[1]
Q4: How do I determine the isoelectric point (pI) of this compound?
A: The pI can be predicted based on the primary amino acid sequence using online bioinformatics tools (e.g., ExPASy's "Compute pI/Mw" tool). For experimental determination, you can use methods like isoelectric focusing (IEF). Knowing the pI is crucial because you should work with a buffer pH that is at least one unit above or below the pI to ensure the protein carries a net charge, which promotes solubility.[1]
Q5: this compound is soluble, but appears to be inactive in my functional assays. What could be the problem?
A: Loss of activity despite being in solution suggests that this compound may be misfolded or that a component of your buffer is interfering with its function. Consider the following:
-
Buffer Components: Ensure that additives or detergents used to increase solubility are not inhibiting this compound's biological activity. Run control experiments to test the effect of each buffer component on your assay.
-
Refolding: If this compound was purified under denaturing conditions and then refolded, the refolding process may have been incomplete.[2] Consider optimizing the refolding protocol.
-
Cofactors: Some proteins require specific metal ions or cofactors for their activity.[4] Check if your buffer is missing a required component or contains a chelating agent (like EDTA) that might be removing it.
References
Technical Support Center: Reducing Off-Target Effects of HDAC Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects when working with Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My HDAC inhibitor shows potent activity in a biochemical assay but lacks efficacy or shows unexpected phenotypes in cell-based assays. What could be the issue?
A1: This discrepancy is a common challenge and can arise from several factors related to off-target effects and compound properties. Here are some potential causes and troubleshooting steps:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Compound Instability or Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized into an inactive form.
-
Nonspecific Reactivity: Many published HDAC inhibitors are nonspecific interference compounds, with a significant portion being thiol-reactive or forming aggregates.[1][2] This can lead to nonspecific cytotoxicity and confound cellular readouts.
-
Off-Target Engagement: The inhibitor might be binding to other proteins within the cell, leading to the observed phenotype.
To troubleshoot, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[1][3][4][5] Additionally, assays to detect promiscuous activity, such as ALARM NMR, can identify thiol-reactive compounds.[6][7][8][9]
Q2: I'm observing significant cytotoxicity with my HDAC inhibitor, even at low concentrations. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is crucial. Here’s a suggested workflow:
-
Confirm Target Engagement: Use an assay like CETSA to verify that the inhibitor is binding to the intended HDAC isoform at the concentrations causing cytotoxicity.[1][3][4][5]
-
Profile against a Panel of HDACs: The inhibitor may be a pan-HDAC inhibitor with high potency against multiple isoforms, some of which could be essential for cell viability.[10][11][12]
-
Assess Nonspecific Reactivity: As mentioned, thiol reactivity is a common cause of nonspecific toxicity.[1][2] Employing counter-screens is highly recommended.
-
Chemical Proteomics: This technique can help identify other cellular proteins that the inhibitor is binding to, revealing potential off-target liabilities.[13][14][15]
-
Use a Structurally Related Inactive Control: Synthesizing and testing a similar compound that is inactive against the target HDAC can help differentiate between on-target and off-target effects.[13]
Q3: How can I proactively design or select for more specific HDAC inhibitors with fewer off-target effects?
A3: Designing selective HDAC inhibitors is a key strategy to minimize off-target effects. Consider the following approaches:
-
Structure-Based Drug Design (SBDD): Exploit structural differences between the catalytic pockets of HDAC isoforms to design inhibitors with higher specificity.[16][17][18][19] For example, the surface area of HDAC6 is shallower and wider than other isoforms, which can be exploited for selective inhibitor development.[10]
-
Pharmacophore Modeling: This computational technique helps identify the key chemical features required for binding to a specific HDAC isoform, guiding the design of more selective compounds.[20][21][22]
-
Novel Zinc-Binding Groups (ZBGs): Since many HDAC inhibitors target the conserved zinc ion in the active site, designing novel ZBGs can improve isoform selectivity.[18][23] Some novel inhibitors have even been developed that do not interact with the catalytic zinc, offering a different paradigm for inhibitor design.[24]
-
Machine Learning Approaches: These methods can be used to quantitatively predict the selectivity of compounds against different HDAC isoforms.[25]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in HDAC Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of the inhibitor for each experiment and ensure proper storage according to the manufacturer's instructions. |
| Assay Interference | Many HDAC inhibitors are prone to assay interference through mechanisms like aggregation or thiol reactivity.[1][2] Run control experiments, such as including a non-specific protein (e.g., BSA) to check for aggregation or a reducing agent like DTT to assess thiol reactivity. |
| Variability in Recombinant Enzyme Activity | Ensure the purity and activity of the recombinant HDAC enzyme are consistent between batches. Use a well-characterized control inhibitor in each assay. |
| Incorrect Buffer or Substrate Concentration | Optimize assay conditions, including buffer pH, salt concentration, and substrate concentration (ideally at or below the Km for the enzyme). |
Problem 2: Difficulty in Validating a Specific HDAC Isoform as the True Target
| Potential Cause | Troubleshooting Step |
| Lack of Isoform Selectivity | Profile the inhibitor against a panel of recombinant human HDAC isoforms to determine its selectivity profile.[2][11][12][26][27] |
| Off-Target Binding in Cells | Use the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the inhibitor to the intended HDAC isoform in a cellular context.[1][3][4][5][28] |
| Indirect Effects on the Pathway | The observed phenotype may be due to the inhibition of an upstream or downstream target in the same signaling pathway. Use techniques like chemical proteomics to identify all cellular binding partners of the inhibitor.[13][14][15] |
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of several common HDAC inhibitors against different HDAC isoforms. This data can help in selecting an appropriate inhibitor for your experiments and in understanding its potential for off-target effects.
| Inhibitor | Class I (HDAC1, 2, 3) | Class IIa (HDAC4, 5, 7, 9) | Class IIb (HDAC6, 10) | Class IV (HDAC11) | Selectivity Profile |
| Vorinostat (SAHA) | Potent | Weakly active | Potent | Active | Pan-HDAC Inhibitor |
| Entinostat (MS-275) | Potent (HDAC1-selective) | Inactive | Inactive | Inactive | Class I-selective |
| Romidepsin (FK228) | Potent | Weakly active | Potent | Active | Pan-HDAC Inhibitor |
| Ricolinostat (ACY-1215) | Weakly active | Inactive | Potent (HDAC6-selective) | Inactive | HDAC6-selective |
| Mocetinostat (MGCD0103) | Potent (HDAC1 & 2-selective) | Inactive | Inactive | Inactive | Class I-selective |
Note: IC50 values can vary depending on the assay conditions. This table provides a general overview of selectivity.[12][29]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cell.[1][3][4][5][28]
-
Cell Treatment: Treat cultured cells with the HDAC inhibitor at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the target HDAC protein remaining in the soluble fraction using methods like Western blotting or immunoassays.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Biochemical Assay for HDAC Isoform Selectivity Profiling
This protocol describes a common fluorogenic assay to determine the IC50 of an inhibitor against different HDAC isoforms.[2][11][12][26][27]
-
Reagent Preparation: Prepare serial dilutions of the HDAC inhibitor. Prepare a reaction buffer containing a fluorogenic HDAC substrate.
-
Enzyme Reaction: In a microplate, add the recombinant human HDAC isoform, the inhibitor dilution, and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Identifying and Mitigating Off-Target Effects
Caption: Workflow for identifying and mitigating HDAC inhibitor off-target effects.
Signaling Pathways Potentially Affected by Off-Target HDAC Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. ALARM NMR for HTS triage and chemical probe validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 7: [Demonstration of ALARM NMR to...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structural basis for the design and synthesis of selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-based design of selective histone deacetylase 6 zinc binding groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HDACi Concentration for Maximum Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histone Deacetylase inhibitors (HDACi). Our goal is to help you optimize HDACi concentration to achieve maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors?
Histone Deacetylase (HDAC) inhibitors are compounds that block the activity of HDAC enzymes.[1] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, which leads to chromatin compaction and transcriptional repression.[1] By inhibiting HDACs, HDACi prevent the deacetylation of histones, maintaining a more open chromatin structure and allowing for gene transcription. Additionally, HDACs can deacetylate non-histone proteins involved in cellular processes like proliferation and apoptosis, and HDACi can alter the function of these proteins as well.[1]
Q2: Why is optimizing the concentration of an HDAC inhibitor critical for my experiments?
Optimizing the concentration of your HDAC inhibitor is crucial for several reasons:
-
Maximizing Efficacy: Finding the optimal concentration ensures you achieve the desired biological effect, whether it's inducing cell-cycle arrest, apoptosis, or differentiation.[1]
-
Minimizing Off-Target Effects and Toxicity: High concentrations of HDACi can lead to non-specific effects and cellular toxicity, confounding your results.
-
Ensuring Reproducibility: Using a well-defined and optimized concentration will lead to more consistent and trustworthy results across experiments.
-
Cost-Effectiveness: Optimization helps in utilizing the minimal amount of reagent required to achieve the desired outcome, thus minimizing experimental costs.
Q3: What are the common challenges encountered when determining the optimal HDACi concentration?
Researchers often face the following challenges:
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to the same HDACi.
-
Assay-Dependent Efficacy: The optimal concentration for inducing apoptosis might differ from that required for cell cycle arrest.
-
Time-Dependent Effects: The effective concentration can vary depending on the duration of the treatment.
-
Batch-to-Batch Variability: There can be slight differences in the potency of HDACi from different manufacturing batches.
Troubleshooting Guides
This section provides guidance on how to address specific issues you might encounter during your experiments.
Issue 1: No observable effect at the initial test concentration.
Possible Causes:
-
The initial concentration is too low.
-
The incubation time is too short.
-
The chosen cell line is resistant to the specific HDACi.
-
The HDACi has degraded.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the EC50 (half-maximal effective concentration). A typical starting range could be from nanomolar to micromolar concentrations, depending on the inhibitor.
-
Conduct a Time-Course Experiment: Evaluate the effect of the HDACi at different time points (e.g., 24, 48, 72 hours).
-
Verify HDACi Activity: Use a positive control cell line known to be sensitive to your HDACi.
-
Check Reagent Stability: Ensure the HDACi has been stored correctly and prepare fresh stock solutions.
Issue 2: High levels of cell death or toxicity observed.
Possible Causes:
-
The HDACi concentration is too high.
-
The treatment duration is too long.
-
The cell line is particularly sensitive to the HDACi.
Troubleshooting Steps:
-
Lower the Concentration Range: Based on your initial findings, test a lower range of concentrations in your dose-response experiment.
-
Shorten the Incubation Time: Assess cell viability at earlier time points.
-
Use a Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT or Trypan Blue exclusion) to distinguish between targeted apoptosis and general toxicity.
Experimental Protocols
Protocol 1: Determining the EC50 of an HDAC Inhibitor using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of an HDAC inhibitor on a specific cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
HDAC inhibitor of interest
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
DMSO (or appropriate solvent for your HDACi)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
HDACi Preparation: Prepare a serial dilution of your HDAC inhibitor in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve the HDACi).
-
Treatment: Remove the old medium from the cells and add the different concentrations of the HDACi and the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the logarithm of the HDACi concentration and use a non-linear regression to calculate the EC50 value.
Data Presentation
Table 1: Example Dose-Response Data for HDACi 'X' on Cell Line 'Y'
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.6 ± 3.9 |
| 100 | 5.1 ± 2.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of HDAC inhibitors.
Caption: Experimental workflow for EC50 determination.
Caption: Troubleshooting logic for HDACi experiments.
References
Technical Support Center: High-Dimensional Tissue Analysis and Tomography (HD-TAT)
Welcome to the technical support center for High-Dimensional Tissue Analysis and Tomography (HD-TAT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of HD-TAT experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pitfalls in HD-TAT experimental design?
A1: The most critical pitfalls in HD-TAT experimental design encompass several areas: inadequate sample size for the complexity of the analysis, failure to account for biological and technical variability, and the use of unproven or inappropriate statistical methods.[1] Additionally, challenges include high technological and financial barriers, inconsistencies in data reproducibility, and a lack of standardized protocols.[2]
Q2: How can I avoid the "curse of dimensionality" in my HD-TAT data?
A2: The "high-dimension, low sample size (HDLSS)" problem is a common challenge where the number of features is vastly larger than the number of samples.[3] To mitigate this, consider the following:
-
Dimensionality Reduction: Employ techniques like Principal Component Analysis (PCA) or t-SNE to reduce the number of features while retaining significant variance.
-
Regularization: Use methods such as LASSO or Ridge regression which penalize complex models to prevent overfitting.[3]
-
Feature Selection: Identify and focus on the most biologically relevant features to improve model performance and interpretability.
Q3: What are batch effects, and how can I minimize their impact on my results?
A3: Batch effects are non-biological variations introduced during sample processing or data acquisition, for instance, due to different reagent lots or operator differences.[4] These can significantly skew downstream analyses. To minimize their impact:
-
Randomize Sample Processing: Distribute samples from different experimental groups across multiple batches.
-
Use Control Samples: Include reference samples in each batch to help normalize the data.
-
Apply Correction Algorithms: Utilize computational tools like ComBat or surrogate variable analysis to identify and correct for batch effects in your data.[4]
Troubleshooting Guides
Issue 1: Poor Data Quality and High Noise Levels
Symptoms:
-
High variability between technical replicates.
-
Difficulty in distinguishing biological signals from background noise.
-
Inconsistent results across different experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Data Sparsity | Many features (e.g., genes) may not be expressed in all samples, leading to a large number of zero values.[3] Employ normalization methods specifically designed for sparse data. |
| Multicollinearity | High correlation between features, which is common in 'omics' data.[3] Use regularization techniques like elastic net that can handle correlated predictors.[1] |
| Technical Noise | Systematic errors introduced during high-throughput experiments.[4] Implement robust quality control and preprocessing steps to filter out spurious signals.[4] |
Experimental Protocol: Batch Effect Correction Workflow
A typical workflow to address batch effects involves several key steps. The following diagram illustrates a recommended logical flow for identifying and mitigating these non-biological variations in your data.
Issue 2: Inaccurate Image Segmentation in Tissue Tomography
Symptoms:
-
Incorrect identification of cellular boundaries.
-
Errors in single-cell expression profiles.
-
Misleading biological interpretations from downstream analyses like clustering and neighborhood analysis.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Complex Tissue Environments | Segmentation tools may perform poorly in dense or heterogeneous tissues.[5] |
| Variability in Imaging Modalities | Performance of segmentation algorithms can vary across different imaging techniques.[5] |
| Propagation of Errors | Even modest segmentation errors can significantly impact downstream analyses.[5] |
Experimental Protocol: Improving Segmentation Accuracy
To enhance the reliability of your results, it is crucial to ensure high-quality segmentation.
-
Algorithm Selection: Benchmark several segmentation algorithms (e.g., Cellpose, Stardist, Mesmer) on a subset of your data to determine the best performer for your specific tissue type and imaging modality.[5]
-
Manual Curation: Manually review and correct segmentation outputs, especially in regions of high cell density or complex morphology.
-
Error-Aware Methods: Where possible, utilize downstream analysis methods that are robust to minor segmentation errors.
The following diagram illustrates the impact of segmentation errors on downstream analysis.
Issue 3: Misleading Statistical Interpretations
Symptoms:
-
Difficulty in reproducing published findings.
-
Overstated significance of results.
Possible Causes and Solutions:
| Cause | Solution |
| Shopping for Significance | Performing multiple statistical tests and only reporting the significant ones.[6][7] Pre-specify your analysis plan and use appropriate corrections for multiple comparisons, such as the Bonferroni correction.[1] |
| Misuse of Statistical Tests | Applying tests without verifying that their underlying assumptions are met by the data.[6][7] Consult with a statistician to choose the appropriate statistical test based on your experimental design and data characteristics.[6][7] |
| Overfitting | Building a model that performs well on the training data but fails to generalize to new data.[1] Use cross-validation techniques to assess the performance of your model on unseen data. |
Logical Relationship: Statistical Analysis Workflow
References
- 1. hbiostat.org [hbiostat.org]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Biostatistical Challenges in High-Dimensional Data Analysis: Strategies and Innovations | Wang | Computational Molecular Biology [bioscipublisher.com]
- 4. medium.com [medium.com]
- 5. Effects of segmentation errors on downstream-analysis in highly-multiplexed tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Pitfalls in Analysis of Tissue Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing HIV-1 Tat Protein in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Human Immunodeficiency Virus Type 1 (HIV-1) Trans-activator of transcription (Tat) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My HIV-1 Tat protein is precipitating or aggregating in my buffer. What is the likely cause and how can I prevent it?
A1: HIV-1 Tat is an intrinsically disordered protein with a high net positive charge at neutral pH and contains seven cysteine residues, making it highly susceptible to aggregation and precipitation.[1] The primary causes are typically:
-
pH: Tat is known to be more soluble under acidic conditions (e.g., pH 4) and tends to precipitate at or near physiological pH (pH 7).
-
Oxidation: The cysteine-rich domain can form intermolecular disulfide bonds, leading to aggregation.[1]
-
Concentration: High protein concentrations can promote aggregation.
Troubleshooting Steps:
-
Lower the pH: If your experiment allows, work at a more acidic pH. Note that conformational changes can occur at different pH values.[2]
-
Add a Reducing Agent: Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffer to keep the cysteine residues in a reduced state.
-
Work at Lower Concentrations: If possible, perform your experiments at the lowest effective concentration of Tat.
-
Use Stabilizing Excipients: Consider adding excipients like glycerol (B35011) or specific amino acids to your buffer.
Q2: What are the optimal storage conditions for recombinant HIV-1 Tat protein?
A2: Proper storage is crucial for maintaining the stability and activity of HIV-1 Tat. Here are general guidelines:
-
Short-Term Storage (days to weeks): Store reconstituted Tat protein at 4°C. For longer stability at this temperature, consider adding a carrier protein (0.1% HSA or BSA) and storing in a buffer containing glycerol.[3]
-
Long-Term Storage (months to years): For long-term storage, it is recommended to aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Lyophilization is also an excellent method for long-term storage.
Q3: I have a lyophilized stock of HIV-1 Tat. What is the best way to reconstitute it?
A3: Reconstituting lyophilized Tat correctly is critical to avoid aggregation.
-
Equilibrate: Allow the vial of lyophilized protein to come to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure the entire protein pellet is at the bottom.
-
Reconstitute: Add the recommended solvent slowly. Sterile, deionized water or 1X PBS are common choices. For a stock solution, a concentration of at least 100 µg/ml is often recommended to improve initial solubility.[3][4]
-
Mix Gently: Agitate gently at room temperature for 15-30 minutes. Avoid vigorous vortexing or shaking, which can cause denaturation and aggregation.[5]
-
Check for Particulates: If flakes or particulates are present, continue gentle mixing for a couple of hours at room temperature or overnight at 4°C on a rocker.[5]
Q4: At what concentration is HIV-1 Tat typically used in cell culture experiments?
A4: The effective concentration of extracellular Tat can vary depending on the cell type and the specific assay. However, concentrations in the ng/ml range are commonly reported.
| Application | Typical Concentration Range | Reference |
| In sera of HIV-infected patients | 2 - 40 ng/ml | [6] |
| In cerebrospinal fluid (CSF) | 200 pg/ml - 6.5 ng/ml | [7] |
| Cell proliferation/mitogenic activity | ~100 ng/ml | [6] |
| Treatment of primary B cells | ~250 ng/ml | [8] |
| Inhibition of microglial phagocytosis | 32 - 250 ng/ml | [9] |
Troubleshooting Guides
Issue 1: Loss of Tat Activity Over Time in Solution
-
Symptom: Diminished or no biological activity in your assay compared to a freshly prepared sample.
-
Potential Cause: Protein degradation or aggregation.
-
Workflow for Troubleshooting:
Issue 2: Inconsistent Results in Tat-Mediated Signaling or Transcription Assays
-
Symptom: High variability between replicate experiments.
-
Potential Cause: Inconsistent stability and concentration of active Tat protein. Extracellular Tat is known to be unstable and sensitive to oxidation. [10]* Troubleshooting Steps:
-
Use Fresh Preparations: Prepare fresh dilutions of Tat for each experiment from a properly stored, concentrated stock.
-
Quantify Before Use: Use a protein quantification assay to confirm the concentration of your Tat stock before making dilutions.
-
Incorporate Reducing Agents: Ensure your experimental media or buffer contains a reducing agent if compatible with your cells or assay components.
-
Control for Oxidation: When working with extracellular Tat, minimize its exposure to air and consider capturing it with antibodies if your assay allows, to prevent denaturation before it can be detected. [10]
-
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized HIV-1 Tat
This protocol provides a general guideline for reconstituting lyophilized Tat protein. Always refer to the manufacturer's specific instructions if available.
-
Materials:
-
Vial of lyophilized HIV-1 Tat protein
-
Reconstitution Buffer (e.g., sterile deionized water, 1X PBS, or 10 mM HCl)
-
Pipettes and sterile tips
-
Microcentrifuge
-
-
Procedure:
-
Before opening, bring the vial of lyophilized protein to room temperature.
-
Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom. [5] 3. Carefully open the vial and add the recommended volume of cold Reconstitution Buffer. To minimize aggregation, it is often recommended to reconstitute to a concentration of at least 100 µg/mL. [3][4] 4. Close the vial and mix by gently swirling or inverting. Do not vortex.
-
Allow the vial to sit at room temperature for 15-30 minutes, with occasional gentle agitation, to allow the protein to fully dissolve. [5] 6. If particulates remain, the solution can be gently rocked at 4°C overnight. [5] 7. For long-term storage, it is highly recommended to add a carrier protein (e.g., 0.1% BSA or HSA) and to create single-use aliquots to avoid freeze-thaw cycles. [3]Store aliquots at -80°C.
-
Protocol 2: Buffer Optimization using Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), can be used to screen for optimal buffer conditions that enhance the thermal stability of Tat. The melting temperature (Tm) of the protein is measured, and a higher Tm indicates greater stability.
-
Materials:
-
Purified HIV-1 Tat protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
A real-time PCR instrument capable of monitoring fluorescence during a temperature ramp.
-
96-well PCR plates
-
Buffer components to be screened (e.g., different pH buffers, salts, reducing agents, and other excipients).
-
-
Procedure:
-
Prepare Buffer Screen: In a 96-well plate, prepare a matrix of different buffer conditions. For Tat, it is crucial to test a range of acidic to neutral pH values and to include a reducing agent.
-
Example Buffer Conditions:
-
50 mM Sodium Acetate, pH 4.0, 4.5, 5.0
-
50 mM MES, pH 5.5, 6.0, 6.5
-
50 mM HEPES, pH 7.0, 7.5
-
-
Additives to Screen (at various concentrations):
-
Salt: 50-250 mM NaCl
-
Reducing Agent: 1-10 mM DTT
-
Stabilizer: 5-20% (v/v) Glycerol
-
Metal Ion: 10-50 µM ZnCl₂
-
-
-
Prepare Protein-Dye Master Mix: Dilute the HIV-1 Tat protein to a final concentration of 2-5 µM in a base buffer (e.g., 10 mM HEPES, pH 7.0, 100 mM NaCl). Add SYPRO Orange dye to a final dilution of 5x.
-
Set up the Assay Plate: To each well of the 96-well PCR plate containing your buffer screen, add the protein-dye master mix to reach the final desired protein and buffer component concentrations in a total volume of 20-25 µL.
-
Run the Assay:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor fluorescence (e.g., using the ROX channel).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated.
-
The melting temperature (Tm) is the midpoint of the transition phase of this curve.
-
Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing conditions for HIV-1 Tat.
-
-
Key Signaling and Degradation Pathways
HIV-1 Tat Degradation Pathways
HIV-1 Tat protein levels are tightly regulated in the cell through several degradation pathways. Understanding these can provide insights into its experimental stability. The primary routes for Tat degradation are the ubiquitin-proteasome system and autophagy.
References
- 1. High yield expression and purification of HIV-1 Tat1-72 for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. prospecbio.com [prospecbio.com]
- 4. HIV-1 TAT Clade-B, Recombinant HIV-1 Proteins - Jena Bioscience [jenabioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: HDAC Inhibitor (HDAT) Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and understanding the cytotoxicity associated with Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving HDAC inhibitor-induced cytotoxicity?
HDAC inhibitors (HDACis) exert their cytotoxic effects through a variety of mechanisms, primarily by inducing the accumulation of acetylated histones and non-histone proteins. This leads to several downstream cellular events:
-
Cell Cycle Arrest: HDACis can halt the cell cycle at the G1 and/or G2/M phases.[1][2][3][4][5] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[1][2]
-
Induction of Apoptosis: A key mechanism of HDACi-induced cell death is the activation of apoptosis.[6][7][8][9] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. HDACis can alter the balance of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring cell death.[10]
-
Generation of Reactive Oxygen Species (ROS): Many HDACis have been shown to increase the production of ROS, leading to oxidative stress and DNA damage, which can subsequently trigger apoptosis.[11][12][13][14][15]
-
Autophagy Modulation: HDACis can induce autophagy.[7] However, the role of autophagy in this context is complex, as it can sometimes promote cell survival or, in other instances, contribute to cell death.[11]
-
Inhibition of Angiogenesis: By suppressing the formation of new blood vessels, HDACis can indirectly lead to tumor cell death by cutting off the nutrient and oxygen supply.[16]
-
Immune System Modulation: HDACis can enhance the immunogenicity of tumor cells, making them more susceptible to being recognized and eliminated by the immune system.
Q2: Why is there a difference in sensitivity to HDAC inhibitors across various cell types?
The sensitivity of different cell lines to HDAC inhibitors is not uniform and can be attributed to several factors:
-
Tumor Cells vs. Normal Cells: Tumor cells are generally more sensitive to HDACi-induced cell death than normal cells.[8][17][18] This selectivity is fundamental to their therapeutic potential.
-
HDAC Isoform Expression: The expression levels of different HDAC isoforms can vary between cell types. The specific isoform targeted by an inhibitor will influence its cytotoxic effects in a particular cellular context.
-
Acetylation Levels: Some studies suggest that the level of protein acetylation following treatment could be an indicator of a cell line's sensitivity to HDACis.[19]
-
Genetic Background: The genetic makeup of a cell, including the status of tumor suppressor genes like p53, can influence its response to HDAC inhibitors.[20] However, some HDACis can induce cell death independently of p53.[20]
-
Cellular Context: The overall cellular environment, including the activation state of various signaling pathways, can impact the outcome of HDACi treatment.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-cancerous or primary cell lines.
A significant challenge in preclinical research is minimizing the toxic effects of HDACis on normal cells.
Potential Causes and Solutions:
| Cause | Mitigation Strategy |
| High Inhibitor Concentration | Conduct a dose-response study to determine the half-maximal inhibitory concentration (IC50). For initial experiments, use concentrations at or below the IC50 to minimize off-target effects. |
| Prolonged Exposure | Optimize the duration of treatment. Shorter exposure times may be sufficient to induce the desired epigenetic modifications without causing excessive cell death. |
| Off-Target Effects | If possible, use an HDAC inhibitor with higher selectivity for the isoform(s) implicated in your disease model. Confirm on-target activity by assessing histone acetylation levels via Western blot. |
| Inherent Cell Sensitivity | If the experimental design allows, consider using a less sensitive primary cell line. Alternatively, explore co-treatment with a pro-survival factor that does not interfere with the primary experimental endpoint. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Lack of reproducibility can undermine the validity of experimental findings.
Potential Causes and Troubleshooting Steps:
| Cause | Troubleshooting Step |
| Cell Culture Variability | Maintain consistency in cell passage number, confluency at the time of treatment, and media formulation. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. |
| Inhibitor Instability | Prepare fresh stock solutions of the HDAC inhibitor and store them according to the manufacturer's recommendations (e.g., protected from light, at the correct temperature). Minimize freeze-thaw cycles. |
| Assay-Related Variability | Standardize every step of your cytotoxicity assay, including incubation times, reagent concentrations, and washing procedures. Always include appropriate positive and negative controls in each experiment. |
| Cell Line Heterogeneity | If working with a heterogeneous cell line, consider single-cell cloning to establish a more uniform cell population for your experiments. |
Experimental Protocols
1. Determining IC50 with an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plate
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the HDAC inhibitor in complete medium. Replace the existing medium with the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an HDAC inhibitor via MTT assay.
2. Western Blot Analysis of Acetylated Histones
This protocol is used to confirm the on-target activity of an HDAC inhibitor by detecting changes in histone acetylation levels.
Materials:
-
Cell lysates (from treated and untreated cells)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal with an imaging system.
-
Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., total Histone H3 or GAPDH).
Signaling Pathway of HDACi-Induced Cytotoxicity
Caption: Simplified overview of HDAC inhibitor-induced cytotoxic pathways.
Strategies to Mitigate HDACi Cytotoxicity in a Therapeutic Setting
1. Combination Therapies
-
Rationale: Combining HDACis with other anticancer agents can allow for the use of lower, less toxic doses of each drug while achieving synergistic or additive therapeutic effects.[18][21][22]
-
Examples of Combination Agents:
-
Chemotherapy: HDACis can sensitize cancer cells to traditional chemotherapeutic drugs.[22]
-
Targeted Therapies: Combining with inhibitors of other key signaling pathways can enhance efficacy.[9][22]
-
Immunotherapy: HDACis can modulate the tumor microenvironment to be more responsive to immune checkpoint inhibitors.
-
2. Development of Isoform-Selective HDAC Inhibitors
-
Rationale: Different HDAC isoforms have distinct functions. Developing inhibitors that target specific isoforms involved in the disease process while sparing those crucial for normal cellular function can reduce off-target toxicities.
-
Example: Targeting HDAC6, which is primarily located in the cytoplasm, may have a different and potentially more favorable toxicity profile compared to pan-HDAC inhibitors that also target nuclear HDACs.
3. Intermittent Dosing Schedules
-
Rationale: Continuous exposure to HDACis can lead to the accumulation of toxicities. Intermittent dosing regimens (e.g., several days on treatment followed by several days off) can provide a recovery period for normal tissues while still exerting therapeutic pressure on cancer cells.
References
- 1. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors induce apoptosis in myeloid leukemia by suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitors Promote Mitochondrial Reactive Oxygen Species Production and Bacterial Clearance by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Histone Deacetylase Inhibitor, MHY4381, Induces Apoptosis via Generation of Reactive Oxygen Species in Human Prostate Cancer Cells [biomolther.org]
- 14. HDAC inhibitors: roles of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential sensitivity of human leukemic cell lines to the histone deacetylase inhibitor, trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 21. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Resistance to HDAC Inhibitors (Hdtat) in Cell Lines
For: Researchers, scientists, and drug development professionals.
This technical support center offers comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with Histone Deacetylase (HDAC) inhibitors, also referred to as Hdtat.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during experiments with HDAC inhibitors.
Q1: I am not observing the expected biological effect (e.g., decreased cell viability, cell cycle arrest) after treating my cells with an HDAC inhibitor. What are the possible reasons?
A1: Several factors could contribute to a lack of the expected biological effect. Consider the following troubleshooting steps:
-
Compound Inactivity or Instability: Ensure the HDAC inhibitor is properly stored and has not degraded. It is best practice to prepare fresh solutions for each experiment.[1]
-
Incorrect Dosage: The concentration of the inhibitor may be too low to be effective in your specific cell line. We recommend performing a dose-response experiment (e.g., using an MTT assay) to determine the optimal concentration (IC50 value) for your cells. A good starting range for many pan-HDAC inhibitors is 10 nM to 10 µM.[1]
-
Suboptimal Timepoint: The effects of HDAC inhibitors can be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal duration of treatment to observe the desired phenotype.[1]
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to the HDAC inhibitor. See the sections below for more information on mechanisms of resistance and how to assess them.[1]
-
Assay Issues: Verify that your assay is working correctly by including appropriate positive and negative controls. For example, when performing a Western blot for histone acetylation, include a positive control of cells treated with a known potent HDAC inhibitor like Trichostatin A (TSA) or Vorinostat.[1][2]
Q2: I am observing higher than expected cytotoxicity or cell death, even at low concentrations of the HDAC inhibitor. What should I do?
A2: Excessive cytotoxicity can occur for a few reasons:
-
High Compound Concentration: The concentration range you are using may be too high for your specific cell line. Perform a dose-response experiment with a lower concentration range to determine the therapeutic window.[1]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of a specific HDAC isoform or to the off-target effects of the inhibitor.[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1%).
Q3: How can I confirm that the HDAC inhibitor is active in my cells and engaging with its target?
A3: Target engagement can be confirmed by assessing the acetylation status of known HDAC substrates.
-
Histone Acetylation: A hallmark of HDAC inhibitor activity is the hyperacetylation of histones. You can measure the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) by Western blot. An increase in the acetylated form of these proteins indicates that the inhibitor is active.
-
Non-Histone Protein Acetylation: For HDAC6 inhibitors, a reliable marker of target engagement is the hyperacetylation of α-tubulin, which can also be assessed by Western blot.[2]
Q4: My cell line has developed resistance to the HDAC inhibitor. What are the common mechanisms of resistance?
A4: Resistance to HDAC inhibitors can be multifactorial and can involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration.[3]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of HDAC inhibitors.[3]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways such as PI3K/Akt/mTOR and MAPK can promote cell survival and proliferation, thereby overcoming the effects of the HDAC inhibitor.[3]
-
Alterations in HDACs or Chromatin Structure: Mutations in HDACs or compensatory epigenetic modifications can reduce the effectiveness of the inhibitor.
Q5: How can I overcome resistance to HDAC inhibitors in my cell line?
A5: A common strategy to overcome HDAC inhibitor resistance is through combination therapy. Consider the following combinations:
-
With other Epigenetic Modifiers: Combining with DNA methyltransferase (DNMT) inhibitors can have synergistic effects.[3]
-
With Chemotherapeutic Agents: HDAC inhibitors can sensitize resistant cells to traditional chemotherapy drugs.
-
With Targeted Therapies: Combining with inhibitors of pro-survival pathways (e.g., PI3K inhibitors, BCL-2 inhibitors) can be effective.[3]
-
With Immunotherapy: HDAC inhibitors can enhance the response to immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various HDAC inhibitors in different cancer cell lines, including those with acquired resistance.
Table 1: IC50 Values of Pan-HDAC Inhibitors in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| NSCLC Panel (n=16) | Trichostatin A (TSA) | Highly Sensitive: ≤ 1 µM |
| Resistant: < 15 µM | ||
| NSCLC Panel (n=16) | Vorinostat (SAHA) | Highly Sensitive: ≤ 3 µM |
| Resistant: < 15 µM |
Data adapted from Miyanaga et al., 2008.[4]
Table 2: Cytotoxic and HDAC Inhibitory Activities of a Novel HDAC Inhibitor (19i) and Vorinostat
| Cell Line | Compound | Cytotoxicity IC50 (µM) | Pan-HDAC Inhibition IC50 (µM) |
| A2780 (Ovarian Cancer) | 19i | 0.49 | 0.65 |
| Vorinostat | 1.80 | 0.60 | |
| A2780 CisR (Cisplatin-Resistant) | 19i | 0.32 | 0.32 |
| Vorinostat | 1.30 | 0.30 |
Data adapted from Marek et al., 2013.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Acetylated Histones
This protocol is to confirm target engagement by measuring the acetylation status of histones.
Materials:
-
Cells treated with HDAC inhibitor, vehicle control, and positive control.
-
Histone extraction buffer.
-
0.4 N H₂SO₄.
-
Trichloroacetic acid (TCA).
-
Ice-cold acetone.
-
Laemmli sample buffer.
-
SDS-polyacrylamide gel (15%).
-
PVDF or nitrocellulose membrane (0.2 µm).
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total H3).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Histone Extraction:
-
Wash treated cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the pellet in histone extraction buffer.
-
Isolate the nuclear fraction by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate histones from the supernatant using TCA.
-
Wash the histone pellet with ice-cold acetone, air dry, and resuspend in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.[5][6]
-
Sample Preparation: Mix 15-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.[5]
-
Quantification: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.[5]
Protocol 2: MTT Cell Viability Assay
This protocol is to determine the IC50 value of an HDAC inhibitor.
Materials:
-
96-well plates.
-
Cell culture medium.
-
HDAC inhibitor stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[7][8]
-
Treatment: Treat cells with a serial dilution of the HDAC inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[8]
Protocol 3: Annexin V Apoptosis Assay
This protocol is to quantify apoptosis in response to HDAC inhibitor treatment.
Materials:
-
Treated cells.
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Annexin V-FITC staining solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the HDAC inhibitor. Include a vehicle-treated negative control.
-
Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[1][10]
-
Staining:
-
Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Rhodamine 123 Efflux Assay
This protocol is to assess the activity of drug efflux pumps like P-glycoprotein (MDR1).
Materials:
-
Cells cultured in 6-well plates.
-
Rhodamine 123.
-
HBSS.
-
Cold PBS.
-
P-glycoprotein inhibitor (e.g., verapamil) as a positive control.
Procedure:
-
Cell Loading:
-
Incubate cells with Rhodamine 123 (e.g., 0-20 µM in HBSS) for 10-30 minutes at 37°C.[11]
-
-
Washing: Wash the cells three times with cold PBS to remove excess Rhodamine 123.[11]
-
Efflux:
-
Initiate efflux by adding pre-warmed HBSS. To test for P-glycoprotein-mediated efflux, add a P-glycoprotein inhibitor like verapamil (B1683045) during this step.[11]
-
Incubate for a set period (e.g., 30-120 minutes) at 37°C.[12]
-
-
Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microscope or a flow cytometer. A decrease in fluorescence over time indicates efflux. Reduced efflux in the presence of an inhibitor confirms the involvement of that specific pump.[11]
Visualizations
Signaling Pathways in HDACi Resistance
Caption: Key signaling pathways contributing to HDAC inhibitor resistance.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting lack of HDACi efficacy.
Logical Relationships of Resistance Mechanisms
Caption: Interplay of different mechanisms leading to HDACi resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. kumc.edu [kumc.edu]
- 11. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining HDTAT Delivery to Specific Cellular Compartments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery of Histone Deacetylase Targeting Agents (HDTATs) to specific cellular compartments.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at targeted HDTAT delivery.
Issue 1: Off-Target Localization of a Nuclear-Targeted this compound
Question: My this compound, which is designed to target the nucleus, is showing significant cytoplasmic or mitochondrial fluorescence. What are the potential causes and how can I troubleshoot this?
Answer: Off-target localization of nuclear-targeted HDTATs can arise from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Verify the Integrity of the Nuclear Localization Signal (NLS): The NLS is a specific amino acid sequence that directs the this compound to the nucleus.[1][2] It's crucial to ensure that the NLS is correctly conjugated to the this compound and remains intact.
-
Solution: Confirm the sequence and purity of your NLS-HDTAT conjugate using mass spectrometry. Ensure that the linker used for conjugation does not sterically hinder the NLS from interacting with nuclear import machinery.[3]
-
-
Assess Cell Health and Viability: Stressed or unhealthy cells can exhibit compromised nuclear import mechanisms.
-
Solution: Monitor cell morphology and perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure cells are healthy during the experiment.
-
-
Optimize this compound Concentration and Incubation Time: High concentrations or prolonged incubation times can lead to non-specific uptake and accumulation in other compartments.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period that results in maximal nuclear localization with minimal off-target effects.
-
-
Consider Passive Diffusion: Highly lipophilic HDTATs may passively diffuse across membranes, leading to accumulation in lipid-rich compartments like mitochondria, irrespective of the NLS.[4]
-
Solution: If possible, modify the this compound to reduce its lipophilicity without compromising its activity.
-
Issue 2: Poor Mitochondrial Accumulation of a Mitochondria-Targeted this compound
Question: My mitochondria-targeted this compound is not effectively accumulating in the mitochondria and remains largely in the cytoplasm. What could be the reason?
Answer: Inefficient mitochondrial targeting can be a significant hurdle. Here are some troubleshooting steps:
-
Evaluate the Mitochondrial Targeting Signal (MTS): The effectiveness of the MTS is paramount for mitochondrial import.[5]
-
Solution: Ensure the MTS sequence is optimal for the cell type you are using. Different MTS sequences can have varying import efficiencies. Consider testing alternative MTS sequences. Also, verify the integrity of the MTS-HDTAT conjugate.
-
-
Mitochondrial Membrane Potential (ΔΨm): The import of many positively charged MTS-containing molecules is dependent on the mitochondrial membrane potential.[4][6]
-
Solution: Use a potentiometric dye (e.g., TMRM or JC-1) to confirm that the mitochondria in your experimental cells are energized and have a healthy membrane potential. Cellular stress can lead to depolarization of the mitochondrial membrane.
-
-
Cleavage of the MTS: Some MTS sequences are cleaved upon entry into the mitochondrial matrix.
-
Solution: If your detection method relies on the MTS, consider that it might be cleaved. Use an alternative detection strategy that targets the this compound itself.
-
Issue 3: Verifying Cytoplasmic Retention of a Cytoplasm-Targeted this compound
Question: How can I be certain that my cytoplasm-targeted this compound is not leaking into the nucleus or other organelles?
Answer: Ensuring exclusive cytoplasmic localization requires rigorous validation.
-
Inclusion of a Nuclear Export Signal (NES): A strong NES can actively transport the this compound out of the nucleus if it inadvertently enters.
-
Solution: If not already included, consider conjugating a potent NES to your this compound.
-
-
Subcellular Fractionation and Western Blotting: This is a gold-standard method to quantitatively assess the distribution of your this compound.[7][8][9][10]
-
Solution: Perform subcellular fractionation to separate the cytoplasmic, nuclear, and mitochondrial fractions. Then, use Western blotting with an antibody against your this compound (or a tag) to determine its concentration in each fraction.
-
-
High-Resolution Confocal Microscopy: This allows for precise visualization of the this compound's subcellular localization.
-
Solution: Co-stain your cells with organelle-specific markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria) and your fluorescently labeled this compound. High-resolution imaging can reveal any minor localization in other compartments.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common targeting signals for different cellular compartments?
A1: The choice of targeting signal is critical for directing your this compound to the desired location.
| Cellular Compartment | Targeting Signal Type | Example Sequence |
| Nucleus | Nuclear Localization Signal (NLS) | PKKKRKV (Monopartite)[2], KR[PAATKKAGQA]KKKK (Bipartite)[2] |
| Mitochondria | Mitochondrial Targeting Signal (MTS) | MLSLRQSIRFFKPATRTLCSSRYLL[5] |
| Cytoplasm | Nuclear Export Signal (NES) | LQLPPLERLTLD[11] |
Q2: How can I experimentally validate the subcellular localization of my this compound?
A2: A multi-pronged approach is recommended for robust validation.[12][13][14]
| Experimental Technique | Principle | Key Considerations |
| Fluorescence Microscopy | Direct visualization of a fluorescently tagged this compound. | Use high-resolution confocal microscopy and co-localization with organelle-specific markers. |
| Subcellular Fractionation & Western Blot | Physical separation of organelles followed by immunoblotting. | Ensure the purity of fractions by probing for compartment-specific marker proteins.[7][8][9] |
| Immunocytochemistry | Antibody-based detection of the this compound in fixed and permeabilized cells. | Optimize fixation and permeabilization protocols to preserve cellular architecture and antigenicity. |
Q3: Can the this compound itself influence its subcellular localization?
A3: Yes, the physicochemical properties of the this compound can impact its distribution.[15][16] For instance, highly lipophilic compounds may non-specifically accumulate in membranes, potentially overriding the effect of a targeting signal.[4] It is important to consider the interplay between the targeting moiety and the drug molecule.
Q4: What are the potential off-target effects of HDTATs in different compartments?
A4: Off-target effects are a significant concern in drug development.[17][18] An this compound intended for the nucleus could, for example, inhibit HDACs in the cytoplasm or mitochondria, leading to unintended consequences.[19] Thorough characterization of the this compound's activity in different subcellular fractions is crucial.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Subcellular Localization
-
Cell Culture: Plate cells on glass coverslips and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with the fluorescently labeled this compound at the optimized concentration and for the optimal duration.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Organelle Staining: If desired, incubate with primary antibodies against organelle-specific markers, followed by fluorescently labeled secondary antibodies. Alternatively, use organelle-specific dyes like DAPI (nucleus) or MitoTracker (mitochondria).
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope.
Protocol 2: Subcellular Fractionation and Western Blotting
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a narrow-gauge needle.[8]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytoplasmic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the this compound (or a tag) and primary antibodies against marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytoplasm).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. Nuclear localization sequence - Wikipedia [en.wikipedia.org]
- 3. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Penetrating and Mitochondrion-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental validation of predicted subcellular localizations of human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In silico prediction of chemical subcellular localization via multi-classification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Validating HDAC Activity in New Model Systems
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating Histone Deacetylase (HDAC) activity in novel model systems. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that arise during the validation of HDAC activity.
Q1: What is the first step to validate HDAC activity in my new cell line/tissue model?
A1: The initial and most critical step is to prepare a high-quality nuclear extract, as most HDACs are localized in the nucleus.[1][2][3] A proper nuclear extraction will enrich for HDAC enzymes and reduce interference from cytosolic components. It is crucial to use fresh or properly frozen samples and to add protease inhibitors to your extraction buffers to prevent protein degradation.[1]
Q2: My HDAC activity signal is very low. What are the possible reasons and how can I troubleshoot this?
A2: Low HDAC activity can stem from several factors:
-
Low Protein Yield: The most common issue is insufficient protein extraction from your samples.[1] Brain and other lipid-rich tissues can be particularly challenging.[1] To address this, ensure efficient cell lysis and tissue homogenization. Sonication can help increase nuclear protein extraction.[1]
-
Low HDAC Expression: Your model system might naturally have low levels of HDAC expression.[1] It's advisable to use a positive control, such as a nuclear extract from HeLa or HCT116 cells, which are known to have high HDAC activity, to ensure your assay is working correctly.[1]
-
Enzyme Inactivity: Improper sample handling, such as repeated freeze-thaw cycles of lysates, can lead to loss of enzyme activity.[4][5] Store nuclear extracts in aliquots at -80°C.[1]
Q3: I'm observing high background signal in my no-enzyme control wells. What could be the cause?
A3: High background can be caused by:
-
Substrate Instability: The acetylated substrate used in the assay might be unstable and spontaneously hydrolyze, leading to a false-positive signal.
-
Contaminating Enzymes: The sample may contain other non-HDAC enzymes that can act on the substrate. Some assay kits are designed to minimize interference from cellular lysyl endopeptidases.[6]
-
Reagent Contamination: Ensure all your buffers and reagents are freshly prepared and free from contamination.
Q4: How do I confirm that the deacetylase activity I'm measuring is specific to HDACs?
A4: To confirm HDAC-specific activity, you should include a well-known, broad-spectrum HDAC inhibitor, such as Trichostatin A (TSA) or Sodium Butyrate, in your experimental setup.[1][7] A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is indeed from HDACs.
Q5: What are the differences between colorimetric, fluorometric, and luminogenic HDAC activity assays?
A5: The main differences lie in their detection method, sensitivity, and throughput:
-
Colorimetric Assays: These assays produce a colored product that is measured using a spectrophotometer.[8][9] They are generally robust but may be less sensitive than other methods.
-
Fluorometric Assays: These are highly sensitive assays where HDAC activity leads to the generation of a fluorescent product.[1][4][10] They are well-suited for high-throughput screening.
-
Luminogenic Assays: These assays use a substrate that, after deacetylation and subsequent enzymatic reactions, produces light (bioluminescence).[11] They are often the most sensitive and have a broad dynamic range, making them ideal for screening large compound libraries.[11][12]
Experimental Workflows and Protocols
Here we provide a generalized workflow for validating HDAC activity, followed by detailed protocols for key experimental steps.
Overall Experimental Workflow
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. 2.3 Nuclear Extraction and HDAC activity assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase (HDAC) Assay | EpigenTek [epigentek.com]
- 7. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. Colorimetric Histone Deacetylase Activity Assay (HDAC) [sciencellonline.com]
- 9. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. HDAC-Glo™ I/II Assays [promega.com]
- 12. A bioluminogenic HDAC activity assay: validation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Hdtat
Welcome to the technical support center for Hdtat, a critical reagent for researchers in drug development. This resource provides troubleshooting guides and answers to frequently asked questions to help you address the common challenge of batch-to-batch variability, ensuring the consistency and reproducibility of your experiments.
For the purpose of this guide, This compound will be treated as a hypothetical recombinant protein inhibitor used in cellular assays, a common type of reagent where batch consistency is critical.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the differences observed between different production lots of the same reagent.[1] For a critical reagent like this compound, this variability can manifest as changes in activity, purity, or stability, leading to inconsistent assay performance and unreliable experimental results.[2][3] Managing this is crucial for the long-term success of a drug development program, as it ensures the accuracy and precision of bioanalytical assays.[3]
Q2: What are the common causes of batch-to-batch variability in recombinant proteins like this compound?
Variability in recombinant proteins can stem from numerous factors throughout the manufacturing and handling process. Key sources include:
-
Upstream Process: Minor changes in cell culture conditions (e.g., media composition, temperature, pH), cell line stability, or the raw materials used can alter protein expression, folding, and post-translational modifications.[4][5][6]
-
Downstream Process: Inconsistencies in the purification process can lead to differences in purity, aggregation levels, and the presence of contaminants.[2][6]
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations, and repeated freeze-thaw cycles can lead to protein degradation, aggregation, or loss of activity.[2]
-
Raw Materials: The quality and consistency of raw materials used in production are a primary source of variation.[7]
Q3: How do I qualify a new batch of this compound to ensure it performs like my previous batch?
Qualifying a new batch involves a direct, side-by-side comparison with a previously qualified, well-characterized "reference" lot.[8] This process typically involves a functional assay and biochemical characterization to ensure the new lot meets pre-defined acceptance criteria.[9] A two-tiered approach is often recommended, where the extent of testing depends on the nature of the change in the reagent.[9] For any lot change, the U.S. FDA recommends evaluating binding, re-optimizing assays if necessary, and verifying performance with a standard curve and quality controls (QCs).[3]
Troubleshooting Guides
Issue 1: My new batch of this compound shows lower activity in my functional assay.
A decrease in functional activity is a common issue. Follow this guide to identify the root cause.
Step 1: Verify Reagent Handling and Storage
-
Confirm Storage Conditions: Ensure the new batch was stored at the recommended temperature immediately upon receipt and throughout its use. Proteins can be sensitive to degradation or denaturation over time.[2]
-
Check Aliquoting and Freeze-Thaw Cycles: Confirm that the new batch was aliquoted upon first use to minimize freeze-thaw cycles, which can damage the protein.
-
Review Protocol: Double-check all dilutions and calculations. Simple errors in concentration can appear as a loss of activity.
Step 2: Perform a Side-by-Side Comparison
-
Action: Run a parallel experiment using your established reference lot (previous, "good" batch) and the new batch of this compound.
-
Rationale: This is the most direct way to confirm that the observed difference is due to the new batch and not another experimental variable. It is recommended to test the new reagent in parallel with the current or original reagent over multiple runs.[9]
Step 3: Characterize the New Batch
-
Action: If the side-by-side test confirms lower activity, perform basic biochemical analyses.
-
Rationale: These tests can reveal physical differences between the batches that may explain the functional discrepancy.
Experimental Protocol: Basic Batch Qualification
This protocol outlines a method for comparing a new lot of this compound to a reference lot.
1. Protein Concentration Verification (Bradford or BCA Assay)
-
Objective: To confirm the protein concentration stated on the certificate of analysis.
-
Methodology:
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Prepare dilutions of both the new this compound lot and the reference lot.
-
Add the appropriate colorimetric reagent (Bradford or BCA) to standards and this compound samples.
-
Incubate according to the manufacturer's instructions.
-
Measure absorbance using a spectrophotometer.
-
Calculate the concentration of the this compound samples based on the standard curve.
-
2. Purity and Integrity Analysis (SDS-PAGE)
-
Objective: To assess protein purity and identify any degradation or aggregation.
-
Methodology:
-
Prepare samples of the new and reference this compound lots under both reducing and non-reducing conditions.
-
Load equal amounts of protein (e.g., 5-10 µg) per lane on a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
Destain and visualize the protein bands. Compare the main this compound band and the presence of any additional bands (impurities) or smears (degradation) between the two lots.
-
3. Functional Assay (Cell-Based)
-
Objective: To directly compare the biological activity of the two lots.
-
Methodology:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Prepare a dose-response curve for both the new and reference lots of this compound. This should include a vehicle control and a range of concentrations spanning the expected IC50 value.
-
Treat the cells with the this compound dilutions for the predetermined amount of time.
-
Lyse the cells and perform a downstream analysis relevant to this compound's mechanism of action (e.g., a reporter gene assay, ELISA for a downstream marker, or a cell viability assay).
-
Plot the dose-response curves and calculate the IC50 for each lot.
-
Data Presentation: this compound Batch Qualification Acceptance Criteria
The following table provides an example of acceptance criteria for qualifying a new batch of this compound against a reference standard.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless liquid; no particulates |
| Concentration | Bradford / BCA Assay | 90% - 110% of stated concentration |
| Purity | SDS-PAGE (Reducing) | > 95% (as determined by densitometry) |
| Identity | Western Blot / Mass Spec | Conforms to reference standard |
| Relative Potency | Cell-Based IC50 Assay | 80% - 125% of the reference standard IC50 |
Logical Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when encountering a problem with a new this compound batch.
Caption: Troubleshooting workflow for this compound batch variability.
Issue 2: I see increased aggregation or degradation in my new this compound batch.
Protein aggregation or degradation can significantly impact function and should be investigated immediately.
Step 1: Visual Inspection and Centrifugation
-
Action: Thaw an aliquot and visually inspect for cloudiness or particulates. Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Rationale: Visible aggregates can sometimes be pelleted. If a pellet is observed, the supernatant may still be usable, but the batch is compromised.
Step 2: Analysis by SDS-PAGE
-
Action: Run the new batch alongside your reference lot on an SDS-PAGE gel under both reducing and non-reducing conditions as described in the protocol above.
-
Rationale:
-
Non-reducing conditions: Covalently linked aggregates will appear as higher molecular weight bands.
-
Reducing conditions: A smear or bands below the main protein band indicate degradation.
-
Step 3: Contact Technical Support
-
Action: If you confirm the presence of aggregates or degradation products that are not present in your reference lot, contact the supplier immediately.
-
Rationale: This is a quality control failure, and the supplier should be notified to provide a replacement and investigate the issue. Provide them with your gel images and any other relevant data.
Visualizing this compound's Role
To provide context for this compound's function, the diagrams below illustrate its hypothetical mechanism of action and the workflow for its use in an experiment.
Hypothetical Signaling Pathway Inhibited by this compound
This diagram shows a simplified signaling cascade where this compound acts as an inhibitor. This is modeled on common kinase signaling pathways.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for a Cell-Based Assay Using this compound
This diagram outlines the typical steps for using this compound in a laboratory experiment.
Caption: Standard workflow for a cell-based this compound assay.
References
- 1. zaether.com [zaether.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. youtube.com [youtube.com]
- 8. Implementing Best Practices for the Characterization of Critical Reagents [immunologixlabs.com]
- 9. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vorinostat and Romidepsin in the Treatment of Cutaneous T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (B1683920) (brand name Zolinza®) and Romidepsin (B612169) (brand name Istodax®), for the treatment of Cutaneous T-Cell Lymphoma (CTCL). This analysis is supported by clinical trial data and includes detailed experimental protocols and signaling pathway diagrams to facilitate a deeper understanding of their mechanisms and performance.
Executive Summary
Vorinostat and Romidepsin are both FDA-approved for the treatment of CTCL, a type of non-Hodgkin lymphoma that primarily affects the skin. Both drugs function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and subsequent alterations in gene expression that induce cell cycle arrest and apoptosis in cancer cells. While both drugs have demonstrated efficacy in patients with relapsed or refractory CTCL, they exhibit differences in their chemical structure, HDAC isoform selectivity, clinical efficacy, and safety profiles. Romidepsin, a cyclic peptide, is a potent inhibitor of class I HDACs, while Vorinostat, a hydroxamic acid derivative, is a pan-HDAC inhibitor, affecting both class I and class II HDACs.[1] These differences may contribute to their distinct clinical characteristics.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the clinical efficacy and safety data for Vorinostat and Romidepsin in the treatment of CTCL, based on pivotal clinical trials. It is important to note that direct head-to-head comparative trials are limited, and these data are derived from separate studies.[2][3]
Table 1: Comparative Efficacy in Cutaneous T-Cell Lymphoma
| Parameter | Vorinostat | Romidepsin |
| Overall Response Rate (ORR) | 24% - 30%[4][5] | 34% - 35%[4] |
| Complete Response (CR) | Data not consistently reported | ~6% |
| Partial Response (PR) | 24% - 30% | ~28% - 29% |
| Time to Response | Median of approximately 2 months | Median of approximately 2 months |
| Duration of Response | Variable, with some patients maintaining response for over 6 months | Median of 15 months |
Table 2: Comparative Safety and Tolerability
| Adverse Event (Grade 3 or 4) | Vorinostat | Romidepsin |
| Thrombocytopenia | Common | Common |
| Neutropenia | Less common | Common |
| Anemia | Common | Common |
| Fatigue | Common | Common |
| Nausea and Vomiting | Common | Common |
| Diarrhea | Common | Less common |
| QTc Prolongation | Potential risk | Potential risk |
Mechanism of Action and Signaling Pathways
Both Vorinostat and Romidepsin exert their anticancer effects by inhibiting HDAC enzymes, leading to the hyperacetylation of histones. This, in turn, alters chromatin structure and modulates the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. However, their differing selectivity for HDAC isoforms may lead to distinct downstream effects on cellular signaling pathways.
Vorinostat is a pan-HDAC inhibitor, affecting multiple HDAC isoforms. Its mechanism of action involves the modulation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: Vorinostat has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, which are crucial for cell survival and proliferation.[6]
-
T-Cell Receptor (TCR) Signaling: Vorinostat can interfere with TCR signaling by downregulating key components like ZAP70 and LAT, thereby inhibiting T-cell activation and proliferation.[7][8]
Romidepsin is a potent inhibitor of class I HDACs. Its mechanism involves the modulation of:
-
JAK/STAT Pathway: Romidepsin has been shown to downregulate the phosphorylation of STAT proteins, which are critical for cytokine signaling and cell survival in CTCL.[9][10]
-
PI3K/AKT/mTOR Pathway: Similar to Vorinostat, Romidepsin can also inhibit the PI3K/AKT/mTOR pathway, contributing to its pro-apoptotic effects.[11]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Vorinostat's multifaceted inhibition of TCR and PI3K/AKT/mTOR pathways.
Caption: Romidepsin's dual inhibitory action on JAK/STAT and PI3K/AKT/mTOR signaling.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of HDAC inhibitor efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Vorinostat and Romidepsin on CTCL cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed CTCL cells (e.g., Hut78, MyLa) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Vorinostat or Romidepsin (e.g., 0.1 nM to 10 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in CTCL cells following treatment with Vorinostat or Romidepsin.
Methodology:
-
Cell Treatment: Treat CTCL cells with Vorinostat or Romidepsin at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot Analysis for Histone Acetylation
Objective: To assess the effect of Vorinostat and Romidepsin on the acetylation of histones in CTCL cells.
Methodology:
-
Protein Extraction: Treat CTCL cells with Vorinostat or Romidepsin for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against acetylated-histone H3, acetylated-histone H4, and a loading control (e.g., total histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
References
- 1. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rjptonline.org [rjptonline.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 9. Romidepsin and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT inhibition mediates romidepsin and mechlorethamine synergism in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdtat Efficacy: A Comparative Guide to Orthogonal Methods
For researchers and drug development professionals, establishing the efficacy and mechanism of action of a novel therapeutic agent is paramount. This guide provides a comprehensive framework for validating a targeted protein degrader, referred to here as Hdtat (a model name for a Histone Deacetylase Targeting Chimera), using a suite of orthogonal experimental methods. By employing multiple, independent techniques, researchers can build a robust data package to confirm on-target protein degradation, quantify efficacy, and assess potential off-target effects.
Mechanism of Action: Targeted Protein Degradation
Targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][2] These molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the degrader, and the E3 ligase is the critical first step.[1] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1] This "event-driven" mechanism allows a single degrader molecule to catalytically induce the degradation of multiple protein targets.[4][5]
Orthogonal Methods for Validating Protein Degradation
Relying on a single analytical method is insufficient for validating targeted protein degradation.[1] A suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[1] Below are key methods for confirming and quantifying the degradation of a target protein.
Western Blotting
Western blotting is a foundational technique for detecting and semi-quantifying changes in the abundance of a specific protein. It is often the first step in assessing degrader activity.
Experimental Protocol:
-
Cell Treatment: Culture cells and treat with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., HDAC) and a loading control (e.g., GAPDH, β-actin). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][6]
| Advantages | Disadvantages |
| Widely available and relatively inexpensive.[6] | Low-throughput and dependent on antibody quality.[6] |
| Provides visual confirmation of protein loss. | Semi-quantitative at best.[6] |
| Can detect changes in protein molecular weight. | Not suitable for global off-target analysis. |
Mass Spectrometry (Quantitative Proteomics)
Mass spectrometry (MS)-based proteomics offers an unbiased, global view of protein abundance changes across the entire proteome, making it a powerful tool for confirming on-target degradation and simultaneously identifying off-target effects.[7][8]
Experimental Protocol (TMT-based):
-
Cell Treatment & Lysis: Treat cells with this compound and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify total protein, then reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[6]
-
TMT Labeling: Label the peptide samples from each condition with isobaric tandem mass tags (TMT).[6]
-
Sample Pooling & Fractionation: Combine the labeled samples into a single mixture. For complex proteomes, fractionate the pooled sample using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins based on the TMT reporter ion intensities.[6] Perform statistical analysis to identify proteins that are significantly downregulated (on-target and off-targets) or upregulated.
| Advantages | Disadvantages |
| Unbiased, proteome-wide analysis.[6] | Requires specialized equipment and expertise.[6] |
| Identifies both on- and off-target effects.[6] | Data analysis can be complex.[6] |
| Highly sensitive and quantitative. | Higher cost per sample than Western Blot. |
HiBiT Luminescence Assay
The HiBiT system is a highly sensitive, real-time method for quantifying protein levels in live cells.[1] It requires genetically engineering the target protein to include a small 11-amino-acid tag (HiBiT). This tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, producing a luminescent signal directly proportional to the amount of tagged protein.[1]
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous locus of the gene encoding the target protein.[1]
-
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well).
-
Compound Treatment: Treat cells with a dose-range of this compound and a vehicle control for the desired time.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate directly to the wells.[6]
-
Measurement: Incubate for 10 minutes at room temperature and measure the luminescence signal using a plate reader.[6]
-
Data Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[6]
| Advantages | Disadvantages |
| Highly sensitive and quantitative.[6] | Requires genetic modification of the target protein.[6] |
| Suitable for high-throughput screening (HTS).[6] | The tag could potentially interfere with protein function. |
| Allows for real-time kinetics in live cells.[1] | Not suitable for analyzing unmodified, endogenous proteins. |
Comparative Analysis of Validation Methods
A multi-faceted approach provides the most confidence in a degrader's efficacy and specificity.
Summary of Quantitative Data:
| Parameter | Western Blot | Mass Spectrometry | HiBiT Assay |
| Primary Output | Relative band intensity | Proteome-wide fold changes | Luminescence units |
| Key Metrics | DC₅₀, Dₘₐₓ | On/Off-target degradation (%) | DC₅₀, Dₘₐₓ, Degradation kinetics |
| Typical DC₅₀ Range | Low nM to µM | Low nM to µM | pM to µM |
| Throughput | Low[6] | Medium to High | High[6] |
| Precision | Semi-quantitative | High | High |
Comparison with Alternative Therapeutic Modalities
Targeted protein degradation is one of several strategies to reduce the functional output of a disease-causing protein. Understanding its advantages and disadvantages relative to other modalities, like small molecule inhibitors and RNA interference (siRNA), is crucial for selecting the appropriate therapeutic approach.
Small Molecule Inhibitors (e.g., HDAC Inhibitors): These are traditional drugs that bind to a protein, typically at an active site, to block its function without causing its removal.[5][9] While effective, they require high and sustained occupancy to maintain efficacy, which can lead to off-target effects.[5]
RNA Interference (siRNA): This technology uses small interfering RNAs to target and degrade a specific messenger RNA (mRNA), thereby preventing the synthesis of the target protein.[10] While potent, challenges related to delivery, stability, and off-target effects persist.[11][12]
Comparative Guide to Therapeutic Modalities:
| Feature | Targeted Degraders (this compound) | Small Molecule Inhibitors | siRNA |
| Target | Protein | Protein | mRNA |
| Mechanism | Catalytic removal of protein via UPS.[4][5] | Occupancy-based functional blockage.[5] | RISC-mediated cleavage of mRNA.[10] |
| Mode of Action | Event-driven, sub-stoichiometric. | Stoichiometric. | Catalytic, but acts pre-translationally. |
| "Undruggable" Targets | Can target scaffolding/non-enzymatic proteins.[5] | Primarily targets proteins with active sites. | Targets any gene product with a known sequence. |
| Resistance | May overcome resistance from target mutation.[5] | Susceptible to mutations in the binding site. | Can be affected by mutations in the target mRNA sequence. |
| Key Challenges | "Beyond Rule of 5" properties, complex PK/PD.[13] | High concentration needed, potential for off-target inhibition. | Delivery, stability, immunogenicity, off-target effects.[10][11] |
By rigorously applying the orthogonal validation methods outlined in this guide, researchers can confidently establish the efficacy, selectivity, and mechanism of action for novel targeted protein degraders, paving the way for their successful development as next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi mechanisms in Huntington’s disease therapy: siRNA versus shRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Histone Deacetylase (HDAC) Inhibitor Specificity
An Objective Guide for Researchers and Drug Development Professionals
The reversible acetylation of histone proteins is a critical epigenetic mechanism regulating gene expression. Histone deacetylases (HDACs) play a pivotal role in this process by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. This guide provides a comparative analysis of the specificity of several prominent HDAC inhibitors, offering a valuable resource for researchers and drug development professionals.
Comparing Inhibitor Specificity: A Quantitative Overview
The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of four well-characterized HDAC inhibitors—Vorinostat (SAHA), Romidepsin (FK228), Belinostat (PXD101), and Entinostat (MS-275)—against a panel of HDAC isoforms. This data, compiled from various in vitro enzymatic assays, provides a quantitative basis for comparing their specificity.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| Vorinostat (SAHA) | 10-130 nM[1][2][3][4] | 62 nM[5] | 20 nM[1][2][3] | <20 nM[5] |
| Romidepsin (FK228) | 36 nM[6][7] | 47 nM[6][7] | - | - |
| Belinostat (PXD101) | 27 nM (HeLa cell extracts)[8][9] | - | - | - |
| Entinostat (MS-275) | 243-510 nM[10][11] | 453 nM[10] | 248-1700 nM[10][11] | >100 µM[11] |
Visualizing Histone Deacetylase Classes
The HDAC family is broadly classified into four classes based on their sequence homology to yeast HDACs. Understanding this classification is crucial for interpreting inhibitor specificity.
References
- 1. ulab360.com [ulab360.com]
- 2. youtube.com [youtube.com]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Histone Deacetylase (HDAC) Findings in Different Model Organisms: A Comparative Guide
Disclaimer: The term "Hdtat" was not found in the scientific literature as a standard designation. This guide proceeds under the assumption that "this compound" refers to Histone Deacetylases (HDACs), a conserved family of enzymes crucial for regulating gene expression.
This guide provides a comparative overview of Histone Deacetylase (HDAC) functions, experimental validation techniques, and associated signaling pathways across key model organisms: the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the budding yeast Saccharomyces cerevisiae. By examining findings in these diverse systems, researchers can better understand the conserved and divergent roles of HDACs, facilitating the cross-validation of experimental results and their translation to human biology and drug development.
Comparative Overview of HDAC Homologues
Histone deacetylases are categorized into different classes based on their sequence homology to yeast proteins. The following table summarizes the primary HDAC homologues across humans and the model organisms discussed in this guide.
| Human Class | Human Isoform | C. elegans Homologue | Drosophila melanogaster Homologue | S. cerevisiae Homologue |
| Class I | HDAC1, HDAC2 | HDA-1, HDA-2 | Rpd3 (HDAC1) | Rpd3 |
| HDAC3 | HDA-3 | HDAC3 | ||
| HDAC8 | Hos2, Hos1 | |||
| Class IIa | HDAC4, HDAC5 | HDA-4 | HDAC4 | |
| HDAC7, HDAC9 | Hda1 | |||
| Class IIb | HDAC6, HDAC10 | HDAC6 | ||
| Class III | SIRT1-7 | SIR-2.1 to SIR-2.4 | Sir2 | Sir2 |
Quantitative Data Comparison
Direct quantitative cross-validation of HDAC activity under identical conditions across these model organisms is not extensively documented in single studies. However, by comparing findings from various publications, we can assess the relative impact of HDACs on biological processes.
Table 1: Selected Quantitative Findings on HDAC Function in Model Organisms
| Model Organism | HDAC(s) Studied | Experimental Context | Key Quantitative Finding | Reference(s) |
| C. elegans | HDA-1, HDA-3 | Huntington's Disease Model (PolyQ toxicity) | Loss of hda-3 suppressed neurodegeneration, while loss of one copy of hda-1 enhanced it.[1] | [2] |
| Drosophila | Rpd3, Sir2 | Huntington's Disease Model (PolyQ toxicity) | Genetic or pharmacological reduction of Rpd3 and Sir2 provided neuroprotection.[3] | [1][3] |
| S. cerevisiae | Rpd3 | Heat Stress Response | Deletion of RPD3 led to impaired activation of Msn2/4-dependent stress response genes.[4] | [4] |
| C. elegans | HDA-4 | Spaceflight (Microgravity) | Expression of 39 genes was consistently upregulated in hda-4 mutants under microgravity. | [5] |
| Drosophila | HDAC1, HDAC3 | Polyglutamine-elicited neurodegeneration | HDAC inhibitors targeting human HDAC1 and/or HDAC3 significantly improved eye neurodegeneration.[6] | [6] |
Table 2: Example IC50 Values of HDAC Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for common HDAC inhibitors. Note that these values can vary based on the specific assay conditions and the source of the enzyme (e.g., recombinant human vs. native fly).
| Inhibitor | Target HDAC(s) | Organism/Cell Line | IC50 Value (nM) | Reference(s) |
| Trichostatin A (TSA) | Class I/II HDACs | General | ~1-10 | [7] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Human HDAC1 | 68 ± 14 | [8] |
| Human HDAC2 | 118.3 to 227.6 | [8] | ||
| Human HDAC3 | >1000 | [8] | ||
| Entinostat (MS-275) | HDAC1, HDAC3 | Human HDAC1 | 181 ± 62 | [8] |
| Human HDAC3 | 2311 ± 803 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HDAC function in model organisms.
Fluorometric HDAC Activity Assay
This protocol can be adapted for cell or tissue lysates from various organisms.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
Developer solution (containing a protease like trypsin)
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Sample Preparation: Prepare nuclear or whole-cell extracts from your model organism. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, prepare the following reactions:
-
Sample wells: Add HDAC Assay Buffer, your sample lysate, and the fluorogenic substrate.
-
Inhibitor control wells: Add HDAC Assay Buffer, your sample lysate, a known HDAC inhibitor (like TSA), and the fluorogenic substrate.
-
No enzyme control wells: Add HDAC Assay Buffer and the fluorogenic substrate.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Incubate for an additional 10-20 minutes at room temperature and then measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from no enzyme controls) from all readings. Compare the fluorescence of your sample wells to the inhibitor control wells to determine HDAC activity.
RNAi-Mediated Gene Knockdown in C. elegans (by Feeding)
This is a standard method for reducing the expression of a target gene, such as an HDAC, in C. elegans.[9][10][11]
Materials:
-
NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) and IPTG.
-
E. coli strain HT115(DE3) transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting the gene of interest (e.g., hda-1).
-
Control E. coli HT115(DE3) with an empty vector.
-
Synchronized population of C. elegans (e.g., L4 stage).
Procedure:
-
Bacterial Culture: Inoculate a liquid culture of the dsRNA-expressing E. coli and the control bacteria and grow overnight.
-
Plate Seeding: Seed the NGM/ampicillin/IPTG plates with the bacterial cultures and allow them to grow overnight at room temperature to induce dsRNA expression.
-
Worm Transfer: Transfer synchronized L4 stage worms onto the seeded RNAi plates.
-
Incubation: Incubate the plates at a standard temperature (e.g., 20°C).
-
Phenotypic Analysis: Observe the worms and their progeny over the next few days for any phenotypes resulting from the gene knockdown (e.g., changes in development, locomotion, or response to stress).[9][10]
Chromatin Immunoprecipitation (ChIP-seq) in Drosophila
This protocol is for identifying the genomic regions where a specific HDAC is bound. It can be adapted for Drosophila embryos or cell lines like S2 cells.[12][13]
Materials:
-
Drosophila embryos or S2 cells.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the HDAC of interest.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for reverse cross-linking and DNA purification.
-
Reagents for library preparation for next-generation sequencing.
Procedure:
-
Cross-linking: Fix the cells or embryos with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an antibody specific to the target HDAC overnight.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the Drosophila genome and use peak-calling algorithms to identify regions enriched for HDAC binding.
Signaling Pathways and Visualizations
HDACs are critical components of numerous signaling pathways. Below are examples from each model organism, illustrated with Graphviz diagrams.
Caenorhabditis elegans: HDA-1 in Vulval Development (Notch Signaling)
In C. elegans, HDA-1, a Class I HDAC, plays a crucial role in vulval development, a process regulated by the LIN-12/Notch signaling pathway.[14][15] HDA-1 is part of the NuRD (Nucleosome Remodeling and Deacetylation) complex, which acts as a transcriptional repressor.
Caption: HDA-1/NuRD complex in C. elegans vulval development.
Drosophila melanogaster: HDAC1 in Wing Development (Notch Signaling)
Similar to its role in C. elegans, the Drosophila HDAC1 homolog, Rpd3, is involved in regulating the Notch signaling pathway, which is essential for wing development.[16] HDAC1 can positively regulate Notch signaling by influencing the transcription of the Notch receptor itself.
Caption: HDAC1 (Rpd3) positively regulates Notch signaling in Drosophila wing development.
Saccharomyces cerevisiae: Rpd3 in Stress Response
In yeast, the Rpd3 histone deacetylase is a key regulator of the transcriptional response to various stresses, such as heat and osmotic stress.[4][17][18] Rpd3 is part of multiple complexes, with the Rpd3L (large) complex being particularly important for the activation of stress-responsive genes.
Caption: The Rpd3L complex mediates the heat stress response in yeast.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegenerative disorders: insights from the nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of specific HDACs and sirtuins suppresses pathogenesis in a Drosophila model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rpd3L HDAC complex is essential for the heat stress response in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drosophila Histone Deacetylase-3 Controls Imaginal Disc Size through Suppression of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 8. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Large-scale Gene Knockdown in C. elegans Using dsRNA Feeding Libraries to Generate Robust Loss-of-function Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 14. Caenorhabditis elegans Histone Deacetylase hda-1 Is Required for Morphogenesis of the Vulva and LIN-12/Notch-Mediated Specification of Uterine Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Requirement for Histone Deacetylase 1 in Caenorhabditis elegans Gonadogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histone deacetylase HDAC1 positively regulates Notch signaling during Drosophila wing development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stress-Free with Rpd3: a Unique Chromatin Complex Mediates the Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The roles of the RPD3 histone deacetylase in facilitating transcriptional responses to osmotic stress in S. cerevisiae - Durham e-Theses [etheses.dur.ac.uk]
A Comparative Analysis of HDAC Inhibitor Efficacy in Glioblastoma versus Standard-of-Care Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Histone Deacetylase (HDAC) inhibitors with the current standard-of-care treatment for glioblastoma (GBM), the most aggressive primary brain tumor in adults. The current standard therapy involves surgical resection followed by radiation and the chemotherapeutic agent temozolomide (B1682018) (TMZ).[1][2] However, the prognosis for GBM patients remains poor, driving the investigation into novel therapeutic strategies like HDAC inhibitors.[3][4]
HDAC inhibitors are a class of epigenetic drugs that interfere with the function of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, these agents can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[3][4] This guide will focus on the preclinical and clinical evidence for the efficacy of various HDAC inhibitors, including the natural compound Diallyl Trisulfide (DATS), Vorinostat (B1683920), and Panobinostat (B1684620), in the context of glioblastoma treatment.
Mechanism of Action: HDAC Inhibitors vs. Temozolomide
The antitumor effects of HDAC inhibitors and temozolomide are mediated through distinct molecular mechanisms.
HDAC inhibitors promote the acetylation of histones, leading to a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes. They can also induce apoptosis through both intrinsic and extrinsic pathways and inhibit the cell cycle.[5]
Temozolomide is an alkylating agent that methylates DNA, primarily at the N-7 or O-6 positions of guanine (B1146940) residues. This DNA damage triggers cell death.[6] However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation induced by the drug.[7]
Preclinical Efficacy of HDAC Inhibitors in Glioblastoma
Diallyl Trisulfide (DATS)
DATS, a natural organosulfur compound derived from garlic, has demonstrated significant anti-cancer effects in preclinical models of glioblastoma.
| Parameter | Control | DATS (10 mg/kg) | Reference |
| Tumor Mass Reduction (in vivo) | - | Dose-dependent reduction | [8] |
| Induction of Apoptosis (in vivo) | Baseline | Increased active caspase-3 | [8] |
A preclinical study on ectopic U87MG glioblastoma xenografts in SCID mice showed that daily intraperitoneal injections of DATS for 7 days led to a dose-dependent reduction in tumor mass. The study also observed a decrease in histone deacetylase (HDAC) activity and an increase in the acetylation of histones H3 and H4, confirming the mechanism of action of DATS as an HDAC inhibitor. Furthermore, DATS treatment promoted apoptosis, as evidenced by an increase in the expression of apoptotic factors like active caspase-3.
Panobinostat
Panobinostat is a potent pan-HDAC inhibitor that has been evaluated in preclinical glioblastoma models.
| Parameter | Control | Panobinostat | Reference |
| Cell Viability (in vitro) | 100% | Potent inhibition | [9][10] |
| Apoptosis Induction (in vitro) | Baseline | Significant increase | [9][11] |
| In Vivo Efficacy | Tumor growth | Temporary slowing of tumor growth | [10] |
In vitro studies have shown that panobinostat effectively inhibits cell proliferation and viability, and induces apoptosis in human and murine glioblastoma cell lines.[9][10] While in vivo studies with panobinostat in a patient-derived orthotopic xenograft model of DIPG (a type of high-grade glioma) demonstrated that the drug could cross the blood-brain barrier and slow tumor growth, it did not lead to a significant overall survival benefit, which may be due to toxicity associated with systemic administration.[10][11]
Head-to-Head Preclinical Comparison: Tinostamustine (B560638) vs. Temozolomide
A preclinical study directly compared the efficacy of tinostamustine, a novel molecule combining the DNA alkylating activity of bendamustine (B91647) with the pan-HDAC inhibitory function of vorinostat, against temozolomide in various glioblastoma cell lines.[7]
| Cell Line | Tinostamustine IC50 (µM) | Temozolomide IC50 (µM) | MGMT Status | Reference |
| U-87 MG | 0.5 ± 0.1 | >100 | Methylated | [7] |
| T98G | 1.2 ± 0.3 | >100 | Unmethylated | [7] |
| U-251 | 0.8 ± 0.2 | >100 | Unmethylated | [7] |
The results demonstrated that tinostamustine exhibited potent cytotoxic effects across glioblastoma cell lines, irrespective of their MGMT expression status. This is a significant potential advantage over temozolomide, whose efficacy is often limited by MGMT-mediated resistance.[7]
Clinical Efficacy of HDAC Inhibitors in Glioblastoma
Vorinostat
Vorinostat is one of the most clinically studied HDAC inhibitors for glioblastoma. It has been evaluated as a single agent and in combination with standard-of-care therapy.
A phase I/II trial (Alliance N0874/ABTC 02) evaluated the addition of vorinostat to standard temozolomide and radiation therapy in newly diagnosed glioblastoma patients.[12][13]
| Parameter | Historical Control (TMZ + RT) | Vorinostat + TMZ + RT | Reference |
| Median Overall Survival (OS) | ~15 months | 16.1 months | [1][12] |
| 15-month OS Rate | ~34% | 55.1% | [12] |
While the combination of vorinostat with standard chemoradiation was well-tolerated, the study did not meet its primary efficacy endpoint for a significant improvement in overall survival.[12][13] However, the results suggested that a subset of patients may benefit from this combination therapy.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Glioblastoma cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the HDAC inhibitor or temozolomide. A control group with no treatment is also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Glioblastoma Xenograft Model and Bioluminescence Imaging
This protocol outlines the establishment of an orthotopic glioblastoma xenograft model in mice and the monitoring of tumor growth using bioluminescence imaging.
Protocol Steps:
-
Cell Line Preparation: Human glioblastoma cells are genetically engineered to stably express the luciferase enzyme.[14][15]
-
Orthotopic Implantation: The luciferase-expressing glioblastoma cells are stereotactically injected into the brains of immunocompromised mice to establish orthotopic tumors.[16]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.[14][15]
-
Mice are injected intraperitoneally with D-luciferin, the substrate for luciferase.
-
After a short distribution time, the mice are anesthetized and placed in an in vivo imaging system.
-
The light emitted by the luciferase-expressing tumor cells is captured and quantified. The signal intensity correlates with the tumor volume.
-
-
Treatment and Efficacy Evaluation: Once tumors are established, mice are randomized into different treatment groups (e.g., vehicle control, HDAC inhibitor, temozolomide). Tumor growth is monitored over time to assess the efficacy of the treatments.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol Steps:
-
Tissue Preparation: Tumor tissue from in vivo studies is fixed, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are treated to permeabilize the cells.
-
TdT Labeling: The sections are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[1][17]
-
Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or a colorimetric reaction.
-
Microscopy: The tissue sections are visualized under a microscope to identify and quantify apoptotic cells (TUNEL-positive cells).[18][19]
Conclusion
HDAC inhibitors represent a promising class of therapeutic agents for glioblastoma. Preclinical studies have demonstrated their ability to induce cancer cell death and inhibit tumor growth. While early clinical trials of HDAC inhibitors as monotherapy have shown modest activity, their potential in combination with standard-of-care treatments warrants further investigation.[3][4] The ability of some HDAC inhibitors, like the investigational agent tinostamustine, to overcome temozolomide resistance in preclinical models is particularly encouraging.[7] Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from HDAC inhibitor therapy and on optimizing combination strategies to enhance their anti-glioblastoma efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors in glioblastoma: pre-clinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of Vorinostat in Combination with Temozolomide in Patients with High-Grade Gliomas: North American Brain Tumor Consortium Study 04-03 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of diallyl disulfide and garlic oil on different human astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced efficacy of histone deacetylase inhibitor panobinostat combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fondoaliciapueyo.org [fondoaliciapueyo.org]
- 11. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 15. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. TUNEL assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]
Benchmarking HDAC Inhibitor Performance Against Alternative Epigenetic Modifiers
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on epigenetic modifications as a source of novel drug targets. Among these, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides an objective comparison of the performance of HDAC inhibitors against other therapeutic strategies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanistic underpinnings of this important class of molecules.
Introduction to HDAC Inhibitors
Histone deacetylase inhibitors (HDACis) are epigenetic drugs that play a crucial role in cancer therapy.[1] By blocking the action of HDAC enzymes, these compounds increase the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression.[1][2] This can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDACis potent anti-cancer agents.[1][2] HDACs also deacetylate non-histone proteins, which contributes to the diverse biological effects of these inhibitors.[1] Several HDAC inhibitors have been approved for the treatment of various cancers, particularly hematological malignancies, and many more are in clinical development.[3][4][5]
Comparative Efficacy of HDAC Inhibitors
The efficacy of HDAC inhibitors can vary significantly depending on the cancer type, the specific HDAC isoforms they target, and their chemical structure.[1] The following table summarizes key quantitative data from studies on representative HDAC inhibitors, providing a baseline for comparison. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Inhibitor | Class | Target Cell Line | Cancer Type | Approximate IC50 (nM) |
| Vorinostat (SAHA) | Pan-HDACi | Various human tumor cells | Cutaneous T-cell Lymphoma (approved) | ~100-2,000 |
| Panobinostat (LBH589) | Pan-HDACi | HL60 | Leukemia | ~20 |
| Belinostat (PXD101) | Pan-HDACi | A2780 | Ovarian Cancer | ~400 |
| Romidepsin (FK228) | Class I selective | Jurkat | T-cell Lymphoma | ~1 |
| Entinostat (MS-275) | Class I selective | MCF-7 | Breast Cancer | ~1000 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.[6]
While HDAC inhibitors have shown significant promise, particularly in hematological cancers, their efficacy as monotherapies in solid tumors has been more limited.[3][4] This has led to a strong focus on combination therapies, where HDAC inhibitors are used alongside other anti-cancer agents to achieve synergistic effects.[3][4]
Performance in Combination with Other Technologies
A crucial aspect of evaluating the performance of HDAC inhibitors is their efficacy in combination with other cancer therapies. Preclinical and clinical studies have demonstrated that HDACis can enhance the therapeutic effects of:
-
Chemotherapy: HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[4]
-
Radiation Therapy: Combining HDAC inhibitors with radiation has been shown to produce a more potent cytotoxic response in preclinical models.[3]
-
Immune Checkpoint Inhibitors: HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses, making them effective partners for immune checkpoint inhibitors like PD-1/PD-L1 antibodies.[7]
-
Targeted Therapies: HDACis can be used in conjunction with other targeted drugs to overcome resistance mechanisms and improve treatment outcomes.[4][8]
The synergistic effects observed in combination therapies highlight a key performance characteristic of HDAC inhibitors: their ability to modulate the cellular landscape in a way that enhances the efficacy of other treatments.
Experimental Protocols for Performance Evaluation
The following are detailed methodologies for key experiments used to assess the performance of HDAC inhibitors.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).[1]
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor.
-
After a specified incubation period (e.g., 48-72 hours), a reagent such as MTT is added to the wells.
-
The absorbance is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.[1]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis (programmed cell death) induced by HDAC inhibitors.[1]
-
Methodology:
-
Cells are treated with the HDAC inhibitor for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of HDAC inhibitors on cell cycle progression.
-
Methodology:
-
Cells are treated with the HDAC inhibitor.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
-
4. HDAC Enzyme Inhibition Assay
-
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of specific HDAC isoforms.
-
Methodology (Fluorogenic Assay):
-
Recombinant human HDAC enzymes are diluted in an appropriate assay buffer.
-
A fluorogenic HDAC substrate is prepared in the same buffer.
-
The test compound is serially diluted to a range of concentrations.
-
In a 96-well plate, the diluted enzyme is mixed with the various concentrations of the test compound and incubated.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence is measured over time using a fluorometer.
-
The IC50 value is determined from the dose-response curve.[9]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of HDAC inhibitors.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Deacetylases and Their Inhibitors in Cancer Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 8. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of two novel inhibitors targeting the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and oncogenesis.[1][2] The data presented is intended to offer an objective comparison of their performance and reproducibility, supported by detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key performance metrics of two hypothetical Hedgehog pathway inhibitors, "Inhibitor A" and "Inhibitor B," in a pancreatic cancer cell line model.
Table 1: In Vitro Efficacy of Hh Pathway Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Target | Assay Type |
| Inhibitor A | PANC-1 | 15.2 ± 1.8 | SMO | Cell Viability (MTT) |
| Inhibitor B | PANC-1 | 25.7 ± 2.5 | GLI1 | Cell Viability (MTT) |
| Control | PANC-1 | > 10,000 | - | Cell Viability (MTT) |
Table 2: Gene Expression Analysis (qPCR)
| Inhibitor (at IC50) | Target Gene | Fold Change vs. Control | p-value |
| Inhibitor A | GLI1 | -3.5 ± 0.4 | < 0.01 |
| Inhibitor A | PTCH1 | -2.8 ± 0.3 | < 0.01 |
| Inhibitor B | GLI1 | -4.2 ± 0.5 | < 0.001 |
| Inhibitor B | PTCH1 | -1.5 ± 0.2 | < 0.05 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Culture: PANC-1 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of Inhibitor A, Inhibitor B, or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR)
-
Treatment: PANC-1 cells were treated with the respective IC50 concentrations of Inhibitor A and Inhibitor B for 48 hours.
-
RNA Extraction: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qPCR: qPCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System (Applied Biosystems). The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for comparing the in vitro efficacy of inhibitors.
References
Comparative Guide: HDAC and STAT3 Inhibition in Combination Therapy vs. Monotherapy
It appears that "Hdtat" or "HDT-AC" may be a specific internal identifier or a less common term for a therapeutic strategy involving Histone Deacetylase (HDAC) and Signal Transducer and Activator of Transcription 3 (STAT3). The following guide is based on the hypothesis that the query pertains to the combination of HDAC inhibitors and STAT3 pathway inhibitors, a well-documented area of research. This guide compares the efficacy of a dual-pathway approach (combination therapy) against the use of each inhibitor class alone (monotherapy), supported by experimental rationale from published studies.
This guide provides a comparative analysis of therapeutic strategies involving the inhibition of Histone Deacetylases (HDACs) and the STAT3 signaling pathway. It contrasts the effects of monotherapy using either an HDAC inhibitor (HDACi) or a STAT3 inhibitor with a combination therapy approach that targets both pathways simultaneously.
Rationale for Combination Therapy
HDAC inhibitors are a class of anti-cancer agents that can induce cell cycle arrest, apoptosis, and cell death in tumors.[1] However, their efficacy, particularly in solid tumors, can be limited by resistance mechanisms.[2] One key mechanism is the compensatory activation of pro-survival signaling pathways, including the JAK/STAT3 pathway.[3][4][5]
Studies have shown that inhibiting HDACs can paradoxically lead to the activation of STAT3, which mitigates the anti-tumor effects of the HDACi.[4][5] This provides a strong rationale for combining HDAC inhibitors with STAT3 inhibitors. The combination is expected to produce a synergistic effect, where the STAT3 inhibitor blocks the compensatory survival signals induced by the HDACi, leading to enhanced cancer cell death.[6]
Signaling Pathway Interactions
The interplay between HDACs and STAT3 is complex. HDACs can deacetylate STAT3, influencing its stability and transcriptional activity. The combination of HDAC and STAT3 inhibitors is designed to disrupt this oncogenic signaling network at multiple levels.
Figure 1. Compensatory STAT3 activation pathway following HDAC inhibition.
Comparative Efficacy Data
Preclinical studies have demonstrated the superiority of combination therapy. For instance, a dual-target inhibitor (Compound 14) was developed to simultaneously block both HDAC and STAT3.[3][4][5] The in vitro and in vivo data highlight the enhanced anti-proliferative effects compared to single-agent treatments.
Table 1: In Vitro Inhibitory Activity of a Dual HDAC/STAT3 Inhibitor
| Compound/Target | IC50 / KD (nM) | Cell Line(s) | Source |
|---|---|---|---|
| Dual Inhibitor (Cmpd 14) | |||
| vs. HDAC | 23.15 (IC50) | HeLa nuclear extract | [3][4] |
| vs. STAT3 | 33 (KD) | Recombinant protein | [3][4] |
| Cell Proliferation (IC50) | |||
| vs. MDA-MB-231 | 0.78 µM | Breast Cancer | [4] |
| vs. HCT116 | 1.07 µM | Colorectal Cancer |[4] |
Table 2: Comparative Effects of Monotherapy vs. Combination Therapy
| Therapy Type | Key Effect | Outcome | Source |
|---|---|---|---|
| HDACi Monotherapy | Dephosphorylates STAT3 in some contexts but can also lead to compensatory STAT3 activation via upregulation of upstream receptors (e.g., LIFR). | Limited efficacy in solid tumors; potential for acquired resistance. | [2][4][6] |
| STAT3i Monotherapy | Blocks downstream pro-survival gene expression. | Cytotoxic to cancer cells dependent on the STAT3 pathway. | [6] |
| Combination Therapy | Synergistically inhibits cancer cell growth by blocking both epigenetic and key signaling pathways. Prevents STAT3-mediated resistance to HDACi. | Enhanced dephosphorylation of STAT3, greater inhibition of cell growth, and induction of apoptosis compared to either agent alone. |[4][6] |
Experimental Protocols and Methodologies
The following outlines typical methodologies used to evaluate and compare these therapies.
A. Cell Viability and Proliferation Assays
-
Protocol : Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates. Cells are treated with varying concentrations of the HDAC inhibitor, STAT3 inhibitor, or the combination for 48-72 hours. Cell viability is assessed using an MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis : IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated to determine the potency of each treatment.
B. Western Blot Analysis for Protein Phosphorylation
-
Protocol : Cells are treated with the inhibitors for a specified time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total STAT3, phosphorylated-STAT3 (p-STAT3), and other relevant pathway proteins. A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
Data Analysis : The intensity of the protein bands is quantified to determine the effect of the inhibitors on STAT3 phosphorylation levels.
C. In Vivo Tumor Xenograft Studies
-
Protocol : Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HDACi monotherapy, STAT3i monotherapy, and combination therapy. Drugs are administered according to a defined schedule (e.g., daily intraperitoneal injection). Tumor volume and body weight are measured regularly.
-
Data Analysis : Tumor growth curves are plotted for each group to compare the anti-tumor efficacy. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Figure 2. General workflow for preclinical evaluation of therapies.
Conclusion
The concurrent inhibition of HDAC and STAT3 pathways represents a promising therapeutic strategy. Experimental data strongly suggest that combination therapy is superior to monotherapy, primarily by overcoming the compensatory activation of the STAT3 survival pathway that often limits the effectiveness of HDAC inhibitors. Dual-target inhibitors offer a streamlined approach to this combination, demonstrating potent anti-proliferative activity in preclinical models. These findings provide a solid foundation for the clinical development of this combination strategy for the treatment of solid tumors and hematological malignancies.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. Discovery of STAT3 and Histone Deacetylase (HDAC) Dual-Pathway Inhibitors for the Treatment of Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of HDAC PROTACs and HDAC Inhibitors in Cancer Therapy
A definitive guide for researchers and drug development professionals on the differential mechanisms, efficacy, and experimental validation of two major classes of epigenetic modulators.
In the landscape of targeted cancer therapy, epigenetic regulators, particularly histone deacetylases (HDACs), have emerged as critical targets. Small molecule inhibitors of HDACs have been a cornerstone of research and clinical applications for years. However, a newer modality, Proteolysis Targeting Chimeras (PROTACs) that target HDACs for degradation, offers a fundamentally different and potentially more effective therapeutic strategy. This guide provides an objective, data-driven comparison of these two techniques, focusing on their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation.
Executive Summary
Histone deacetylase inhibitors (HDACis) function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn affects gene expression and cellular processes like the cell cycle and apoptosis. In contrast, HDAC PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome. This not only ablates the enzymatic function but also the non-enzymatic scaffolding functions of the HDAC protein, potentially leading to a more profound and durable therapeutic effect.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy of representative HDAC PROTACs with the well-characterized HDAC inhibitor, CI-994, in the HCT116 human colon cancer cell line.
| Compound | Target HDACs | DC50 (μM) in HCT116 cells | Dmax (%) in HCT116 cells | Reference |
| PROTAC 7 | HDAC1/2 | HDAC1: ~0.8 | Not Specified | [1] |
| PROTAC 9 | HDAC1/2 | HDAC1: ~0.5 | Not Specified | [1] |
| PROTAC 22 | HDAC3 | 0.44 ± 0.03 | 77 | [1][2] |
| PROTAC 4 | HDAC1/2/3 | HDAC1: 0.55, HDAC2: 4.19, HDAC3: 0.53 | Not Specified | [3][4] |
| PROTAC 5 | HDAC1/2/3 | HDAC1: 0.91, HDAC3: 0.64 | Not Specified | [3][4] |
| PROTAC 11 | HDAC3 | 0.44 | Not Specified | [4] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation.
| Compound | Target HDACs | IC50 (μM) for HDAC Inhibition (in vitro) | EC50 (μM) for Cell Viability (HCT116 cells, 48h) | Reference |
| CI-994 | Class I (1, 2, 3) | HDAC1: 0.53, HDAC2: 0.62, HDAC3: 0.13 | 8.4 ± 0.8 | [1][5] |
| PROTAC 1 | Class I (1, 2, 3) | Not Specified | 4.3 ± 0.5 | [1] |
| PROTAC 7 | Class I (1, 2, 3) | Submicromolar | 7.3 ± 0.5 | [1] |
| PROTAC 9 | Class I (1, 2, 3) | Submicromolar | 5.2 ± 0.6 | [1] |
| PROTAC 21 | Class I (1, 2, 3) | Not Specified | Little effect | [1] |
| PROTAC 22 | HDAC3 selective | Submicromolar | Little effect | [1] |
IC50: Concentration required to inhibit 50% of the enzyme's activity. EC50: Concentration required to reduce cell viability by 50%.
| Compound | Treatment (10 μM, 48h) | % of Cells in Sub-G1 Phase (Apoptosis) | Reference |
| CI-994 | 10 μM | ~25% | [1] |
| PROTAC 1 | 10 μM | ~25% | [1] |
| PROTAC 7 | 10 μM | ~25% | [1] |
| PROTAC 9 | 10 μM | ~35% | [1] |
Experimental Protocols
Western Blot Analysis for HDAC Degradation
This protocol is designed to quantify the degradation of HDAC proteins following treatment with HDAC PROTACs.
1. Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the HDAC PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[6]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.[6]
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[6]
-
Incubate the membrane with a primary antibody specific for the target HDAC (e.g., anti-HDAC1, anti-HDAC3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to the loading control to determine the relative protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the HDAC PROTAC or HDAC inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]
4. Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.[5]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the EC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Mechanisms of Action: HDAC Inhibitor vs. HDAC PROTAC.
Caption: Experimental Workflow for Western Blot Analysis of HDAC Degradation.
Conclusion
The comparison between HDAC PROTACs and HDAC inhibitors reveals a significant evolution in therapeutic strategy. While HDAC inhibitors have demonstrated clinical utility, their mechanism is limited to enzymatic inhibition. HDAC PROTACs, by inducing the complete degradation of the target protein, offer the potential for a more potent and sustained effect, overcoming potential resistance mechanisms and addressing the non-catalytic functions of HDACs. The experimental data presented here, particularly the potent degradation (DC50 values) and enhanced apoptotic effects of certain PROTACs, underscore their promise. The detailed protocols provided will enable researchers to rigorously evaluate these and other novel targeted therapies in their own drug discovery and development pipelines.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PROTAC chemical probes for histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unable to Validate Therapeutic Window for "Hdtat": A Search for Information
Efforts to gather information on a therapeutic agent referred to as "Hdtat" for the purpose of validating its therapeutic window and creating a comparative guide have been unsuccessful. Extensive searches have not yielded any relevant scientific literature, clinical trial data, or pharmacological information pertaining to a substance with this name.
The term "this compound" appears to be an acronym for other entities, such as the "Homeland Defense and Security Technology Area Tasks," or a misidentification of other research products. The search did reveal information on a vaccine candidate, "HDT-301," but this is distinct from a therapeutic agent for which a therapeutic window would be determined.
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range of doses that are effective in treating a condition without causing toxic side effects. To validate this window, comprehensive data from preclinical and clinical studies are required. This data typically includes information on the drug's mechanism of action, pharmacokinetics, and dose-response relationships for both efficacy and toxicity.
Without any available data on "this compound," it is not possible to:
-
Define its mechanism of action.
-
Identify alternative therapeutic agents for comparison.
-
Summarize quantitative data on its efficacy and toxicity.
-
Provide detailed experimental protocols for its validation.
-
Generate the requested visualizations of signaling pathways or experimental workflows.
Due to the lack of publicly available information on a therapeutic agent named "this compound," this report cannot fulfill the request to create a comparison guide and validate its therapeutic window. It is recommended to verify the name and spelling of the agent to enable a renewed and more successful search for the necessary data. Should a corrected name be provided, a comprehensive analysis as originally requested can be pursued.
Safety Operating Guide
Proper Disposal Procedures for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HDTAT/HATU)
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526), commonly known as HATU, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its hazardous nature, this peptide coupling reagent must be managed as chemical waste. This guide provides procedural, step-by-step guidance for its safe handling and disposal.
Hazard Identification and Safety Precautions
Before handling HATU, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Summary of Hazards:
-
Flammable Solid: Poses a fire risk.[1]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for HATU, which is crucial for a comprehensive risk assessment.
| Property | Value | Notes |
| CAS Number | 148893-10-1 | A unique identifier for the chemical substance.[1][4] |
| Molecular Formula | C10H15F6N6OP | Describes the elemental composition of the molecule.[1] |
| Hazard Statements | H228, H315, H317, H319, H334, H335 | Standardized phrases describing the nature of the hazard.[1][2] |
| Incompatible Materials | Strong oxidizing agents | Should be stored away from these substances to prevent adverse reactions. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride | These toxic gases can be released in a fire.[4] |
Step-by-Step Disposal Protocol
Currently, there are no publicly available, validated protocols for the chemical neutralization or deactivation of HATU waste in a standard laboratory setting. Therefore, the standard and required procedure is to dispose of it as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.
Experimental Protocol: Waste Collection and Disposal
This protocol details the collection and segregation of HATU waste for proper disposal.
-
Waste Segregation:
-
Always segregate HATU waste from other waste streams (e.g., regular trash, biohazardous waste).
-
Designate a specific, clearly labeled container for HATU waste.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing HATU (e.g., reaction mixtures, leftover solutions) in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)". List all other chemical constituents and their approximate concentrations.
-
-
Solid Waste Collection:
-
Collect all solid waste contaminated with HATU (e.g., contaminated gloves, pipette tips, weighing paper, empty vials) in a separate, clearly labeled, leak-proof hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and list the contaminant as "Solid waste contaminated with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)".
-
-
Storage and Pickup:
-
Keep waste containers securely sealed when not in use.
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure and well-ventilated.
-
Arrange for the pickup and disposal of the waste through your institution's EHS office or a certified hazardous waste management service.[2]
-
Important Considerations:
-
Never dispose of HATU or its containers in the regular trash or down the drain.[5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations.[4]
-
Empty HATU containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of HATU waste.
Caption: Workflow for the safe disposal of HATU waste.
References
Navigating the Safe Handling of Laboratory Chemicals: A Guide to Personal Protective Equipment and Disposal
In the dynamic environment of research and drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for handling potentially hazardous compounds, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Disclaimer: The term "Hdtat" is ambiguous. This document provides safety information for several chemicals with similar names or acronyms found in laboratory contexts: Tolonate HDT 90 , HHBTA , THPTA , and HOAt . Researchers must verify the identity of the chemical they are using and consult the specific Safety Data Sheet (SDS) for accurate and detailed safety information.
General Laboratory Safety Workflow
Before handling any chemical, a systematic approach to safety is crucial. The following workflow outlines the essential steps to ensure a safe laboratory environment.
Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.
Tolonate HDT 90
Hazard Summary: A flammable liquid and vapor that is harmful if inhaled, causes eye irritation, and may cause an allergic skin reaction and respiratory irritation. It is also harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) for Tolonate HDT 90
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly sealed safety glasses with indirect ventilation.[1] |
| Hand Protection | Rubber gloves.[1] |
| Skin and Body | Waterproof clothing and boots, depending on the activity.[1] |
| Respiratory | Self-contained breathing mask in case of insufficient ventilation.[1] |
Operational and Disposal Plan
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Wash skin thoroughly with plenty of water after handling.[1]
-
Ensure good ventilation in the workplace.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Avoid release to the environment.[1]
HHBTA
Hazard Summary: Toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) for HHBTA
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Full face-shield and goggles.[2] |
| Hand Protection | Protective gloves.[2] |
| Skin and Body | Protective suit and safety shoes.[2] |
| Respiratory | Suitable respiratory equipment in case of insufficient ventilation.[2] |
Operational and Disposal Plan
Handling and Storage:
-
Avoid contact with skin and eyes, and inhalation of vapor or mist.[2]
-
Wear personal protective equipment and ensure adequate ventilation.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep locked up and away from sources of ignition.[2]
Disposal:
-
Soak up with inert absorbent material and dispose of as hazardous waste according to regulations.[2]
-
Never return spills to original containers for re-use.[2]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
Hazard Summary: While a specific hazard classification is not detailed in the provided search results, it is listed as a laboratory chemical, and standard safe handling practices for chemical reagents should be followed.[3]
Personal Protective Equipment (PPE) for THPTA
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side protection.[3] |
| Hand Protection | Chemical protection gloves tested according to EN 374.[3] |
| Skin and Body | Wear suitable protective clothing. |
| Respiratory | Use in a well-ventilated area. If dust is generated, use a respirator.[3] |
Operational and Disposal Plan
Handling and Storage:
-
Avoid contact with skin, eyes, and clothes, and do not breathe dust.[3]
-
Wash hands before breaks and after work.[3]
-
Store in a dry and cool place.[3]
-
Use local and general ventilation to control dust.[3]
Disposal:
-
Dispose of in appropriate containers according to official regulations.[3]
HOAt (1-Hydroxy-7-azabenzotriazole)
Hazard Summary: May explode when heated and is heat sensitive. It can cause skin irritation.[4]
Personal Protective Equipment (PPE) for HOAt
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Face shield and safety glasses.[4] |
| Hand Protection | Protective gloves.[4] |
| Skin and Body | Wear protective clothing. |
| Respiratory | Use only outdoors or in a well-ventilated area.[4] |
Operational and Disposal Plan
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Do not subject to grinding, shock, or friction.[4]
-
Store in a well-ventilated place and keep the container tightly closed.[4]
-
Recommended storage temperature is 2-8 °C.[4]
-
Store locked up.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
Waste Disposal Workflow
The proper management of hazardous waste is a critical component of laboratory safety. The following diagram illustrates a typical workflow for hazardous waste disposal.
Caption: Workflow for the segregation and disposal of hazardous laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
